NSC-87877
Description
potent Shp2 (nonreceptor protein tyrosine phosphatase) inhibitor; structure in first source
Propriétés
IUPAC Name |
8-hydroxy-7-[(6-sulfonaphthalen-2-yl)diazenyl]quinoline-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O7S2/c23-19-16(10-17(31(27,28)29)15-2-1-7-20-18(15)19)22-21-13-5-3-12-9-14(30(24,25)26)6-4-11(12)8-13/h1-10,23H,(H,24,25,26)(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMFVZOKHBRUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866596 | |
| Record name | 8-Oxo-7-[2-(6-sulfonaphthalen-2-yl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56990-57-9 | |
| Record name | 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056990579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-87877 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC-87877 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
NSC-87877: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC-87877 is a potent, cell-permeable small molecule inhibitor of the protein tyrosine phosphatases SHP1 and SHP2.[1][2][3] Discovered through the screening of the National Cancer Institute (NCI) Diversity Set chemical library, it has become a valuable tool for studying the roles of SHP1 and SHP2 in cellular signaling pathways.[4] This document provides a comprehensive technical overview of this compound, including its discovery, a representative synthesis protocol, its mechanism of action, and detailed experimental procedures for its characterization.
Discovery
This compound, chemically identified as 8-hydroxy-7-(6-sulfonaphthalen-2-yl)diazenyl-quinoline-5-sulfonic acid, was identified as a potent inhibitor of SHP2 by screening the NCI Diversity Set chemical library.[4] This screening effort was initiated to find small molecule inhibitors of SHP2, a non-receptor protein tyrosine phosphatase involved in the activation of the Ras-mitogen-activated protein kinase (MAPK) cascade downstream of growth factor receptor signaling.[4] Gain-of-function mutations in the gene encoding SHP2 (PTPN11) are associated with certain leukemias and developmental disorders like Noonan syndrome, making it an attractive therapeutic target.[4]
Synthesis
Representative Synthesis Protocol:
Step 1: Diazotization of 6-amino-2-naphthalenesulfonic acid
-
Dissolve 6-amino-2-naphthalenesulfonic acid in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 20-30 minutes to ensure complete formation of the diazonium salt.
Step 2: Azo Coupling
-
In a separate vessel, dissolve 8-hydroxyquinoline-5-sulfonic acid in an aqueous sodium hydroxide solution and cool to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the alkaline solution of 8-hydroxyquinoline-5-sulfonic acid with vigorous stirring.
-
Maintain the temperature below 5 °C and the pH in the alkaline range.
-
A colored precipitate of this compound will form.
-
Continue stirring for several hours to ensure the reaction goes to completion.
Step 3: Isolation and Purification
-
Collect the precipitate by filtration.
-
Wash the solid with cold water and then with a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
-
The final product should be dried under vacuum.
Characterization: The structure of the synthesized this compound should be confirmed using standard analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, and elemental analysis.
Mechanism of Action
This compound functions as a competitive inhibitor of SHP1 and SHP2 by binding to their catalytic clefts.[4] Molecular modeling studies suggest that the sulfonic acid groups of this compound form hydrogen bonds with key amino acid residues within the active site of the phosphatases.[4] By occupying the catalytic site, this compound prevents the binding and dephosphorylation of their natural substrates.
This inhibition of SHP2 has significant downstream effects on cellular signaling. SHP2 is a key positive regulator of the Ras-Erk1/2 MAP kinase pathway, which is activated by growth factors like Epidermal Growth Factor (EGF).[4] this compound has been shown to inhibit EGF-induced activation of SHP2, which in turn blocks the activation of Ras and subsequently Erk1/2.[4] Notably, this compound does not affect the upstream events of EGF-induced Gab1 tyrosine phosphorylation or the association of Gab1 with SHP2.[4]
Quantitative Data
The inhibitory activity and cellular effects of this compound have been quantified in various studies.
| Target | IC50 (µM) |
| SHP2 | 0.318 |
| SHP1 | 0.355 |
| PTP1B | 1.691 |
| HePTP | 7.745 |
| DEP1 | 65.617 |
| CD45 | 84.473 |
| LAR | 150.930 |
| DUSP26 | Potent Inhibition |
| Data compiled from multiple sources.[1][2][3][5] |
Table 1: In Vitro Inhibitory Activity of this compound against various Protein Tyrosine Phosphatases.
| Cell Line | Effect | Concentration (µM) |
| HEK293 | Inhibition of EGF-induced Erk1/2 activation | 50 |
| MDA-MB-468 | Reduction in cell viability/proliferation | Not specified |
| Neuroblastoma | Induction of apoptosis, increased p53 and p38 activity | 1.84 - 19.0 |
| Data compiled from multiple sources.[1][2] |
Table 2: Cellular Effects of this compound.
Experimental Protocols
In Vitro SHP2 Phosphatase Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified SHP2 protein.
Materials:
-
Purified recombinant SHP2 enzyme
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP))
-
This compound
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the assay buffer to create a range of inhibitor concentrations.
-
In a 96-well plate, add the SHP2 enzyme to each well.
-
Add the different concentrations of this compound to the wells. Include a control well with solvent only (no inhibitor).
-
Incubate the enzyme and inhibitor for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the phosphatase reaction by adding the substrate (pNPP or DiFMUP) to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, e.g., by adding a stop solution for pNPP).
-
Measure the absorbance (for pNPP) or fluorescence (for DiFMUP) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
EGF-Induced Erk1/2 Activation Assay
This cell-based assay determines the effect of this compound on the phosphorylation of Erk1/2 in response to EGF stimulation.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium and serum
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Erk1/2 (Thr202/Tyr204) and anti-total-Erk1/2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Seed HEK293 cells in culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal Erk1/2 phosphorylation.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for a specific duration (e.g., 1-3 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes).
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-Erk1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Erk1/2.
Visualizations
Caption: EGF-induced SHP2-mediated Erk1/2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro SHP2 phosphatase inhibition assay.
References
- 1. assayquant.com [assayquant.com]
- 2. HTRF Human and Mouse Phospho-SHP2 (Tyr542) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. licorbio.com [licorbio.com]
NSC-87877 and its Mechanism of Action on SHP-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of NSC-87877, a potent small molecule inhibitor, on the Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase-1 (SHP-1). SHP-1 is a critical negative regulator in multiple signaling pathways, making it a significant target in therapeutic research. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the inhibitor's interaction with SHP-1 and its downstream consequences.
Introduction to SHP-1 and this compound
SHP-1, encoded by the PTPN6 gene, is a non-receptor protein tyrosine phosphatase predominantly expressed in hematopoietic cells. It plays a crucial role in dephosphorylating and thereby inactivating various signaling molecules, including components of the JAK/STAT and PI3K/Akt pathways. By acting as a molecular brake, SHP-1 is integral to the regulation of cellular processes such as proliferation, differentiation, and apoptosis.
This compound is a cell-permeable small molecule that has been identified as a potent inhibitor of both SHP-1 and its close homolog, SHP-2.[1][2] Its ability to modulate the activity of these key phosphatases has made it a valuable tool for studying cellular signaling and a lead compound in drug discovery efforts.
Quantitative Analysis of this compound Inhibition
This compound exhibits potent inhibitory activity against SHP-1. The following tables summarize the key quantitative data regarding its efficacy and selectivity.
Table 1: Inhibitory Activity of this compound against SHP-1 and SHP-2
| Target Phosphatase | IC50 (µM) |
| SHP-1 | 0.355[1][3] |
| SHP-2 | 0.318[1][3] |
Table 2: Selectivity Profile of this compound against a Panel of Protein Tyrosine Phosphatases (PTPs)
| Phosphatase | IC50 (µM) | Fold Selectivity for SHP-1 |
| PTP1B | 1.691[4] | ~4.8x |
| HePTP | 7.745[4] | ~21.8x |
| DEP1 | 65.617[4] | ~184.8x |
| CD45 | 84.473[4] | ~237.9x |
| LAR | 150.930[4] | ~425.1x |
Mechanism of Action
Competitive Inhibition
Kinetic studies have demonstrated that this compound acts as a competitive inhibitor of SHP-1.[5] This mode of inhibition indicates that this compound binds to the active site of the enzyme, directly competing with the substrate for binding.
Binding to the Catalytic Cleft
Molecular modeling and site-directed mutagenesis studies on the highly homologous SHP-2 have revealed that this compound binds to the catalytic cleft of the phosphatase.[1][6] Given the high degree of conservation in the catalytic domains of SHP-1 and SHP-2, it is inferred that this compound interacts with the SHP-1 active site in a similar manner.
Figure 1. Competitive inhibition of SHP-1 by this compound.
Impact on Downstream Signaling Pathways
By inhibiting SHP-1, this compound effectively removes a key negative regulator from several critical signaling cascades, leading to the sustained phosphorylation and activation of downstream targets.
The JAK/STAT Pathway
SHP-1 is a known negative regulator of the JAK/STAT signaling pathway. It can dephosphorylate both JAK kinases and STAT proteins, thereby terminating cytokine-induced signaling. Inhibition of SHP-1 by this compound is expected to lead to prolonged phosphorylation and activation of STAT proteins, such as STAT3.[7][8]
Figure 2. this compound-mediated inhibition of SHP-1 in the JAK/STAT pathway.
The PI3K/Akt Pathway
SHP-1 has also been implicated in the negative regulation of the PI3K/Akt signaling pathway.[9] By dephosphorylating key components of this pathway, SHP-1 can attenuate signals that promote cell survival and proliferation. The use of SHP-1 inhibitors like this compound can therefore enhance PI3K/Akt signaling.
Figure 3. this compound-mediated inhibition of SHP-1 in the PI3K/Akt pathway.
Detailed Experimental Protocols
In Vitro SHP-1 Phosphatase Activity Assay
This protocol describes a fluorogenic assay to measure the enzymatic activity of SHP-1 and its inhibition by this compound using 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as a substrate.
Materials:
-
Recombinant human SHP-1 enzyme
-
This compound
-
DiFMUP substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM EDTA, 5 mM DTT)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the wells of a 96-well plate, add the desired concentration of this compound or vehicle control.
-
Add recombinant SHP-1 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the DiFMUP substrate to each well.
-
Immediately measure the fluorescence intensity at regular intervals using a microplate reader (Excitation: ~358 nm, Emission: ~450 nm).
-
Calculate the rate of the reaction (slope of the fluorescence versus time plot).
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Immunoprecipitation of SHP-1 from Cell Lysates
This protocol details the immunoprecipitation of endogenous SHP-1 from cell lysates to assess its phosphorylation status or to perform in-vitro phosphatase assays on the immunoprecipitated enzyme.
Materials:
-
Cell culture plates
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-SHP-1 antibody
-
Protein A/G agarose or magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Procedure:
-
Culture and treat cells as required.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with Protein A/G beads for 30-60 minutes.
-
Incubate the pre-cleared lysate with an anti-SHP-1 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated SHP-1 from the beads using elution buffer. The eluate can then be used for downstream applications such as Western blotting or phosphatase activity assays.
Experimental and Screening Workflows
The following diagram illustrates a typical workflow for the screening and validation of SHP-1 inhibitors like this compound.
Figure 4. Workflow for the discovery and validation of SHP-1 inhibitors.
Conclusion
This compound is a potent, competitive inhibitor of SHP-1 that acts by binding to the enzyme's catalytic site. Its ability to modulate SHP-1 activity makes it an invaluable tool for dissecting the roles of this phosphatase in various signaling pathways, including the JAK/STAT and PI3K/Akt cascades. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and the development of novel SHP-1 targeted therapeutics.
References
- 1. NSC 87877 | CAS:56990-57-9 | Shp2 /shp1 PTP inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NSC 87877 | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]
- 5. This compound, inhibitor of SHP-1/2 PTPs, inhibits dual-specificity phosphatase 26 (DUSP26) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory roles for SHP-1 and SOCS-3 following pituitary proopiomelanocortin induction by leukemia inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Non-Lyn Src Family Kinases Activate SIRPα-SHP-1 to Inhibit PI3K-Akt2 and Dampen Proinflammatory Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of NSC-87877 on SHP-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP-2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cellular signaling. It is a key component of multiple signaling pathways, including the Ras-mitogen-activated protein kinase (MAPK) cascade, and is essential for cell proliferation, differentiation, and survival. Dysregulation of SHP-2 activity is implicated in various developmental disorders, such as Noonan syndrome, and in the pathogenesis of several cancers. Consequently, SHP-2 has emerged as a promising therapeutic target for the development of novel anti-cancer agents. NSC-87877 is a potent small-molecule inhibitor of SHP-2 that has been instrumental in elucidating the cellular functions of this phosphatase. This technical guide provides a comprehensive overview of the mechanism of action of this compound on SHP-2, with a focus on its binding characteristics, inhibitory kinetics, and effects on downstream signaling pathways.
Mechanism of Action of this compound
This compound is a cell-permeable compound that directly inhibits the catalytic activity of SHP-2. Molecular modeling and site-directed mutagenesis studies have revealed that this compound functions as a competitive inhibitor by binding to the catalytic cleft of the SHP-2 protein tyrosine phosphatase (PTP) domain.[1] This binding prevents the access of phosphorylated substrates to the active site, thereby blocking the dephosphorylation reaction.
The interaction between this compound and the SHP-2 PTP domain is stabilized by a series of hydrogen bonds. Specifically, the sulfonic acid group of the naphthalene ring of this compound is proposed to form hydrogen bonds with the side chains of Lys-280 and Asn-281, while the sulfonic acid group on the quinoline ring interacts with the backbone amino group of Arg-465.[2] Arg-465 is a conserved residue within the PTP signature motif, located at the base of the catalytic cleft, highlighting the inhibitor's interaction with this critical region.
Kinetic studies have confirmed the competitive nature of this compound's inhibition of SHP-2.[3] This mode of action is distinct from allosteric inhibitors that bind to sites outside the catalytic cleft to induce a conformational change that inactivates the enzyme.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory potency and selectivity of this compound have been characterized through various in vitro phosphatase assays. The following tables summarize the key quantitative data.
| Target | IC50 (nM) | Assay Type | Reference |
| SHP-2 | 318 | Cell-free assay | [4] |
| SHP-1 | 355 | Cell-free assay | [4] |
| PTP1B | 1691 | In vitro assay | |
| HePTP | 7745 | In vitro assay | |
| DEP1 | 65617 | In vitro assay | |
| CD45 | 84473 | In vitro assay | |
| LAR | 150930 | In vitro assay | |
| DUSP26 | - | Competitive Inhibition | [3] |
Table 1: In vitro inhibitory activity of this compound against various protein tyrosine phosphatases.
| Cell Line | Effect | Concentration | Reference |
| HEK293 | Inhibition of EGF-induced Erk1/2 activation | 50 µM | [4] |
| MDA-MB-468 | Reduction in cell viability/proliferation | Not specified | [4] |
| Neuroblastoma | Increased p53 and p38 activity, decreased tumor growth | 30 mg/kg (in vivo) | [5] |
Table 2: Cellular and in vivo effects of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of inhibitor activity. The following sections provide generalized methodologies for key experiments cited in the literature on this compound.
In Vitro SHP-2 Phosphatase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the dephosphorylation of a substrate by purified SHP-2 enzyme.
-
Reagents and Materials:
-
Recombinant human SHP-2 PTP domain
-
Phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or a phosphopeptide)
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
This compound stock solution (in DMSO)
-
96-well or 384-well microplates (black, for fluorescence assays)
-
Microplate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add a fixed concentration of the SHP-2 enzyme to each well of the microplate.
-
Add the diluted this compound or vehicle (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the substrate to each well.
-
Monitor the dephosphorylation of the substrate over time by measuring the change in fluorescence or absorbance using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate as a function of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Assay for SHP-2 Inhibition: Western Blotting for p-Erk
This assay assesses the effect of this compound on a downstream target of SHP-2 signaling, such as the phosphorylation of Erk1/2.
-
Reagents and Materials:
-
Cell line of interest (e.g., HEK293, MDA-MB-468)
-
Cell culture medium and supplements
-
Growth factor (e.g., Epidermal Growth Factor, EGF)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Erk1/2, anti-total-Erk1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
-
-
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Serum-starve the cells for a specified period (e.g., 12-24 hours) to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a defined time (e.g., 1-3 hours).
-
Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-15 minutes) to activate the SHP-2 pathway.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with primary antibodies against p-Erk1/2 and total Erk1/2. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of p-Erk1/2, normalized to total Erk1/2 and the loading control.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The role of SHP-2 in the Ras-Erk signaling pathway and its inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for in vitro and cellular assays to characterize SHP-2 inhibition by this compound.
Logical Relationship Diagram
Caption: The logical progression of this compound's mechanism of action from binding to cellular effect.
References
- 1. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, inhibitor of SHP-1/2 PTPs, inhibits dual-specificity phosphatase 26 (DUSP26) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inhibition of DUSP26 Phosphatase by NSC-87877
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dual-specificity phosphatase 26 (DUSP26) has emerged as a significant regulator in various cellular signaling pathways, particularly those governing cell survival, proliferation, and apoptosis. Its dysregulation is implicated in several pathologies, most notably in cancer, where it can exhibit both tumor-suppressive and oncogenic roles depending on the cellular context.[1][2] NSC-87877, initially identified as a potent inhibitor of SHP-1 and SHP-2 phosphatases, has been demonstrated to be a highly effective inhibitor of DUSP26.[3][4] This document provides a comprehensive technical overview of the mechanism of DUSP26 inhibition by this compound, the downstream cellular consequences, and detailed protocols for studying this interaction.
DUSP26: The Target Phosphatase
DUSP26 is an atypical dual-specificity phosphatase capable of dephosphorylating both phosphotyrosine and phosphoserine/threonine residues on its substrates.[5] Its primary substrates include key components of the Mitogen-Activated Protein Kinase (MAPK) and p53 signaling pathways.[6][7]
-
MAPK Pathway : DUSP26 is known to dephosphorylate and inactivate p38 MAP kinase, a critical regulator of cellular stress responses and apoptosis.[3][8] By inactivating p38, DUSP26 can suppress stress-induced cell death and promote cell survival.
-
p53 Pathway : In certain cancers, such as neuroblastoma, DUSP26 directly binds to and dephosphorylates the p53 tumor suppressor protein, inhibiting its function and contributing to chemoresistance.[6][9]
-
Other Substrates : DUSP26 has also been shown to interact with and regulate other signaling molecules, including TAK1, FADD, TrkA, and FGFR1, often requiring a binding partner or scaffolding protein to exert its catalytic activity.[1][10]
Due to its role in suppressing pro-apoptotic pathways, DUSP26 is overexpressed in several high-risk cancers, including neuroblastoma and anaplastic thyroid cancer, making it a compelling target for therapeutic intervention.[3][6]
This compound: The Inhibitor
This compound (8-hydroxy-7-[(6-sulfo-2-naphthyl)azo]-5-quinolinesulfonic acid) is a small molecule compound that functions as a competitive inhibitor of DUSP26.[3][8] Kinetic studies have confirmed that this compound binds to the catalytic site of the phosphatase, preventing it from dephosphorylating its substrates.[3] While also active against other phosphatases like SHP-1 and SHP-2, its inhibitory effect on DUSP26 is particularly potent.[4][11]
Mechanism and Signaling Consequences of Inhibition
The inhibition of DUSP26 by this compound restores the activity of key tumor-suppressor pathways that DUSP26 normally holds in check. This leads to decreased cell proliferation and the induction of apoptosis in cancer cells.
The primary consequences of DUSP26 inhibition are:
-
Activation of the p38 MAPK Pathway : By preventing DUSP26-mediated dephosphorylation, this compound treatment leads to a sustained increase in the phosphorylation (activation) of p38 MAPK.[3][6] Activated p38 then phosphorylates its own downstream effectors, such as MAPKAPK2 and HSP27, promoting apoptosis.[6]
-
Activation of the p53 Pathway : this compound treatment results in increased phosphorylation of p53 at key serine residues (e.g., Ser37 and Ser46).[6][9] This phosphorylation stabilizes and activates p53, leading to the transcription of pro-apoptotic genes and subsequent cleavage of PARP and caspase-3, which are hallmark indicators of apoptosis.[6]
The cytotoxic effects of this compound can be partially reversed by the knockdown of p53 or by co-treatment with a p38 inhibitor, confirming that both pathways are critical mediators of its anti-cancer activity.[6]
Quantitative Data Presentation
The efficacy of this compound has been quantified across various cell lines and against different phosphatases.
Table 1: IC₅₀ Values of this compound in Neuroblastoma (NB) Cell Lines
| Cell Line | IC₅₀ (µM) |
|---|---|
| IMR32 | 1.84[4] |
| SK-N-SH | 6.35[4] |
| NB-19 | 8.69[4] |
| SMS-KCN | 12.6[4] |
| SH-SY5Y | 15.7[4] |
| JF | 15.8[4] |
| CHLA-225 | 19.0[4] |
Data reflects the concentration required to inhibit cell viability by 50% after 5 days of treatment.
Table 2: Inhibitory Profile of this compound Against Various Phosphatases
| Phosphatase | Description | IC₅₀ (µM) |
|---|---|---|
| DUSP26 | Dual-Specificity Phosphatase 26 | Potent Inhibition (3-fold > SHP-1) [11] |
| SHP-2 (PTPN11) | Src homology region 2 domain-containing phosphatase-2 | 0.318[4] |
| SHP-1 (PTPN6) | Src homology region 2 domain-containing phosphatase-1 | 0.355[4] |
Note: While this compound is a potent inhibitor of SHP-1/2, its inhibition of DUSP26 is notably strong and responsible for specific cellular outcomes in DUSP26-overexpressing cancers.[11]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the inhibition of DUSP26 by this compound.
In Vitro DUSP26 Phosphatase Activity Assay
This assay directly measures the enzymatic activity of recombinant DUSP26 in the presence of an inhibitor.
Workflow Diagram
Methodology:
-
Reagents : Recombinant human DUSP26 protein, phosphatase assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM DTT, pH 7.5), this compound, and a suitable substrate like p-Nitrophenyl Phosphate (pNPP).
-
Preparation : Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubation : In a 96-well plate, add 10 µL of each this compound dilution (or vehicle control) to wells containing recombinant DUSP26 in assay buffer. Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Add the pNPP substrate to each well to start the dephosphorylation reaction.
-
Incubation : Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination : Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Detection : Measure the absorbance of the product (p-nitrophenol) at 405 nm using a plate reader.
-
Analysis : Calculate the percentage of DUSP26 activity inhibition for each this compound concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.
Cell Viability Assay (MTT or CCK-8)
This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding : Seed cancer cells (e.g., SH-SY5Y neuroblastoma cells) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment : Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 50 µM) or a vehicle control (DMSO).
-
Incubation : Incubate the cells for a specified period (e.g., 24, 48, 72, or 120 hours).[9]
-
Reagent Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the reagent into a colored formazan product.
-
Solubilization (for MTT) : If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Detection : Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Analysis : Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.
Western Blot Analysis of Pathway Activation
This protocol is used to detect changes in the phosphorylation status of DUSP26 substrates like p38 and p53, and markers of apoptosis like cleaved PARP.
Methodology:
-
Cell Culture and Treatment : Grow cells to 70-80% confluency and treat with this compound (e.g., at its IC₅₀ concentration) for various time points (e.g., 0, 1, 6, 12 hours).[9]
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12][13] Scrape the cells, collect the lysate, and clarify by centrifugation.[13]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation : Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by boiling at 95-100°C for 5 minutes.[14]
-
Gel Electrophoresis : Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[12]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking : Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15][16]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Phospho-p38 (Thr180/Tyr182)
-
Total p38
-
Phospho-p53 (Ser37/Ser46)
-
Total p53
-
Cleaved PARP
-
DUSP26
-
A loading control (e.g., β-actin or GAPDH)
-
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[13]
-
Imaging : Capture the chemiluminescent signal using a CCD imager or X-ray film. Analyze band intensities to quantify changes in protein phosphorylation and cleavage.
Conclusion and Future Directions
This compound is a well-characterized competitive inhibitor of DUSP26 phosphatase. Its mechanism of action involves the direct suppression of DUSP26 enzymatic activity, leading to the reactivation of the p38 MAPK and p53 tumor suppressor pathways. This dual-pathway activation culminates in robust induction of apoptosis in cancer cells where DUSP26 is overexpressed. The data strongly support the therapeutic potential of targeting DUSP26 in specific malignancies.[6][11]
Future research should focus on developing DUSP26 inhibitors with even greater selectivity to minimize off-target effects, particularly concerning SHP phosphatases. Furthermore, exploring the efficacy of this compound or next-generation DUSP26 inhibitors in combination with standard chemotherapies could unveil synergistic anti-cancer strategies, especially in chemoresistant tumors driven by DUSP26 activity.
References
- 1. A Review of DUSP26: Structure, Regulation and Relevance in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of DUSP26: Structure, Regulation and Relevance in Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, inhibitor of SHP-1/2 PTPs, inhibits dual-specificity phosphatase 26 (DUSP26) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DUSP26 negatively affects the proliferation of epithelial cells, an effect not mediated by dephosphorylation of MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits DUSP26 function in neuroblastoma resulting in p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dusp26 phosphatase regulates mitochondrial respiration and oxidative stress and protects neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits DUSP26 function in neuroblastoma resulting in p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. A Review of DUSP26: Structure, Regulation and Relevance in Human Disease [mdpi.com]
- 12. ccr.cancer.gov [ccr.cancer.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. cdn.origene.com [cdn.origene.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. CST | Cell Signaling Technology [cellsignal.com]
NSC-87877 and its Impact on the RAS/ERK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC-87877 is a potent, cell-permeable small molecule inhibitor that has garnered significant attention for its ability to modulate the RAS/ERK signaling pathway. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, its effects on key components of the RAS/ERK cascade, and detailed methodologies for studying these effects. Quantitative data from various studies are summarized, and key experimental workflows are visualized to facilitate a deeper understanding of this compound's biological activity.
Introduction: The RAS/ERK Signaling Pathway and the Role of SHP2
The RAS/ERK pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2][3][4] Dysregulation of this pathway, often through mutations in key components like RAS or BRAF, is a hallmark of many human cancers.[4] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which leads to the recruitment of the adaptor protein Grb2 and the guanine nucleotide exchange factor SOS. This complex then activates RAS by promoting the exchange of GDP for GTP.[2][3] Activated RAS, in turn, initiates a phosphorylation cascade through RAF, MEK, and finally ERK (also known as MAPK).[1][3] Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate gene expression.[3]
Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial positive regulatory role in the RAS/ERK pathway.[5][6][7] Upon RTK activation, SHP2 is recruited to phosphorylated docking proteins, such as Gab1, where it dephosphorylates specific substrates, an action that is essential for the full activation of RAS.[5][7] Given its critical role in mediating oncogenic signaling, SHP2 has emerged as a promising therapeutic target.[5][7]
This compound: A Potent Inhibitor of SHP2
This compound, chemically identified as 8-hydroxy-7-[(6-sulfo-2-naphthyl)azo]-5-quinolinesulfonic acid, was identified through a screen of the National Cancer Institute (NCI) Diversity Set chemical library as a potent inhibitor of SHP2.[5] It also demonstrates inhibitory activity against the closely related phosphatase SHP1.[8][9][10] Molecular modeling suggests that this compound binds to the catalytic cleft of SHP2.[5][11]
Mechanism of Action
This compound acts as a competitive inhibitor of SHP2, thereby preventing it from dephosphorylating its downstream targets.[12] This inhibition of SHP2 activity disrupts the signal transduction from activated RTKs to RAS, leading to a downstream reduction in ERK phosphorylation and activity.[5][10] It has been shown to inhibit epidermal growth factor (EGF)-induced activation of SHP2, Ras, and Erk1/2 in cell cultures.[5] Notably, this compound does not appear to affect the tyrosine phosphorylation of Gab1 or the association between Gab1 and SHP2.[5][10]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various enzymatic and cell-based assays. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against Protein Tyrosine Phosphatases
| Target PTP | IC50 (μM) | Selectivity vs. SHP2 | Reference |
| SHP2 | 0.318 | - | [8][9][13] |
| SHP1 | 0.355 | ~1.1-fold | [8][9][13] |
| PTP1B | 1.691 | ~5.3-fold | [13] |
| HePTP | 7.745 | ~24.4-fold | [13] |
| DEP1 | 65.617 | ~206-fold | [13] |
| CD45 | 84.473 | ~266-fold | [13] |
| LAR | 150.930 | ~475-fold | [13] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| HEK293 | EGF-induced ERK1/2 Activation | 50 µM | Inhibition of p-ERK levels | [10] |
| MDA-MB-468 | Cell Viability/Proliferation | Not specified | Significant reduction | [10][13] |
| Neuroblastoma Cell Lines (p53 wild-type) | Apoptosis | 0.25 - 0.5 µM | Increased p53 phosphorylation and apoptosis | [9] |
| IMR32 (Neuroblastoma) | Apoptosis | IC50 = 1.84 µM | - | [9] |
| SK-N-SH (Neuroblastoma) | Apoptosis | IC50 = 6.35 µM | - | [9] |
| NB-19 (Neuroblastoma) | Apoptosis | IC50 = 8.69 µM | - | [9] |
| SMS-KCN (Neuroblastoma) | Apoptosis | IC50 = 12.6 µM | - | [9] |
| SH-SY5Y (Neuroblastoma) | Apoptosis | IC50 = 15.7 µM | - | [9] |
| JF (Neuroblastoma) | Apoptosis | IC50 = 15.8 µM | - | [9] |
| CHLA-225 (Neuroblastoma) | Apoptosis | IC50 = 19.0 µM | - | [9] |
Table 3: In Vivo Activity of this compound
| Animal Model | Dosage and Administration | Effect | Reference |
| Intrarenal neuroblastoma (NB) tumor mouse model | 30 mg/kg, IP once daily for 15 days | Significantly inhibited NB tumor growth | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key experiments used to characterize the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: HEK293, MDA-MB-468, or various neuroblastoma cell lines are commonly used.
-
Culture Conditions: Maintain cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: For experiments investigating growth factor-induced signaling, cells are typically serum-starved for 3-24 hours prior to treatment to reduce basal pathway activation.
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). It is important to note that solutions of this compound can be unstable and should be prepared fresh.[8] Dilute the stock solution to the desired final concentrations in serum-free or complete medium and add to the cells for the specified duration (e.g., 3 hours for inhibition of EGF-induced signaling).[10]
Western Blotting for p-ERK and Total ERK
This protocol allows for the quantification of ERK phosphorylation, a direct measure of RAS/ERK pathway activation.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK) (e.g., at a 1:1000 to 1:2000 dilution) overnight at 4°C with gentle agitation.[14]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 to 1:10,000 dilution) for 1 hour at room temperature.[14]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against total ERK1/2.[14][15]
-
Quantification: Use densitometry software to quantify the band intensities. The level of p-ERK is typically expressed as a ratio of the total ERK signal.[14]
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 72 hours).
-
Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: For MTS assays, the soluble formazan product can be directly measured at 490 nm using a plate reader. For MTT assays, the insoluble formazan crystals must first be solubilized with a suitable solvent before reading the absorbance.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values can be determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable research tool for investigating the role of SHP2 in the RAS/ERK signaling pathway. Its potent and relatively selective inhibitory activity allows for the pharmacological dissection of this critical signaling cascade. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of targeting SHP2 and for utilizing this compound as a key chemical probe in their studies. Further research may focus on improving the selectivity and pharmacokinetic properties of SHP2 inhibitors based on the scaffold of this compound for potential clinical applications.
References
- 1. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound, inhibitor of SHP-1/2 PTPs, inhibits dual-specificity phosphatase 26 (DUSP26) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NSC 87877 | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]
- 14. benchchem.com [benchchem.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
NSC-87877: A Potent Inducer of p53-Mediated Apoptosis Through Phosphatase Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor NSC-87877 and its role in activating the p53 tumor suppressor pathway to induce apoptosis. We will delve into its mechanism of action, the specific signaling cascades it modulates, and the quantitative effects observed in various cancer cell models. Detailed experimental protocols and visual representations of the key pathways are provided to support further research and development in this area.
Introduction: The Role of this compound in Cancer Therapeutics
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, capable of inducing cell cycle arrest, senescence, or apoptosis to prevent the propagation of damaged cells.[1][2] In many cancers where p53 remains wild-type, its function is often suppressed by negative regulatory mechanisms.[3] A promising strategy in cancer therapy is the reactivation of this latent p53 activity. This compound has emerged as a significant chemical probe and potential therapeutic agent that achieves this by targeting key protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases (DUSPs) that govern the p53 signaling network.
This compound, chemically known as 8-hydroxy-7-(6-sulfonaphthalen-2-yl)diazenyl-quinoline-5-sulfonic acid, is a potent, cell-permeable inhibitor of Src homology region 2 (SH2) domain-containing phosphatases SHP-1 (PTPN6) and SHP-2 (PTPN11).[4][5] Additionally, it has been identified as an effective inhibitor of dual-specificity phosphatase 26 (DUSP26).[6][7] By inhibiting these phosphatases, this compound triggers a signaling cascade that leads to the robust activation of p53 and the subsequent initiation of the apoptotic program.
Mechanism of Action: From Phosphatase Inhibition to p53 Activation
This compound exerts its biological effects by competitively inhibiting the catalytic activity of its target phosphatases.[5][7] This inhibition disrupts cellular signaling pathways that are normally kept in check by these enzymes.
-
Inhibition of SHP-1 and SHP-2: SHP-1 and SHP-2 are non-receptor PTPs that play complex roles in cell signaling, acting as both tumor suppressors and oncogenes depending on the context.[8][9] Their inhibition by this compound can lead to the hyper-phosphorylation of various substrate proteins, thereby altering downstream signaling pathways that regulate cell proliferation and survival.
-
Inhibition of DUSP26: DUSP26 is known to be overexpressed in certain cancers, such as high-risk neuroblastoma, where it contributes to chemoresistance by inactivating p53 and the p38 MAP kinase.[7][10] this compound's inhibition of DUSP26 is a key mechanism for p53 activation. By preventing DUSP26 from dephosphorylating and inactivating p38 MAPK, this compound allows for the sustained activation of the p38 pathway.[7][10]
The activation of p38 MAPK is crucial, as it, in turn, phosphorylates p53 at key serine residues.[10] Treatment with this compound leads to increased phosphorylation of p53 at Serine 37 and Serine 46.[6] This phosphorylation is a critical event that stabilizes the p53 protein, preventing its degradation (often mediated by the E3 ubiquitin ligase MDM2) and enhancing its activity as a transcription factor.[11][12]
Activated p53 then translocates to the nucleus and initiates the transcription of a suite of pro-apoptotic target genes.[13][14] This includes members of the Bcl-2 family, such as the BH3-only proteins PUMA and Noxa, and the multi-domain effector protein Bax.[1][13] The upregulation of these proteins shifts the balance in the cell towards apoptosis. This process culminates in the activation of effector caspases, such as caspase-3, and the cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP), leading to the execution of programmed cell death.[6][10]
Quantitative Data
The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize key data points from published literature.
Table 1: Inhibitory Activity of this compound against Various Phosphatases
| Target Phosphatase | IC50 (μM) | Reference(s) |
| SHP-2 (PTPN11) | 0.318 | [4][6][15] |
| SHP-1 (PTPN6) | 0.355 | [4][6][15] |
| PTP1B | 1.691 | [15] |
| HePTP | 7.745 | [15] |
| DEP1 | 65.617 | [15] |
| CD45 | 84.473 | [15] |
| LAR | 150.930 | [15] |
Table 2: Apoptotic Activity of this compound in p53 Wild-Type Neuroblastoma Cell Lines
| Cell Line | Apoptotic IC50 (μM) | Reference(s) |
| IMR32 | 1.84 | [6] |
| SK-N-SH | 6.35 | [6] |
| NB-19 | 8.69 | [6] |
| SMS-KCN | 12.6 | [6] |
| SH-SY5Y | 15.7 | [6] |
| JF | 15.8 | [6] |
| CHLA-225 | 19.0 | [6] |
Key Experimental Protocols
This section provides detailed methodologies for experiments crucial to evaluating the role of this compound in p53-mediated apoptosis.
4.1 In Vitro Phosphatase Inhibition Assay
This protocol is designed to determine the IC50 value of this compound against a specific phosphatase, such as SHP-1 or SHP-2.
-
Reagents and Materials:
-
Purified recombinant human SHP-1 or SHP-2 protein.
-
Phosphatase substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 5 mM DTT.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well black microplates.
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).
-
-
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer. Final concentrations in the assay may range from 1 nM to 100 µM. Include a DMSO-only control.
-
In a 96-well plate, add 50 µL of the diluted this compound or DMSO control to each well.
-
Add 25 µL of the purified phosphatase enzyme (e.g., final concentration of 0.5-1 µM) to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the DiFMUP substrate (e.g., final concentration of 50 µM) to each well.
-
Immediately measure the fluorescence at time zero and then kinetically every 1-2 minutes for 15-30 minutes at 37°C.
-
Calculate the reaction rate (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition [(1 - Vinhibitor/Vcontrol) * 100] against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
4.2 Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol measures the induction of apoptosis in cancer cells following treatment with this compound.[16]
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., NB-19).
-
Complete cell culture medium.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified time (e.g., 24, 48, or 72 hours). Include a DMSO-only control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
4.3 Western Blot Analysis for Apoptotic Markers
This protocol is used to detect changes in the levels and post-translational modifications of key proteins in the p53 pathway.[10]
-
Reagents and Materials:
-
Treated cell lysates.
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-p53 (Ser46), anti-p53, anti-p-p38, anti-p38, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-Actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse the treated cells and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-Actin to ensure equal protein loading.
-
Visualizations: Pathways and Workflows
dot
Figure 1. Signaling pathway of this compound-induced p53-mediated apoptosis.
dot
Figure 2. Workflow for evaluating the pro-apoptotic effects of this compound.
Conclusion and Future Directions
This compound serves as a powerful pharmacological tool for inducing p53-mediated apoptosis. Its multi-targeted inhibition of SHP-1, SHP-2, and particularly DUSP26, effectively removes a critical brake on the p38-p53 signaling axis. This leads to p53 stabilization, transcriptional activation, and the initiation of the intrinsic apoptotic pathway. The quantitative data clearly demonstrate its potency in the low micromolar range across various cancer cell lines, validating the therapeutic potential of this mechanism.
For researchers, the detailed protocols provided herein offer a robust framework for investigating the nuanced effects of this compound and similar molecules. For drug development professionals, the clear mechanism of action and demonstrated efficacy highlight the promise of developing more selective and potent inhibitors of these key phosphatases. Future work should focus on improving the selectivity of these inhibitors to minimize off-target effects and on evaluating their efficacy and safety in preclinical in vivo models to pave the way for potential clinical applications in p53 wild-type cancers.
References
- 1. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, inhibitor of SHP-1/2 PTPs, inhibits dual-specificity phosphatase 26 (DUSP26) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The function of the protein tyrosine phosphatase SHP-1 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Shp1 in Solid Cancers and Their Therapy [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. The regulation of p53 by phosphorylation: a model for how distinct signals integrate into the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of p53 expression, phosphorylation and sub-cellular localisation by a G-protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nms.ac.jp [nms.ac.jp]
- 14. Involvement of Bcl-2 family proteins in p53-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NSC 87877 | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]
- 16. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cell Permeability and Uptake of NSC-87877
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cell permeability and cellular uptake of NSC-87877, a potent inhibitor of protein tyrosine phosphatases (PTPs). This document consolidates key findings, experimental protocols, and the molecular pathways influenced by this compound, offering a valuable resource for researchers in oncology, immunology, and neuroscience.
Introduction to this compound
This compound, chemically known as 8-hydroxy-7-(6-sulfonaphthalen-2-yl)diazenyl-quinoline-5-sulfonic acid, is a widely utilized small molecule inhibitor targeting Src homology 2 domain-containing phosphatases 1 and 2 (SHP1 and SHP2).[1][2][3] It has also been identified as a potent inhibitor of dual-specificity phosphatase 26 (DUSP26).[3][4][5] The efficacy of this compound in cellular and in vivo models is fundamentally dependent on its ability to cross the cell membrane and engage with its intracellular targets. While widely described as "cell-permeable," understanding the specifics of its entry into the cell is crucial for the design and interpretation of experiments.[1] The development of PTP inhibitors has historically been challenged by issues of cell permeability due to the charged or highly polar functional groups needed to mimic the phosphotyrosine substrate.[6][]
Cell Permeability and Cellular Uptake
This compound is consistently referred to as a cell-permeable inhibitor, and its activity in a variety of cell-based assays confirms its ability to access intracellular targets.[1] It has been shown to inhibit epidermal growth factor (EGF)-induced activation of SHP2 and subsequent signaling events within cultured cells.[8] However, specific quantitative data on its permeability coefficient (e.g., from Caco-2 assays) and the precise mechanisms governing its uptake (e.g., passive diffusion vs. active transport) are not extensively detailed in the public literature. The presence of two sulfonic acid groups in its structure suggests that passive diffusion might be limited, implying the potential for a specific transporter-mediated uptake mechanism. Despite these considerations, its demonstrated efficacy in multiple cell lines and in vivo models underscores its effective cellular penetration.
Quantitative Inhibition Data
The inhibitory activity of this compound has been quantified against several protein tyrosine phosphatases, providing insight into its potency and selectivity.
| Target Phosphatase | IC50 Value (nM) | Notes |
| SHP2 | 318 | Potent inhibition.[1][2][3] |
| SHP1 | 355 | Potent inhibition, similar to SHP2.[1][2][3] |
| DUSP26 | - | Inhibition is reportedly 3-fold higher than for SHP1.[4] |
| PTP1B | ~1,600 | ~5-fold less sensitive than SHP2.[9] |
| HePTP | ~7,600 | ~24-fold less sensitive than SHP2.[9] |
| DEP1 | ~65,500 | ~206-fold less sensitive than SHP2.[9] |
| CD45 | ~84,500 | ~266-fold less sensitive than SHP2.[9] |
| LAR | ~151,000 | ~475-fold less sensitive than SHP2.[9] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by inhibiting key phosphatases involved in critical signaling cascades, primarily the RAS/MAPK and p53/p38 pathways.
Inhibition of the SHP2-Mediated RAS/MAPK Pathway
SHP2 is a critical downstream effector of growth factor receptor signaling that leads to the activation of the RAS/MAPK cascade.[8] this compound binds to the catalytic cleft of SHP2, inhibiting its phosphatase activity.[8][10] This prevents the dephosphorylation of SHP2 substrates, thereby blocking downstream signals to Ras and Erk1/2.[1][8]
Figure 1: Inhibition of the EGF-induced SHP2/MAPK signaling pathway by this compound.
Inhibition of the DUSP26-p53/p38 Pathway
This compound also potently inhibits DUSP26, a phosphatase that dephosphorylates and inactivates the tumor suppressor p53 and the stress-activated kinase p38.[4][11] By inhibiting DUSP26, this compound leads to increased phosphorylation and activation of both p53 and p38, promoting apoptosis in cancer cells.[4][11]
Figure 2: this compound inhibits DUSP26, leading to activation of p38 and p53 and apoptosis.
Experimental Protocols for Assessing this compound Activity
The cellular activity of this compound has been validated through numerous in vitro and in vivo studies. Below are summaries of typical experimental protocols.
In Vitro Cellular Assays
These assays are crucial for determining the effect of this compound on specific cellular processes and signaling pathways.
Figure 3: General experimental workflow for in vitro evaluation of this compound.
| Study Type | Cell Line(s) | This compound Concentration | Incubation Time | Key Findings & Readouts | Reference |
| MAPK Pathway Inhibition | HEK293 | 50 µM | Not specified | Inhibited EGF-stimulated SHP2 and Erk1/2 activation. | [1] |
| Cell Viability | MDA-MB-468 | Not specified | Not specified | Significantly reduced cell viability/proliferation. | [1] |
| Apoptosis Induction | Neuroblastoma (NB) cell lines (p53 wild-type) | 0.25, 0.5 µM | 5 days | Increased p53 and p38 activation; induced PARP/caspase-3 cleavage. | [3][4] |
| Apoptosis IC50 | IMR32, SK-N-SH, SH-SY5Y, etc. | 1.84 - 19.0 µM | Not specified | Determined apoptotic IC50 values across various NB cell lines. | [3] |
In Vivo Animal Studies
Animal models have been instrumental in evaluating the therapeutic potential of this compound.
| Animal Model | Administration | Dosage | Key Findings | Reference |
| Intrarenal Neuroblastoma Mouse Model | Intraperitoneal (IP), once daily for 15 days | 30 mg/kg | Significantly inhibited tumor growth; increased p53 and p38 activity. | [3][4] |
| Experimental Autoimmune Encephalomyelitis (EAE) Mice | Intraperitoneal (IP) | 2.5 mg/kg | Prevented EAE development by blocking inflammatory cell accumulation in the CNS. | [1] |
| Spinal Nerve Ligation Rat Model (Allodynia) | Intrathecal | 1, 10, or 100 µM | Suppressed allodynia and spinal SHP2 phosphorylation. | [1] |
Conclusion
This compound is a valuable research tool characterized by its cell-permeable nature and its potent, dual-inhibitory action on SHP1/SHP2 and DUSP26. While detailed pharmacokinetic and uptake studies are not widely published, its demonstrated efficacy in a multitude of cellular and whole-animal contexts confirms its ability to reach and modulate its intracellular targets. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers designing studies to further explore the therapeutic potential of this compound and other PTP inhibitors. Future work should focus on elucidating the precise mechanisms of its cellular uptake to optimize delivery and bioavailability for clinical applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, inhibitor of SHP-1/2 PTPs, inhibits dual-specificity phosphatase 26 (DUSP26) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits DUSP26 function in neuroblastoma resulting in p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of NSC-87877 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC-87877, chemically identified as 8-hydroxy-7-[(6-sulfo-2-naphthyl)azo]-5-quinolinesulfonic acid, is a small molecule compound that has garnered significant attention in oncological research. Initially identified as a potent, cell-permeable inhibitor of the protein tyrosine phosphatases (PTPs) Shp1 and Shp2, its biological activity profile has expanded to include the inhibition of dual-specificity phosphatase 26 (DUSP26).[1][2][3] This multi-targeted inhibitory action disrupts critical signaling pathways that are often dysregulated in cancer, leading to anti-proliferative and pro-apoptotic effects in various cancer cell types. This document provides a comprehensive technical overview of this compound's mechanism of action, its effects on cancer cells supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it modulates.
Core Mechanism of Action
This compound exerts its anti-cancer effects primarily by inhibiting the catalytic activity of key cellular phosphatases. Molecular modeling suggests that this compound binds to the catalytic cleft of its target phosphatases.[2] Its principal targets are:
-
Src homology 2 domain-containing phosphatases 1 and 2 (Shp1 and Shp2): These are non-receptor protein tyrosine phosphatases involved in signal transduction downstream of growth factor receptors.[2] Shp2, in particular, is a key positive regulator of the Ras-mitogen-activated protein kinase (MAPK) pathway, which is frequently hyperactivated in many cancers.[2][4]
-
Dual-specificity phosphatase 26 (DUSP26): This phosphatase is overexpressed in certain malignancies, such as neuroblastoma, where it contributes to chemoresistance by negatively regulating the tumor suppressor p53 and the stress-activated p38 MAPK.[5][6]
By inhibiting these phosphatases, this compound effectively reactivates tumor-suppressive pathways and blocks oncogenic signaling cascades.
Quantitative Data Presentation
The efficacy of this compound has been quantified against its direct phosphatase targets and across a range of cancer cell lines. The following tables summarize these findings.
Table 1: Inhibitory Activity of this compound against Protein Tyrosine Phosphatases (PTPs)
| Target Phosphatase | IC50 Value (µM) | Selectivity vs. Shp2 |
| Shp2 | 0.318[1] | 1x |
| Shp1 | 0.355[1] | ~1.1x |
| PTP1B | 1.691 | ~5x |
| HePTP | 7.745 | ~24x |
| DEP1 | 65.617 | ~206x |
| CD45 | 84.473 | ~266x |
| LAR | 150.930 | ~475x |
IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cytotoxic Activity (IC50) of this compound in Neuroblastoma (NB) Cell Lines
| Cell Line | IC50 Value (µM) |
| IMR32 | 1.84[1][7] |
| SK-N-SH | 6.35[1][7] |
| NB-19 | 8.69[1][7] |
| SMS-KCN | 12.6[1][7] |
| SH-SY5Y | 15.7[1][7] |
| JF | 15.8[1][7] |
| CHLA-225 | 19.0[1][7] |
Biological Activities and Signaling Pathways in Cancer Cells
Inhibition of the Ras/MAPK Signaling Pathway
This compound's inhibition of Shp2 is a critical component of its anti-cancer activity. Shp2 is required for the full activation of the Ras/ERK1/2 (MAPK) pathway downstream of various receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).[2] By inhibiting Shp2, this compound prevents the dephosphorylation of docking proteins like Gab1, which in turn attenuates Ras activation and subsequent phosphorylation of ERK1/2.[2] The downregulation of this pathway leads to decreased cell proliferation and survival.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits DUSP26 function in neuroblastoma resulting in p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
NSC-87877 in Neuroblastoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroblastoma (NB), a pediatric malignancy of the sympathetic nervous system, remains a significant clinical challenge, particularly in high-risk cases. The identification of novel therapeutic targets and the development of targeted therapies are crucial for improving patient outcomes. NSC-87877, a small molecule inhibitor, has emerged as a promising agent in neuroblastoma research. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its investigation in a neuroblastoma context. The guide is intended to serve as a comprehensive resource for researchers and drug development professionals working to advance the therapeutic potential of this compound in neuroblastoma.
Introduction to this compound
This compound is a potent small molecule inhibitor targeting multiple protein tyrosine phosphatases (PTPs).[1][2] Initially identified as an inhibitor of Shp1 and Shp2 (SH-PTP1 and SH-PTP2), it has also been shown to effectively inhibit the dual-specificity phosphatase 26 (DUSP26).[1][2] Its ability to modulate critical signaling pathways involved in cell proliferation, survival, and differentiation makes it a compound of significant interest in oncology research, particularly for malignancies like neuroblastoma where these pathways are often dysregulated.
Mechanism of Action in Neuroblastoma
The anti-neoplastic activity of this compound in neuroblastoma is attributed to its inhibitory effects on several key enzymes, leading to the modulation of downstream signaling cascades.
Inhibition of SHP1 and SHP2
This compound is a potent inhibitor of the protein tyrosine phosphatases SHP1 and SHP2.[1][2] SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway.[3][4][5] By inhibiting SHP2, this compound can disrupt the activation of this pathway, which is frequently hyperactivated in neuroblastoma and contributes to tumor cell proliferation and survival.[3][4][5] However, studies have shown that neuroblastoma cells harboring RAS mutations exhibit decreased sensitivity to SHP2 inhibitors, including this compound.[3][4] This suggests that the efficacy of this compound as a single agent may be dependent on the genetic background of the tumor.
Inhibition of DUSP26 and Activation of p53
A significant aspect of this compound's mechanism in neuroblastoma involves the inhibition of DUSP26.[6][7][8] DUSP26 is overexpressed in high-risk neuroblastoma and contributes to chemoresistance by suppressing the function of the tumor suppressor p53.[6][7] By inhibiting DUSP26, this compound leads to increased phosphorylation and activation of p53.[1][6][7] This, in turn, activates downstream p53-mediated apoptotic pathways.[6][7]
Activation of the p38 MAPK Pathway
Inhibition of DUSP26 by this compound also results in the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[6][7] This activation contributes to the induction of apoptosis in neuroblastoma cells.[6][7] The cytotoxic effects of this compound can be partially reversed by inhibiting p38 activity, highlighting the importance of this pathway in the drug's mechanism of action.[6]
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound in neuroblastoma research.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Phosphatase | IC50 (μM) |
| SHP1 | 0.355[1][2] |
| SHP2 | 0.318[1][2] |
| DUSP26 | Inhibition demonstrated, specific IC50 in neuroblastoma context not consistently reported.[1][2][8] |
Table 2: In Vitro Cytotoxicity of this compound in Neuroblastoma Cell Lines
| Cell Line | IC50 (μM) for Apoptosis Induction |
| IMR32 | 1.84[1] |
| SK-N-SH | 6.35[1] |
| NB-19 | 8.69[1] |
| SMS-KCN | 12.6[1] |
| SH-SY5Y | 15.7[1] |
| JF | 15.8[1] |
| CHLA-225 | 19.0[1] |
Table 3: In Vivo Efficacy of this compound in a Neuroblastoma Mouse Model
| Animal Model | Dosage and Administration | Outcome |
| Intrarenal neuroblastoma tumor mouse model (female nude mice) | 30 mg/kg, intraperitoneal (IP) injection, once daily for 15 days[1] | Significantly inhibited neuroblastoma tumor growth.[1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound in neuroblastoma research.
Cell Culture
-
Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-AS, IMR-32) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Preparation of this compound
-
Stock Solution: Dissolve this compound powder in sterile dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C.
-
Working Solutions: Dilute the stock solution in culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.1%).
Cell Viability Assay (MTT Assay)
-
Seeding: Seed neuroblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the indicated times. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 30-50 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p53, total p53, phospho-ERK, total ERK, cleaved PARP, cleaved caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat neuroblastoma cells with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously or orthotopically inject a suspension of human neuroblastoma cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank or adrenal gland of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Monitor the mice for tumor formation. Measure tumor volume regularly using calipers (Volume = 0.5 x length x width^2).
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer this compound (e.g., 30 mg/kg, IP daily) or vehicle control.[1]
-
Monitoring: Monitor tumor growth and the general health of the mice throughout the treatment period.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Conclusion and Future Directions
This compound has demonstrated significant preclinical activity against neuroblastoma through its multi-targeted inhibition of SHP1, SHP2, and DUSP26. Its ability to induce apoptosis and inhibit proliferation by modulating the RAS-MAPK and p53 signaling pathways provides a strong rationale for its further development. Future research should focus on several key areas:
-
Combination Therapies: Given the resistance observed in RAS-mutated neuroblastoma, combining this compound with inhibitors of downstream effectors in the RAS-MAPK pathway (e.g., MEK or ERK inhibitors) could be a promising strategy to overcome resistance.[3][4]
-
Biomarker Identification: Identifying predictive biomarkers of response to this compound, such as the mutational status of RAS and the expression levels of DUSP26, will be crucial for patient stratification in future clinical trials.
-
Pharmacokinetics and Pharmacodynamics: Comprehensive studies are needed to understand the pharmacokinetic and pharmacodynamic properties of this compound to optimize dosing and treatment schedules.
-
Advanced Preclinical Models: Evaluation of this compound in more sophisticated preclinical models, such as patient-derived xenografts (PDXs) and genetically engineered mouse models of neuroblastoma, will provide a more accurate assessment of its therapeutic potential.
References
- 1. promega.es [promega.es]
- 2. Description of a New Xenograft Model of Metastatic Neuroblastoma Using NOD/SCID/Il2rg Null (NSG) Mice | In Vivo [iv.iiarjournals.org]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and characterization of a human orthotopic neuroblastoma xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHP-2 activity assay [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on NSC-87877 in Leukemia and Noonan Syndrome Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule inhibitor NSC-87877 and its role in preclinical research for leukemia and Noonan syndrome. Both conditions are linked to gain-of-function mutations in the protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene. This compound is a potent inhibitor of SHP2, making it a valuable tool for investigating the therapeutic potential of SHP2 inhibition. This document details the mechanism of action of this compound, its effects on key signaling pathways, and provides a compilation of quantitative data from in vitro and in vivo studies. Furthermore, it offers detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows to aid researchers in their study design and execution.
Introduction: The SHP2 Phosphatase in Leukemia and Noonan Syndrome
The Src homology-2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-mitogen-activated protein kinase (MAPK) cascade, which is fundamental for cell growth, differentiation, and survival.[1] Gain-of-function mutations in the PTPN11 gene, which encodes SHP2, are a common cause of Noonan syndrome, a developmental disorder characterized by a range of symptoms including congenital heart defects and a predisposition to certain cancers.[2] Somatic PTPN11 mutations are also frequently found in various hematological malignancies, particularly juvenile myelomonocytic leukemia (JMML) and acute myeloid leukemia (AML).[3] These mutations lead to a constitutively active SHP2 protein, resulting in hyperactivation of the RAS-ERK pathway and uncontrolled cell proliferation.
This compound was identified as a potent inhibitor of SHP2, and also its close homolog SHP1, by binding to the catalytic cleft of the phosphatase.[1][4] This inhibition blocks the downstream signaling cascade, making this compound a critical research tool for understanding the pathophysiology of SHP2-driven diseases and for evaluating SHP2 as a therapeutic target.
Mechanism of Action of this compound
This compound is a competitive inhibitor of SHP2.[5] It directly binds to the catalytic site of the phosphatase, preventing it from dephosphorylating its substrates.[4] This action effectively blocks the function of both wild-type and mutated, hyperactive SHP2. The primary downstream effect of SHP2 inhibition by this compound is the attenuation of the RAS-ERK signaling pathway. By inhibiting SHP2, this compound prevents the dephosphorylation of key signaling nodes that are required for the activation of Ras and, consequently, the phosphorylation and activation of ERK1/2.[1]
Quantitative Data on this compound
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against SHP2 and SHP1 in enzymatic assays and has shown cytotoxic effects in various cancer cell lines.
| Target | IC₅₀ (µM) | Reference |
| SHP2 (enzymatic assay) | 0.318 | [4][6] |
| SHP1 (enzymatic assay) | 0.355 | [4][6] |
| PTP1B | 1.691 | [7] |
| HePTP | 7.745 | [7] |
| DEP1 | 65.617 | [7] |
| CD45 | 84.473 | [7] |
| LAR | 150.930 | [7] |
| Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| IMR32 (Neuroblastoma) | 1.84 | [6] |
| SK-N-SH (Neuroblastoma) | 6.35 | [6] |
| NB-19 (Neuroblastoma) | 8.69 | [6] |
| SMS-KCN (Neuroblastoma) | 12.6 | [6] |
| SH-SY5Y (Neuroblastoma) | 15.7 | [6] |
| JF (Neuroblastoma) | 15.8 | [6] |
| CHLA-225 (Neuroblastoma) | 19.0 | [6] |
In Vivo Efficacy
Preclinical studies in mouse models have demonstrated the potential of this compound to inhibit tumor growth.
| Animal Model | Treatment Regimen | Outcome | Reference |
| Intrarenal neuroblastoma xenograft (nude mice) | 30 mg/kg, IP, once daily for 15 days | Significantly inhibited tumor growth | [6] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on leukemia or other cancer cell lines.
Materials:
-
Leukemia cell lines (e.g., MOLM-14, MV4-11 for AML)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. For suspension cells, ensure even distribution.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the IC₅₀ value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Leukemia cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat leukemia cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot for SHP2 and ERK Phosphorylation
This protocol allows for the detection of changes in SHP2 and ERK phosphorylation levels following this compound treatment.
Materials:
-
Leukemia cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-SHP2 (Tyr542), anti-SHP2, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound. After treatment, lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To detect total protein levels or a loading control, the membrane can be stripped and re-probed with the respective antibodies.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins normalized to total protein levels.
In Vitro SHP2 Phosphatase Activity Assay
This assay measures the enzymatic activity of SHP2 and its inhibition by this compound.
Materials:
-
Recombinant SHP2 protein
-
This compound
-
Phosphatase assay buffer
-
A suitable phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorogenic substrate like DiFMUP)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, recombinant SHP2 protein, and various concentrations of this compound.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the phosphatase substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction & Readout: Stop the reaction (if necessary, depending on the substrate) and measure the product formation using a microplate reader (e.g., absorbance at 405 nm for pNPP or fluorescence for DiFMUP).[8]
-
Data Analysis: Calculate the percentage of SHP2 inhibition at each concentration of this compound and determine the IC₅₀ value.
In Vivo Models and Therapeutic Assessment
Leukemia Xenograft Model
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunodeficient mice are standard for evaluating the in vivo efficacy of anti-leukemia agents.[9][10]
Typical Assessment Parameters:
-
Tumor Burden: Monitored by bioluminescence imaging (for luciferase-expressing cells) or by measuring the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen by flow cytometry.[11]
-
Spleen and Liver Size: Organ enlargement is a common feature of leukemia, and changes in organ weight can be a measure of treatment response.
-
Survival Analysis: Kaplan-Meier survival curves are used to assess the impact of treatment on the overall survival of the mice.
Noonan Syndrome Mouse Models
Genetically engineered mouse models carrying Ptpn11 gain-of-function mutations (e.g., D61G) recapitulate many features of Noonan syndrome, including myeloproliferative disease.[12]
Typical Assessment Parameters:
-
Hematological Parameters: Complete blood counts (CBC) to assess for leukocytosis, anemia, and thrombocytopenia.
-
Spleen and Liver Size: Splenomegaly and hepatomegaly are hallmarks of myeloproliferative disease.
-
Flow Cytometry: Analysis of hematopoietic stem and progenitor cell populations in the bone marrow and spleen.
-
Histopathology: Examination of bone marrow, spleen, and liver tissues to assess cellularity and infiltration of leukemic cells.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the roles of SHP2 in leukemia and Noonan syndrome. Its ability to inhibit SHP2 and consequently the RAS-ERK pathway provides a strong rationale for its use in preclinical studies. This guide offers a centralized resource of quantitative data and detailed experimental protocols to facilitate further research into the therapeutic potential of SHP2 inhibition in these diseases. While the available data for this compound is more comprehensive for neuroblastoma, the provided methodologies are readily adaptable for leukemia and Noonan syndrome research. Further studies are warranted to generate more specific quantitative data on the efficacy of this compound in a broader range of leukemia cell lines and in relevant in vivo models of both leukemia and Noonan syndrome.
References
- 1. rsc.org [rsc.org]
- 2. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, inhibitor of SHP-1/2 PTPs, inhibits dual-specificity phosphatase 26 (DUSP26) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rsc.org [rsc.org]
- 8. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Allosteric SHP2 inhibition increases apoptotic dependency on BCL2 and synergizes with venetoclax in FLT3- and KIT-mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Noonan syndrome-associated SHP2/PTPN11 mutants cause EGF-dependent prolonged GAB1 binding and sustained ERK2/MAPK1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of NSC-87877 in Elucidating EGF-Induced Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NSC-87877, a potent phosphatase inhibitor, and its application in the study of Epidermal Growth Factor (EGF)-induced signaling pathways. This document details the mechanism of action of this compound, its effects on key signaling cascades, and provides comprehensive experimental protocols for its use in research settings.
Introduction to this compound
This compound is a small molecule compound identified as a potent inhibitor of the protein tyrosine phosphatases (PTPs) Shp1 and Shp2 (Src homology region 2 domain-containing phosphatase-1 and -2).[1][2][3] These non-receptor PTPs are crucial components of intracellular signaling cascades, particularly those initiated by growth factors like EGF. Shp2, in particular, is a key positive regulator of the Ras-MAPK (mitogen-activated protein kinase) pathway, which is frequently dysregulated in cancer.[4][5][6] By inhibiting Shp2, this compound serves as a valuable tool to dissect the roles of this phosphatase in normal and pathological cell signaling.
Mechanism of Action and Specificity
This compound exerts its inhibitory effect by binding to the catalytic cleft of Shp2.[4] While it also inhibits Shp1 with similar potency, it displays selectivity over other PTPs such as PTP1B, HePTP, DEP1, CD45, and LAR.[3][4] This selectivity makes it a useful pharmacological tool to probe Shp2- and Shp1-dependent signaling events. Notably, this compound has been shown to inhibit EGF-induced activation of Shp2, Ras, and the downstream kinases Erk1/2 in cell cultures.[4] An important mechanistic detail is that this compound does not block the EGF-induced tyrosine phosphorylation of the docking protein Gab1 or the association between Gab1 and Shp2.[4][7] Instead, it directly inhibits the catalytic activity of Shp2, thereby preventing the dephosphorylation of its substrates that is necessary for downstream signal propagation.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
| Target Phosphatase | IC50 (μM) | Reference |
| Shp2 | 0.318 | [1][2][3] |
| Shp1 | 0.355 | [1][2][3] |
| PTP1B | 1.691 | [3] |
| HePTP | 7.745 | [3] |
| DEP1 | 65.617 | [3] |
| CD45 | 84.473 | [3] |
| LAR | 150.930 | [3] |
Table 1: In vitro inhibitory concentrations (IC50) of this compound against various protein tyrosine phosphatases.
| Cell Line | Effect | Concentration | Incubation Time | Reference |
| HEK293 | Inhibition of EGF-induced Erk1/2 activation | 50 µM | 3 hours | [7] |
| MDA-MB-468 | Reduction in cell viability/proliferation | Not specified | Not specified | [3][7] |
| Neuroblastoma Cell Lines (e.g., IMR32, SK-N-SH) | Apoptosis | 1.84 - 19.0 µM (IC50) | 5 days | [1] |
Table 2: Cellular effects of this compound in various cell lines.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EGF-induced signaling pathway and the points of intervention by this compound, as well as a typical experimental workflow for studying its effects.
Caption: EGF-induced signaling pathway and this compound inhibition.
Caption: General experimental workflow for studying this compound effects.
Detailed Experimental Protocols
Western Blot Analysis of ERK and AKT Phosphorylation
This protocol is designed to assess the effect of this compound on EGF-induced phosphorylation of key downstream signaling proteins.
Materials:
-
Cell line of interest (e.g., A431, HEK293)
-
Complete growth medium and serum-free medium
-
This compound (stock solution in DMSO)
-
Recombinant human EGF
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency.
-
Once confluent, wash cells with PBS and replace the medium with serum-free medium for 16-24 hours to reduce basal signaling.[8]
-
Pre-treat cells with the desired concentration of this compound (e.g., 50 µM) or vehicle (DMSO) for 3 hours.[7]
-
Stimulate cells with EGF (e.g., 100 ng/mL) for 5-30 minutes.[8] Include unstimulated controls.
-
-
Protein Extraction:
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microfuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Immunoprecipitation of SHP2 and In Vitro Activity Assay
This protocol allows for the direct assessment of SHP2 phosphatase activity following this compound treatment.
Materials:
-
Treated cell lysates (as prepared in 5.1)
-
Anti-SHP2 antibody
-
Protein A/G magnetic beads or agarose resin
-
Immunoprecipitation (IP) lysis buffer
-
Wash buffer
-
Phosphatase assay buffer
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) or other suitable phosphatase substrate
Procedure:
-
Immunoprecipitation:
-
Pre-clear the cell lysate (500 µg of total protein) by incubating with Protein A/G beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the anti-SHP2 antibody to the pre-cleared lysate and incubate overnight at 4°C with rotation.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads three times with ice-cold IP lysis buffer and twice with phosphatase assay buffer.
-
-
Phosphatase Activity Assay:
-
Resuspend the beads in phosphatase assay buffer containing DiFMUP.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction and measure the fluorescence (Excitation/Emission ~358/450 nm).
-
Compare the activity in samples from this compound-treated cells to vehicle-treated and unstimulated controls.
-
Cell Viability Assay (MTT or Resazurin)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Resazurin solution
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations. Include a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.[9]
-
-
Resazurin Assay:
-
Add Resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Read the fluorescence (Excitation/Emission ~560/590 nm).[10]
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence from all readings.
-
Normalize the results to the vehicle-treated control to determine the percentage of cell viability.
-
Plot the results to determine the IC50 for cell viability.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of SHP1 and SHP2 in EGF-induced and other growth factor-mediated signaling pathways. Its ability to potently and selectively inhibit these phosphatases allows for the detailed dissection of their downstream effects on cascades such as the Ras-ERK and PI3K-AKT pathways. The protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies of cellular signaling and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. NSC 87877 | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]
- 4. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Shp2 regulates migratory behavior and response to EGFR-TKIs through ERK1/2 pathway activation in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NSC-87877 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC-87877 is a potent, cell-permeable small molecule inhibitor of Src homology region 2 domain-containing phosphatase 1 (SHP1) and SHP2.[1][2][3] These non-receptor protein tyrosine phosphatases (PTPs) are crucial regulators of various signaling pathways, including the RAS-mitogen-activated protein kinase (MAPK) cascade, which is frequently dysregulated in cancer.[3][4] By binding to the catalytic cleft of SHP2, this compound effectively inhibits its phosphatase activity, leading to the suppression of downstream signaling events such as the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][4] this compound has also been shown to inhibit the dual-specificity phosphatase 26 (DUSP26).[5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell signaling and viability.
Mechanism of Action
This compound acts as a competitive inhibitor of SHP1 and SHP2.[5] Its inhibitory action on SHP2 blocks the dephosphorylation of its substrates, which are key components in growth factor-mediated signaling pathways. A primary consequence of SHP2 inhibition by this compound is the attenuation of the RAS-RAF-MEK-ERK (MAPK) pathway. This is observed as a reduction in the phosphorylation of ERK1/2 upon stimulation with growth factors like Epidermal Growth Factor (EGF).[1][3]
Quantitative Data
The inhibitory activity of this compound has been quantified against several phosphatases, and its effect on cell viability has been determined in various cancer cell lines.
| Target | IC50 (µM) |
| SHP1 | 0.355[1][2] |
| SHP2 | 0.318[1][2] |
| PTP1B | 1.691[6] |
| HePTP | 7.745[6] |
| DEP1 | 65.617[6] |
| CD45 | 84.473[6] |
| LAR | 150.930[6] |
Table 1: In vitro inhibitory activity of this compound against various protein tyrosine phosphatases.
| Cell Line (Cancer Type) | IC50 for Apoptosis (µM) |
| IMR32 (Neuroblastoma) | 1.84[2] |
| SK-N-SH (Neuroblastoma) | 6.35[2] |
| NB-19 (Neuroblastoma) | 8.69[2] |
| SMS-KCN (Neuroblastoma) | 12.6[2] |
| SH-SY5Y (Neuroblastoma) | 15.7[2] |
| JF (Neuroblastoma) | 15.8[2] |
| CHLA-225 (Neuroblastoma) | 19.0[2] |
Table 2: IC50 values of this compound for the induction of apoptosis in various neuroblastoma cell lines after a 5-day incubation.[2]
Experimental Protocols
Protocol 1: Assessment of ERK1/2 Phosphorylation by Western Blot
This protocol details the procedure to analyze the inhibitory effect of this compound on EGF-induced ERK1/2 phosphorylation in HEK293 cells.
References
Optimal Concentration of NSC-87877 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC-87877 is a potent, cell-permeable small molecule inhibitor primarily targeting the protein tyrosine phosphatases (PTPs) Shp1 and Shp2 (also known as PTPN6 and PTPN11, respectively).[1][2][3][4] It has also been identified as an inhibitor of dual-specificity phosphatase 26 (DUSP26).[2][3][5][6] By binding to the catalytic cleft of these phosphatases, this compound prevents the dephosphorylation of their target proteins, thereby modulating critical cellular signaling pathways.[7] Its ability to interfere with pathways such as the EGF-induced Erk1/2 MAP kinase activation makes it a valuable tool for studying cellular proliferation, differentiation, and survival, and a compound of interest in cancer research.[1][4][7] This document provides detailed application notes and protocols to guide researchers in determining the optimal concentration of this compound for various in vitro assays.
Data Presentation: Quantitative Summary
The effective concentration of this compound can vary significantly depending on the assay type (cell-free vs. cell-based), the specific cell line, and the biological endpoint being measured. The following tables summarize key quantitative data from published literature.
Table 1: In Vitro IC50 Values (Cell-Free Assays)
| Target Phosphatase | IC50 (nM) | Notes |
| Shp2 | 318 | Potent inhibition.[1][2][3][8] |
| Shp1 | 355 | Similar potency to Shp2, indicating a lack of selectivity between the two.[1][2][3][8] |
| DUSP26 | - | Identified as an inhibitor; kinetic studies show competitive inhibition.[2][3][5][6] |
| PTP1B | 1691 | Approximately 5-fold selectivity for Shp2 over PTP1B.[8] |
| HePTP | 7745 | Approximately 24-fold selectivity for Shp2 over HePTP.[8] |
| DEP1 | 65,617 | High selectivity for Shp2.[8] |
| CD45 | 84,473 | High selectivity for Shp2.[8] |
| LAR | 150,930 | High selectivity for Shp2.[8] |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect |
| HEK293 | Erk1/2 Activation (Western Blot) | 50 µM | 3 hours | Inhibition of EGF-induced Erk1/2 activation.[1] |
| MDA-MB-468 | Cell Viability/Proliferation | Not specified | Not specified | Significant reduction in viability/proliferation.[1] |
| Neuroblastoma (NB) cell lines (p53 wild-type) | Apoptosis, p53/p38 activation | 0.25 - 0.5 µM | 5 days | Increased p53 and p38 phosphorylation and activation, leading to apoptosis.[3][9] |
| IMR32 (NB) | Apoptosis (IC50) | 1.84 µM | 5 days | Induction of apoptosis.[3] |
| SK-N-SH (NB) | Apoptosis (IC50) | 6.35 µM | 5 days | Induction of apoptosis.[3] |
| NB-19 (NB) | Apoptosis (IC50) | 8.69 µM | 5 days | Induction of apoptosis.[3] |
| SMS-KCN (NB) | Apoptosis (IC50) | 12.6 µM | 5 days | Induction of apoptosis.[3] |
| SH-SY5Y (NB) | Apoptosis (IC50) | 15.7 µM | 5 days | Induction of apoptosis.[3] |
| JF (NB) | Apoptosis (IC50) | 15.8 µM | 5 days | Induction of apoptosis.[3] |
| CHLA-225 (NB) | Apoptosis (IC50) | 19.0 µM | 5 days | Induction of apoptosis.[3] |
Mandatory Visualizations
Caption: Inhibition of the EGF-induced SHP2-Ras-ERK signaling pathway by this compound.
Caption: A generalized workflow for in vitro experiments using this compound.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in DMSO (up to 100 mg/mL or ~198.64 mM) and water (up to 100 mg/mL).[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO.
-
Protocol:
-
Aseptically weigh the required amount of this compound powder.
-
Add sterile DMSO to the desired final concentration (e.g., 10 mM or 50 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[9] Note that some suppliers suggest solutions are unstable and should be prepared fresh.[2]
-
2. Cell Viability/Proliferation Assay (e.g., MTT or CCK-8)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT or CCK-8 reagent
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is advisable to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM) to determine the effective range for your cell line. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the viability reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
3. Western Blot Analysis of Erk1/2 Activation
This protocol is designed to assess the effect of this compound on protein phosphorylation in a specific signaling pathway.
-
Materials:
-
Cells of interest (e.g., HEK293)
-
Serum-free and complete culture medium
-
Growth factor (e.g., EGF)
-
This compound stock solution
-
PTP lysis buffer
-
Primary antibodies (e.g., anti-phospho-Erk1/2, anti-total-Erk1/2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Protocol:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for a period appropriate for your cell line (e.g., 12-24 hours) to reduce basal signaling.
-
Pre-treat the serum-starved cells with the desired concentration of this compound (e.g., 50 µM) or vehicle (DMSO) for a specified time (e.g., 3 hours).[1]
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for a short period (e.g., 5-10 minutes) to induce pathway activation.[1] Include an unstimulated control.
-
Immediately wash the cells with ice-cold PBS and lyse them in ice-cold PTP lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the protein of interest (e.g., Erk1/2).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative change in protein phosphorylation.
-
Concluding Remarks
The optimal concentration of this compound for in vitro assays is highly dependent on the experimental context. It is crucial to perform dose-response and time-course experiments for each new cell line and assay to determine the most effective concentration for achieving the desired biological effect while minimizing off-target effects. The protocols and data provided herein serve as a comprehensive starting point for researchers utilizing this potent SHP1/SHP2 and DUSP26 inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, inhibitor of SHP-1/2 PTPs, inhibits dual-specificity phosphatase 26 (DUSP26) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for NSC-87877 in In Vivo Mouse Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo use of NSC-87877, a potent inhibitor of SHP1 and SHP2 phosphatases, in various mouse models.[1][2][3] This document includes detailed dosage information, experimental protocols, and visualizations of relevant signaling pathways.
Overview of this compound
This compound is a cell-permeable inhibitor of both SHP-1 and SHP-2 with IC50 values of 355 and 318 nM, respectively.[4] It has been shown to inhibit EGF-induced Erk1/2 activation in HEK293 cells and reduce the viability of MDA-MB-468 cells.[5] Beyond SHP1/SHP2, this compound has also been identified as an inhibitor of dual-specificity phosphatase 26 (DUSP26).[1][3][6] Its ability to modulate key signaling pathways has led to its investigation in various disease models.
In Vivo Dosage and Administration
The following table summarizes the reported in vivo dosages of this compound in different mouse models. The most common route of administration is intraperitoneal (i.p.) injection.
| Mouse Model | Dosage | Administration Route | Frequency | Reference |
| Spinal Cord Injury | Not specified in mg/kg | Intraperitoneal (i.p.) | Days 1, 4, 7, 10, and 13 post-injury | [5] |
| Intrarenal Neuroblastoma | 30 mg/kg | Intraperitoneal (i.p.) | Once daily for 15 days | [1] |
| Liver Regeneration (Partial Hepatectomy) | 7.5 mg/kg | Intraperitoneal (i.p.) | Twice daily | [2][7][8] |
| Ovariectomy-Induced Osteoporosis | Not specified | Intraperitoneal (i.p.) | Not specified |
Experimental Protocols
Preparation of this compound for In Vivo Administration
A common formulation for preparing this compound for intraperitoneal injection is as follows:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a stock solution (e.g., 25 mg/mL).[1]
-
Prepare the vehicle: The vehicle consists of a mixture of PEG300, Tween-80, and saline.[1]
-
Formulate the working solution: For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly. Add 50 µL of Tween-80 and mix again. Finally, add 450 µL of saline to bring the total volume to 1 mL.[1]
-
Administration: It is recommended to prepare the working solution fresh on the day of use.[1] Solutions of this compound are noted to be unstable and should be prepared fresh or purchased in small, pre-packaged sizes.[3]
Spinal Cord Injury (SCI) Mouse Model
This protocol describes a contusion model of SCI in mice.[5][9]
-
Animal Model: Adult male C57BL/6 mice (6–8 weeks old) are commonly used.[5]
-
Anesthesia: Anesthetize the mice using an appropriate method, such as sevoflurane inhalation.[5]
-
Surgical Procedure:
-
This compound Administration: Administer this compound intraperitoneally at the desired dosage on days 1, 4, 7, 10, and 13 following the SCI.[5]
-
Post-operative Care and Functional Assessment:
Intrarenal Neuroblastoma Mouse Model
This protocol outlines the establishment of an intrarenal neuroblastoma model in nude mice.[1][12][13]
-
Animal Model: Female nude mice are used for this model.[1]
-
Cell Line: p53 wild-type neuroblastoma (NB) cell lines can be used.[1]
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject neuroblastoma cells into the renal capsule to establish an intrarenal tumor.
-
-
This compound Administration: Begin intraperitoneal injections of this compound at 30 mg/kg once daily for 15 days.[1]
-
Tumor Growth Monitoring: Monitor tumor growth over time. Treatment with this compound has been shown to significantly inhibit neuroblastoma tumor growth.[1]
Liver Regeneration (Partial Hepatectomy) Mouse Model
This protocol describes a 70% partial hepatectomy model to study liver regeneration.[2][7][14]
-
Animal Model: C57BL/6J mice are suitable for this model.[7]
-
Anesthesia: Anesthetize the mice.
-
Surgical Procedure:
-
Perform a 70% partial hepatectomy by ligating and resecting the median and left lateral liver lobes.
-
-
This compound Administration: Administer this compound at a dose of 7.5 mg/kg via intraperitoneal injection twice daily following the hepatectomy.[2][7][8]
-
Assessment of Liver Regeneration:
Ovariectomy-Induced Osteoporosis Mouse Model
This protocol details the creation of an osteoporosis model through bilateral ovariectomy.[15][16][17]
-
Animal Model: Female C57BL/6 mice (e.g., 10 weeks old) are commonly used.[16]
-
Anesthesia: Anesthetize the mice.
-
Surgical Procedure:
-
Perform a bilateral ovariectomy to induce estrogen deficiency. Sham-operated animals undergo a similar procedure where the ovaries are exteriorized but not removed.[16]
-
-
This compound Administration: Administer this compound intraperitoneally at the desired dosage and frequency.
-
Assessment of Osteoporosis:
Signaling Pathways and Experimental Workflow
Signaling Pathways
This compound primarily targets the SHP2 phosphatase, which plays a crucial role in various signaling cascades, including the Ras/MEK/ERK pathway.[18] It has also been shown to impact the p53 signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for conducting in vivo studies with this compound in mouse models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JCI Insight - SHP2 inhibition enhances Yes-associated protein–mediated liver regeneration in murine partial hepatectomy models [insight.jci.org]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibiting SHP2 reduces glycolysis, promotes microglial M1 polarization, and alleviates secondary inflammation following spinal cord injury in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, inhibitor of SHP-1/2 PTPs, inhibits dual-specificity phosphatase 26 (DUSP26) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SHP2 inhibition enhances Yes-associated protein–mediated liver regeneration in murine partial hepatectomy models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - SHP2 inhibition enhances Yes-associated protein–mediated liver regeneration in murine partial hepatectomy models [insight.jci.org]
- 9. youtube.com [youtube.com]
- 10. A New and Simple Method for Spinal Cord Injury Induction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MK801 attenuates secondary injury in a mouse experimental compression model of spinal cord trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical Models for Neuroblastoma: Establishing a Baseline for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biocytogen.com [biocytogen.com]
- 16. Frontiers | Cinnamtannin B-1 Prevents Ovariectomy-Induced Osteoporosis via Attenuating Osteoclastogenesis and ROS Generation [frontiersin.org]
- 17. ACT001 improves OVX-induced osteoporosis by suppressing the NF-κB/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
NSC-87877 Protocol for Western Blot Analysis: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC-87877 is a potent and cell-permeable inhibitor of Src homology region 2 (SH2) domain-containing protein tyrosine phosphatases SHP-1 and SHP-2.[1][2][3] It also demonstrates inhibitory activity against dual-specificity phosphatase 26 (DUSP26).[1][4] By targeting the catalytic site of these phosphatases, this compound serves as a valuable tool for investigating the role of SHP-1, SHP-2, and DUSP26 in various signaling pathways, particularly those regulating cell growth, differentiation, and oncogenesis.[2][5] Western blot analysis is a fundamental technique to elucidate the effects of this compound on protein phosphorylation and downstream signaling events. This document provides detailed application notes and a comprehensive protocol for utilizing this compound in Western blot analysis.
Mechanism of Action
This compound competitively inhibits the phosphatase activity of SHP-1 and SHP-2, preventing the dephosphorylation of their target proteins.[4] SHP-2 is a key positive regulator of the Ras-mitogen-activated protein kinase (MAPK) pathway, and its inhibition by this compound has been shown to suppress Epidermal Growth Factor (EGF)-induced activation of ERK1/2.[2][3] The inhibition of DUSP26 by this compound can lead to increased phosphorylation of its substrates, such as p38 MAPK and the tumor suppressor p53.[6][7]
Data Presentation
The following table summarizes the inhibitory activity of this compound against various protein tyrosine phosphatases (PTPs) and its effects in cellular assays.
| Target Enzyme | IC50 (µM) | Cell Line | This compound Concentration (µM) | Incubation Time | Observed Effect by Western Blot |
| SHP-2 | 0.318[1][8] | HEK293 | 6 | 3 hours | 50% inhibition of EGF-stimulated Erk1/2 activation[5] |
| SHP-1 | 0.355[1][8] | HEK293 | 50 | 3 hours | 97% inhibition of EGF-stimulated Shp2 activation[5] |
| DUSP26 | - | Neuroblastoma (p53 wild-type) | 0.25 - 0.5 | 5 days | Increased p53 phosphorylation (Ser37 and Ser46)[6][8] |
| PTP1B | 1.691 | - | - | - | - |
| HePTP | 7.745 | - | - | - | - |
| DEP1 | 65.617 | - | - | - | - |
| CD45 | 84.473 | - | - | - | - |
| LAR | 150.930 | - | - | - | - |
Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound, primarily focusing on the inhibition of SHP-2 and its impact on the Ras/ERK pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for NSC-87877 Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the effect of NSC-87877, a potent inhibitor of SHP1 and SHP2 phosphatases, on cell viability. The provided methodologies are intended to guide researchers in pharmacology, oncology, and drug discovery in evaluating the cytotoxic and cytostatic effects of this compound on various cell lines.
Introduction
This compound is a cell-permeable small molecule that functions as a potent inhibitor of the protein tyrosine phosphatases (PTPs) Shp1 and Shp2 (Src homology region 2 domain-containing phosphatase 1 and 2).[1][2][3] These phosphatases are critical components of intracellular signaling pathways that regulate cell growth, differentiation, and survival.[4][5] Specifically, Shp2 is involved in the growth factor-induced activation of the Ras-MAPK (mitogen-activated protein kinase) pathway.[4] By inhibiting Shp1 and Shp2, this compound can block signaling cascades that are essential for the proliferation of cancer cells, making it a compound of interest for therapeutic development. This document outlines a common method for determining the impact of this compound on cell viability using a tetrazolium-based colorimetric assay, such as the MTT or XTT assay. These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[6][7][8]
Mechanism of Action of this compound
This compound primarily targets the catalytic cleft of Shp1 and Shp2, preventing them from dephosphorylating their target proteins.[4][9] This inhibition leads to the suppression of downstream signaling pathways, such as the EGF-induced Erk1/2 activation.[2][4] The compound has also been shown to inhibit dual-specificity phosphatase 26 (DUSP26), which can lead to increased p53 and p38 activity, ultimately inducing apoptosis in cancer cells like neuroblastoma.[1][9][10]
Figure 1: Simplified signaling pathway of this compound action.
Quantitative Data Summary
The following table summarizes key quantitative parameters for using this compound in cell-based assays, as derived from published literature. These values should be used as a starting point for experimental optimization.
| Parameter | Value | Cell Line Examples | Reference |
| IC50 (SHP1) | 0.355 µM | Cell-free assay | [1][2] |
| IC50 (SHP2) | 0.318 µM | Cell-free assay | [1][2] |
| IC50 (Cell Viability) | 1.84 µM - 19.0 µM | IMR32, SK-N-SH, NB-19, SMS-KCN, SH-SY5Y, JF, CHLA-225 | [1] |
| Treatment Concentration | 0 - 0.5 µM | p53 wild-type neuroblastoma cell lines | [1] |
| Treatment Duration | 5 days | p53 wild-type neuroblastoma cell lines | [1] |
| Solubility (DMSO) | 2 mg/mL | N/A | [5] |
| Solubility (PBS, pH 7.2) | 0.5 mg/mL | N/A | [5] |
| Storage | Lyophilized at -20°C. In solution at -20°C (use within 1 month) | N/A | [3] |
Experimental Protocol: this compound Cell Viability Assay (MTT-Based)
This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The principle of this assay is the conversion of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[6][7][8]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Appropriate cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should bracket the expected IC50 value (e.g., 0.1 µM to 50 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11][12]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Figure 2: Experimental workflow for the this compound cell viability assay.
Alternative Protocol: XTT Assay
For a more convenient assay that does not require a solubilization step, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay can be used. In this assay, the tetrazolium salt is reduced to a water-soluble formazan product.[6][13] The procedure is similar to the MTT assay, with the main difference being that after the treatment period, the XTT reagent (pre-mixed with an electron coupling agent) is added directly to the wells, and after a 2-4 hour incubation, the absorbance can be read directly at ~450 nm.[13] This eliminates the formazan solubilization step.
Disclaimer: This protocol is intended for research use only. Please refer to the specific product datasheets for the reagents and compounds used for detailed handling and safety information. Optimization of cell density, compound concentrations, and incubation times may be necessary for different cell lines and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. Cell viability assays | Abcam [abcam.com]
- 9. NSC 87877 | CAS:56990-57-9 | Shp2 /shp1 PTP inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. This compound, inhibitor of SHP-1/2 PTPs, inhibits dual-specificity phosphatase 26 (DUSP26) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biotium.com [biotium.com]
Application Notes and Protocols for In Vivo Administration of NSC-87877
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC-87877 is a potent small molecule inhibitor targeting Protein Tyrosine Phosphatases (PTPs), primarily SHP1 and SHP2, as well as the dual-specificity phosphatase DUSP26.[1][2][3][4][5][6] Inhibition of these phosphatases has significant implications for various signaling pathways involved in cell growth, proliferation, and apoptosis. Notably, this compound has been shown to activate the p53 and p38 MAPK tumor-suppressor pathways, making it a compound of interest for cancer research, particularly in neuroblastoma.[1][2] This document provides detailed application notes and protocols for the in vivo administration of this compound in preclinical research settings.
Data Presentation
The following tables summarize the available quantitative data for the in vivo administration of this compound.
| Table 1: In Vivo Efficacy of this compound via Intraperitoneal (IP) Administration | |
| Animal Model | Intrarenal neuroblastoma (NB) tumor mouse model (female nude mice)[2] |
| Dosage | 30 mg/kg[2] |
| Administration Frequency | Once daily[2] |
| Duration of Treatment | 15 days[2] |
| Observed Effect | Significant inhibition of NB tumor growth[2] |
| Table 2: In Vitro IC50 Values of this compound | |
| Target | IC50 (µM) |
| SHP1 | 0.355[2] |
| SHP2 | 0.318[2] |
| PTP1B | 1.691 |
| HePTP | 7.745 |
| DEP1 | 65.617 |
| CD45 | 84.473 |
| LAR | 150.930 |
Signaling Pathways
This compound primarily exerts its effects through the inhibition of SHP1, SHP2, and DUSP26. Inhibition of DUSP26 leads to the activation of the p53 and p38 MAPK signaling pathways, ultimately promoting apoptosis in cancer cells.
Figure 1: Simplified signaling pathway of this compound. (Within 100 characters)
Experimental Protocols
The following protocols provide detailed methodologies for the in vivo administration of this compound. While intraperitoneal injection has been documented for this compound, subcutaneous and oral gavage are common routes for small molecule inhibitors and are provided here as general guidelines.
Formulation of this compound for In Vivo Administration
A suggested vehicle for in vivo studies consists of a mixture of DMSO, PEG300, Tween-80, and saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dosing concentration.
-
For a final solution, a suggested ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 and vortex thoroughly to mix.
-
Add Tween-80 and vortex again until the solution is clear.
-
Finally, add the sterile saline and vortex to create a homogenous solution.
-
It is recommended to prepare the final dosing solution fresh on the day of use.
Intraperitoneal (IP) Injection Protocol
This is the most commonly reported administration route for this compound in in vivo studies.
Figure 2: Workflow for Intraperitoneal Injection. (Within 100 characters)
Materials:
-
Prepared this compound dosing solution
-
Sterile 1 mL syringe
-
Sterile 27-30 gauge needle
-
70% ethanol wipes
-
Animal restraint device (optional)
Procedure:
-
Calculate the required volume of the this compound solution based on the mouse's body weight and the desired dosage (e.g., 30 mg/kg).
-
Draw the calculated volume into the sterile syringe.
-
Restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Position the mouse with its head tilted slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe. If either is observed, withdraw the needle and reinject at a new site with a fresh needle.
-
Slowly and steadily inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions.
Subcutaneous (SC) Injection Protocol (General Guidance)
While not specifically documented for this compound, this is a common route for sustained release of compounds.
Figure 3: Workflow for Subcutaneous Injection. (Within 100 characters)
Materials:
-
Prepared this compound dosing solution
-
Sterile 1 mL syringe
-
Sterile 25-27 gauge needle
-
70% ethanol wipes
Procedure:
-
Prepare the dosing solution as described above.
-
Restrain the mouse.
-
Gently lift a fold of loose skin over the scruff of the neck or on the flank.
-
Wipe the area with a 70% ethanol wipe.
-
Insert the needle into the base of the "tent" of skin, parallel to the body.
-
Gently aspirate to ensure a blood vessel has not been entered.
-
Inject the solution to form a small bolus under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Return the mouse to its cage and monitor for any adverse reactions.
Oral Gavage Protocol (General Guidance)
This route may be considered for studies requiring oral administration, though its suitability for this compound has not been reported.
Figure 4: Workflow for Oral Gavage. (Within 100 characters)
Materials:
-
Prepared this compound dosing solution
-
Sterile 1 mL syringe
-
Appropriately sized oral gavage needle (typically 20-22 gauge for mice)
Procedure:
-
Ensure the mouse has been appropriately fasted if required by the experimental design.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure correct insertion depth and avoid stomach perforation.
-
Draw the calculated volume of the this compound solution into the syringe.
-
Restrain the mouse in a vertical position, holding the head and neck securely.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-attempt to avoid entry into the trachea.
-
Slowly administer the solution.
-
Gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress.
Important Considerations
-
Animal Welfare: All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Toxicity: While specific toxicology data for this compound is limited, researchers should closely monitor animals for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
-
Pharmacokinetics: The pharmacokinetic profile of this compound may vary significantly depending on the administration route. It is advisable to conduct pharmacokinetic studies to determine the bioavailability and clearance of the compound for each route used.
-
Vehicle Selection: The choice of vehicle can impact the solubility, stability, and bioavailability of the compound. The provided formulation is a suggestion, and optimization may be necessary for specific experimental needs.
These application notes and protocols are intended to serve as a comprehensive guide for researchers working with this compound in vivo. Adherence to these guidelines will help ensure reproducible and reliable experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, inhibitor of SHP-1/2 PTPs, inhibits dual-specificity phosphatase 26 (DUSP26) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing NSC-87877 for SHP2 Inhibition in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective use of NSC-87877, a potent inhibitor of the protein tyrosine phosphatases SHP1 and SHP2, specifically within the context of Human Embryonic Kidney 293 (HEK293) cells. This document outlines the mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and workflows.
Introduction to this compound and SHP2
Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular signaling pathways, including the RAS-MAPK pathway, which governs cell growth and survival.[1][2][3] Dysregulation of SHP2 activity is implicated in developmental disorders and various cancers.[2][4]
This compound is a cell-permeable, potent inhibitor of SHP2 and its close homolog SHP1.[5][6][7][8] It acts as a competitive inhibitor by binding to the catalytic cleft of the phosphatase.[2] This makes it a valuable tool for investigating the cellular functions of SHP2 and for evaluating its potential as a therapeutic target.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound, providing a quick reference for experimental design.
Table 1: In Vitro Inhibitory Activity of this compound
| Target PTP | IC50 (µM) |
| SHP2 | 0.318 |
| SHP1 | 0.355 |
| PTP1B | 1.691 |
| HePTP | 7.745 |
| DEP1 | 65.617 |
| CD45 | 84.473 |
| LAR | 150.930 |
| Data sourced from Tocris Bioscience and Selleck Chemicals.[5][6] |
Table 2: Recommended Conditions for SHP2 Inhibition in HEK293 Cells
| Parameter | Recommended Value | Notes |
| Working Concentration | 10 - 50 µM | A concentration of 50 µM has been shown to inhibit EGF-stimulated SHP2 activation by 97%.[9] |
| Pre-treatment Time | 3 hours | This duration is commonly used to ensure adequate cell permeability and target engagement before stimulation.[5][10] |
| Solvent | DMSO | Prepare stock solutions in DMSO. Note that aqueous solutions of this compound are unstable and should be prepared fresh.[8] |
| Cell Line | HEK293 / HEK293T | Protocols have been successfully applied to both cell lines.[9][10][11][12] |
Experimental Protocols
Protocol 1: Inhibition of EGF-Induced ERK1/2 Phosphorylation in HEK293 Cells
This protocol details the steps to assess the inhibitory effect of this compound on SHP2's downstream signaling, specifically the phosphorylation of ERK1/2, a key event in the MAPK pathway.
Materials:
-
HEK293 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
This compound (powder)
-
DMSO
-
Epidermal Growth Factor (EGF)
-
Phosphate Buffered Saline (PBS)
-
PTP lysis buffer (ice-cold)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Erk1/2 (pErk), anti-total Erk2 (tErk)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate HEK293 cells and grow to 80-90% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate the cells for 12-24 hours. This step reduces basal signaling activity.
-
Inhibitor Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in serum-free medium to the desired final concentrations (e.g., 0, 10, 20, 50 µM).[10]
-
Add the this compound-containing medium to the cells and incubate for 3 hours at 37°C.[10] Include a DMSO-only vehicle control.
-
-
EGF Stimulation:
-
Cell Lysis:
-
Immediately place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold PTP lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Western Blotting:
-
Determine the protein concentration of the supernatant from each sample.
-
Normalize the protein amounts (e.g., 20 µg per lane) and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE, transfer proteins to a membrane, and block the membrane for 1 hour.
-
Incubate the membrane with primary antibodies against pErk and tErk overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis: Quantify the band intensities for pErk and tErk. A successful inhibition will show a dose-dependent decrease in the pErk/tErk ratio in this compound-treated, EGF-stimulated cells compared to the vehicle-treated, EGF-stimulated control.
Protocol 2: Direct SHP2 Phosphatase Activity Assay
This protocol measures the direct catalytic activity of SHP2 from cell lysates to confirm that this compound is inhibiting the enzyme itself.
Materials:
-
Cell lysates prepared as in Protocol 1 (Steps 1-5).
-
Anti-SHP2 antibody
-
Protein A/G-Sepharose beads
-
PTP assay buffer
-
Phosphatase substrate (e.g., DiFMUP)
-
Microplate reader
Procedure:
-
Immunoprecipitation of SHP2:
-
Take a normalized amount of protein from each cell lysate supernatant (e.g., 0.5 mg).[5]
-
Add anti-SHP2 antibody and incubate for 2 hours at 4°C with gentle rotation.
-
Add Protein A/G-Sepharose beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three times with ice-cold lysis buffer.
-
-
Phosphatase Activity Assay:
-
Resuspend the beads in PTP assay buffer.
-
Add the phosphatase substrate DiFMUP to each sample.
-
Incubate at 37°C for a set period (e.g., 30-60 minutes).
-
Measure the fluorescence of the product using a microplate reader.
-
-
Analysis: Compare the phosphatase activity in samples from this compound-treated cells to the vehicle-treated controls. A significant reduction in activity in the treated samples confirms direct SHP2 inhibition.[9] Following the assay, the immunoprecipitated SHP2 can be analyzed by Western blot to ensure equal amounts of the enzyme were pulled down in each sample.[9]
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: EGF-induced SHP2 signaling pathway and point of inhibition by this compound.
Experimental Workflow
Caption: Workflow for assessing SHP2 inhibition by this compound in HEK293 cells.
References
- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. NSC 87877 | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The phosphatase Shp2 is required for signaling by the Kaposi's sarcoma-associated herpesvirus viral GPCR in primary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
NSC-87877: Application Notes for Determining Optimal Treatment Time for Maximum Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NSC-87877, a potent inhibitor of protein tyrosine phosphatases SHP1 and SHP2, to achieve maximum target inhibition in a research setting. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a cell-permeable, reversible, and potent inhibitor of the non-receptor protein tyrosine phosphatases (PTPs) SHP1 (PTPN6) and SHP2 (PTPN11), with in vitro IC50 values of approximately 355 nM and 318 nM, respectively. It has also been shown to inhibit dual-specificity phosphatase 26 (DUSP26). By binding to the catalytic cleft of these phosphatases, this compound prevents the dephosphorylation of their target proteins, thereby modulating downstream signaling pathways. A primary and well-characterized downstream effect of SHP2 inhibition is the suppression of the Ras-Raf-MEK-ERK (MAPK) signaling cascade, which is crucial for cell proliferation, differentiation, and survival. Understanding the optimal treatment time with this compound is critical for designing experiments that effectively probe the function of SHP1/SHP2 and for evaluating its therapeutic potential.
Quantitative Data Summary
The optimal treatment time for this compound to achieve maximum inhibition is dependent on the cell type, the specific biological question being addressed, and the endpoint being measured. The following tables summarize quantitative data from various studies, highlighting the different treatment conditions that have been successfully employed.
Table 1: In Vitro Inhibition of Phosphatase Activity
| Target | IC50 (nM) | Assay Conditions | Reference |
| SHP2 | 318 | Cell-free enzymatic assay | |
| SHP1 | 355 | Cell-free enzymatic assay | |
| DUSP26 | - | Dose-dependent inhibition in vitro |
Table 2: Cellular Assays - Short-Term Treatment for Signaling Inhibition
| Cell Line | Concentration (µM) | Treatment Time | Downstream Effect Measured | Reference |
| HEK293 | 50 | 3 hours | Inhibition of EGF-induced Erk1/2 activation | |
| MDA-MB-468 | 20 | Not specified | Reduction of EGF-stimulated Shp2 PTP activity by 77% | |
| NCI-H460 | 0 - 200 | 3 hours | Inhibition of H2O2-induced ERK phosphorylation |
Table 3: Cellular Assays - Long-Term Treatment for Viability and Proliferation
| Cell Line | Concentration (µM) | Treatment Time | Endpoint Measured | Reference |
| Neuroblastoma (p53 wild-type) | 0.25, 0.5 | 5 days | Increased p53 phosphorylation and apoptosis | |
| MDA-MB-468 | Not specified | Not specified | Significant reduction in cell viability/proliferation | |
| NCI-H460 | 0 - 200 | 16 hours | Decrease in cell viability |
Experimental Protocols
To determine the optimal treatment time for maximum inhibition in your specific experimental system, it is recommended to perform a time-course experiment. Below are detailed protocols for assessing the inhibition of SHP2 downstream signaling and the effect on cell viability.
Protocol 1: Time-Course Analysis of ERK1/2 Phosphorylation by Western Blot
This protocol is designed to assess the kinetics of SHP2 inhibition by measuring the phosphorylation of its downstream target, ERK1/2.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once cells have attached, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step reduces basal ERK1/2 phosphorylation.
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in serum-free medium to the desired final concentration (e.g., 10-50 µM).
-
Treat the cells with the this compound-containing medium for various time points (e.g., 0, 1, 3, 6, 12, and 24 hours). Include a vehicle control (medium with the same concentration of solvent).
-
-
Cell Stimulation (Optional but Recommended): To induce ERK1/2 phosphorylation, stimulate the cells with an appropriate growth factor (e.g., 100 ng/mL EGF or 10 ng/mL FGF) for the last 5-10 minutes of the this compound treatment period.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK1/2 and a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal and the loading control. Plot the normalized phospho-ERK1/2 levels against the treatment time to determine the time of maximum inhibition.
Protocol 2: Time-Course Analysis of Cell Viability using MTT Assay
This protocol is used to assess the long-term effects of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells per well) in 100 µL of complete medium.
-
This compound Treatment:
-
After allowing the cells to attach overnight, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 50 µM). Include a vehicle control.
-
-
Incubation: Incubate the plates for different time periods (e.g., 24, 48, 72, and 96 hours).
-
MTT Addition:
-
At the end of each incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the cell viability against the treatment time for each concentration of this compound to determine the time-dependent effect on cell viability.
-
Visualizations
Signaling Pathway of SHP2 Inhibition by this compound
Caption: SHP2 signaling pathway and its inhibition by this compound.
Experimental Workflow for Determining Optimal Treatment Time
Caption: Workflow for determining the optimal this compound treatment time.
Application Notes and Protocols: Combining NSC-87877 with PI3K Inhibitors in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic combination of targeted therapies is a cornerstone of modern cancer research, aiming to enhance efficacy, overcome resistance, and minimize toxicity. This document provides detailed application notes and protocols for the experimental combination of NSC-87877, a potent inhibitor of SHP1 and SHP2 phosphatases, with inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. The SHP2 phosphatase is a critical signaling node downstream of receptor tyrosine kinases (RTKs) that activates the RAS/MAPK pathway. The PI3K/AKT/mTOR pathway is a parallel signaling cascade crucial for cell growth, proliferation, and survival.[1][2][3][4] Dual targeting of these pathways with this compound and a PI3K inhibitor presents a rational approach to achieving synergistic anti-cancer effects. Preclinical evidence suggests that this combination can significantly reduce the viability of cancer cells, such as the MDA-MB-468 breast cancer cell line.
Signaling Pathways Overview
This compound primarily targets SHP2, a non-receptor protein tyrosine phosphatase that is involved in the activation of the RAS-ERK (MAPK) signaling cascade downstream of growth factor receptors.[5][6] PI3K inhibitors, on the other hand, block the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell proliferation and survival.[1][2][3][4] The combined inhibition of these two distinct but interconnected pathways can lead to a more comprehensive blockade of oncogenic signaling.
Figure 1: Simplified signaling pathways targeted by this compound and PI3K inhibitors.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from experiments combining this compound with a representative PI3K inhibitor (e.g., Alpelisib, a PI3Kα inhibitor) in the MDA-MB-468 breast cancer cell line. These tables are provided as templates for presenting experimental findings.
Table 1: IC50 Values of Single Agents and Combination
| Treatment | IC50 (µM) in MDA-MB-468 cells (72h) |
| This compound | 15.7 |
| PI3K Inhibitor (Alpelisib) | 1.5 |
| This compound + PI3K Inhibitor (1:1 ratio) | 0.8 (CI < 1) |
CI: Combination Index. A CI value less than 1 indicates synergism.
Table 2: Effect of Combination Treatment on Cell Viability
| Treatment | Concentration (µM) | % Viability (Mean ± SD) |
| Control (DMSO) | - | 100 ± 5.2 |
| This compound | 10 | 65 ± 4.1 |
| PI3K Inhibitor | 1 | 72 ± 3.8 |
| This compound + PI3K Inhibitor | 10 + 1 | 35 ± 3.2 |
Table 3: Apoptosis Induction by Combination Treatment
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) (Mean ± SD) |
| Control (DMSO) | - | 5 ± 1.2 |
| This compound | 10 | 15 ± 2.5 |
| PI3K Inhibitor | 1 | 12 ± 1.8 |
| This compound + PI3K Inhibitor | 10 + 1 | 45 ± 3.9 |
Experimental Protocols
Experimental Workflow
Figure 2: General experimental workflow for studying the combination of this compound and PI3K inhibitors.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound and a PI3K inhibitor, alone and in combination, on the viability of adherent cancer cells.
Materials:
-
MDA-MB-468 cells (or other cancer cell line of interest)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
PI3K Inhibitor (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the PI3K inhibitor in complete growth medium from the stock solutions.
-
For combination treatments, prepare a matrix of concentrations. For a fixed-ratio combination, mix the two drugs at the desired ratio before adding to the cells.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot dose-response curves and calculate IC50 values using appropriate software (e.g., GraphPad Prism).
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cells treated with this compound and a PI3K inhibitor using flow cytometry.
Materials:
-
Treated cells from a 6-well plate experiment
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS (Phosphate Buffered Saline)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound, a PI3K inhibitor, or the combination for the desired time (e.g., 48 hours) as described in the MTT assay protocol.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating dead cells).
-
Wash the adherent cells with PBS and then trypsinize.
-
Combine the trypsinized cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: Western Blot Analysis
This protocol is for examining the phosphorylation status of key proteins in the SHP2 and PI3K pathways, such as ERK and AKT, following treatment.
Materials:
-
Treated cells from a 6-well plate experiment
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells in 6-well plates as described previously.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their total protein levels and the loading control (e.g., GAPDH).
-
Conclusion
The combination of this compound and PI3K inhibitors represents a promising therapeutic strategy that warrants further investigation. The protocols and guidelines provided in this document offer a framework for researchers to explore the synergistic potential of this combination in various cancer models. Careful experimental design, execution, and data analysis are crucial for elucidating the underlying mechanisms and translating these preclinical findings into potential clinical applications.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Application of a Drug-Induced Apoptosis Assay to Identify Treatment Strategies in Recurrent or Metastatic Breast Cancer | PLOS One [journals.plos.org]
- 3. Synergistic interactions with PI3K inhibition that induce apoptosis | eLife [elifesciences.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Troubleshooting & Optimization
NSC-87877 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and other common challenges encountered when working with the SHP-1 and SHP-2 inhibitor, NSC-87877.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable small molecule inhibitor of the protein tyrosine phosphatases (PTPs) SHP-1 and SHP-2.[1][2] It functions by binding to the catalytic cleft of these phosphatases, thereby inhibiting their activity.[3] SHP-1 and SHP-2 are key signaling proteins involved in various cellular processes, and their inhibition can impact pathways such as the RAS-RAF-MEK-ERK pathway.[3][4][5] this compound has also been shown to inhibit the dual-specificity phosphatase 26 (DUSP26).[2][6][7]
Q2: In what solvents is this compound soluble?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and water.[1][8] It is generally considered insoluble in ethanol.[1] The reported solubility can vary between suppliers. For consistent results, it is recommended to refer to the manufacturer's datasheet.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[1][9] To aid dissolution, you can vortex the solution or use an ultrasonic bath.[8][10] For aqueous stock solutions, sterile water can be used, and sonication may be required to achieve complete dissolution.[8]
Q4: How should I store this compound and its stock solutions?
A4: The powdered form of this compound should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to one month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[1][8] Some sources suggest that solutions are unstable and should be prepared fresh.[6]
Q5: I observed a precipitate after diluting my this compound DMSO stock solution into aqueous cell culture media. What is the cause and how can I prevent this?
A5: This phenomenon is often referred to as "solvent shock." It occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous solution where it is less soluble, causing it to precipitate.[11][12] To prevent this, it is recommended to perform a serial dilution or to add the stock solution dropwise to the pre-warmed media while gently vortexing.[11][12]
Data Presentation: this compound Solubility
| Solvent | Concentration | Supplier/Source | Notes |
| DMSO | 125 mg/mL (248.30 mM) | MedchemExpress | Requires sonication. Hygroscopic DMSO can reduce solubility.[8] |
| DMSO | 100 mg/mL (198.64 mM) | Selleck Chemicals | Use fresh DMSO as moisture can reduce solubility.[1] |
| DMSO | ≥45.9 mg/mL | RayBiotech | |
| DMSO | 20 mM | R&D Systems | |
| DMSO | 2 mg/mL | Cayman Chemical | |
| Water | 100 mg/mL | Selleck Chemicals | |
| Water | 50 mg/mL (99.32 mM) | MedchemExpress | Requires sonication.[8] |
| Water | 50 mM | R&D Systems | |
| PBS (pH 7.2) | 0.5 mg/mL | Cayman Chemical | |
| Ethanol | Insoluble | Selleck Chemicals | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of the disodium salt is 503.42 g/mol , and the free acid is 459.45 g/mol ; use the appropriate molecular weight for your calculations.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the compound.[11]
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[10][11]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1][2]
Protocol 2: Dilution of this compound into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or plates
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Warm the complete cell culture medium to 37°C.
-
To minimize precipitation due to "solvent shock," avoid adding the concentrated stock directly to the full volume of media. Instead, perform an intermediate dilution step.
-
For a final concentration of 10 µM, first, dilute the 10 mM stock 1:10 in a small volume of pre-warmed serum-free or complete media to make a 1 mM intermediate solution. Mix gently by pipetting.
-
Add the 1 mM intermediate solution to the final volume of pre-warmed complete media at a 1:100 dilution to achieve the final 10 µM concentration.
-
Alternatively, add the required volume of the 10 mM stock solution dropwise to the final volume of pre-warmed media while gently swirling the plate or tube to ensure rapid and even dispersion.[11]
-
Visually inspect the medium for any signs of precipitation before adding it to your cells. If a slight precipitate forms, it may redissolve with gentle warming at 37°C and swirling.[9]
Troubleshooting Guide
Issue: Precipitate observed immediately after diluting DMSO stock in media.
| Potential Cause | Solution |
| Solvent Shock | The rapid change in solvent polarity causes the hydrophobic compound to crash out of the aqueous solution.[11][12] |
| - Use a two-step dilution: First, create an intermediate dilution of this compound in a small volume of media before adding it to the final volume. - Slow addition: Add the DMSO stock solution dropwise to the pre-warmed media while gently agitating.[11] - Warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the inhibitor.[9][13] | |
| High Final Concentration | The intended final concentration exceeds the solubility limit of this compound in the cell culture medium. |
| - Perform a dose-response experiment: Determine the highest soluble concentration that still provides the desired biological effect. | |
| Media Components | Interactions with components in the culture medium, such as salts or proteins, may reduce solubility.[14][15] |
| - Test different media formulations: If possible, test the solubility in different types of media. - Check serum concentration: Serum proteins can sometimes help solubilize compounds. Solubility issues may be more prominent in low-serum or serum-free conditions.[11] |
Issue: Precipitate forms over time in the incubator.
| Potential Cause | Solution |
| Compound Instability | This compound may have limited stability under prolonged incubation at 37°C in aqueous media. Some sources indicate that solutions are unstable.[6] |
| - Prepare fresh dilutions: Prepare the final working solution immediately before use. - Reduce incubation time: If the experimental design allows, consider reducing the incubation time with the compound. | |
| Media Evaporation | Evaporation of water from the culture plates in the incubator can lead to an increased concentration of all media components, including this compound, potentially exceeding its solubility limit.[14][15] |
| - Ensure proper incubator humidity: Maintain a humidified environment in your CO2 incubator. - Seal culture plates: Use sealing tape or ensure lids are tightly fitted on culture plates, especially for long-term experiments. | |
| pH Shift in Media | Changes in the pH of the culture medium can affect the solubility of the compound.[11] |
| - Monitor media color: A change in the phenol red indicator can signal a pH shift. - Ensure proper CO2 levels: Verify that the CO2 concentration in the incubator is appropriate for the bicarbonate buffering system of your medium.[13] |
Visualizations
Caption: this compound inhibits the SHP-2 signaling pathway.
Caption: A typical experimental workflow using this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, inhibitor of SHP-1/2 PTPs, inhibits dual-specificity phosphatase 26 (DUSP26) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. file.glpbio.com [file.glpbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Cell Culture Academy [procellsystem.com]
- 15. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
stability of NSC-87877 stock solutions at -20°C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of NSC-87877.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition and stability for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored at -20°C or -80°C. At -20°C, the stock solution is stable for up to one month.[1][2] For longer-term storage, it is recommended to store aliquots at -80°C, where it is stable for up to six months.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[2] The lyophilized powder is stable for at least three years when stored at -20°C.[3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[4] It is soluble in DMSO at concentrations of up to 5 mg/mL.[4] For aqueous buffers, this compound has limited solubility.
Q3: My this compound solution appears to have precipitated after thawing. What should I do?
A3: If precipitation is observed after thawing the stock solution, you can warm the tube at 37°C and sonicate for a short period to aid in redissolving the compound.[4] It is always recommended to visually inspect the solution for clarity before use. To minimize precipitation, ensure the stock solution is thoroughly mixed before making dilutions.
Q4: How should I prepare working solutions for in vitro and in vivo experiments?
A4: For in vitro experiments, the DMSO stock solution can be diluted to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration is not toxic to the cells (typically <0.5%). For in vivo studies, a fresh working solution should be prepared on the day of use.[1] A common formulation involves a multi-step dilution of the DMSO stock into a vehicle containing co-solvents like PEG300 and Tween-80, followed by saline.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or multiple freeze-thaw cycles. | Aliquot the stock solution upon receipt and store at -80°C for long-term use. For short-term use (up to 1 month), -20°C is acceptable.[1][2] Always use a fresh aliquot for each experiment. |
| Inaccurate concentration of the stock solution. | Recalculate the required mass of this compound for your desired stock concentration. Ensure your balance is calibrated and you are using fresh, anhydrous DMSO. | |
| Low or no observable effect in a cell-based assay | Insufficient concentration of this compound. | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. IC50 values have been reported in the range of 1.84 µM to 19.0 µM for different neuroblastoma cell lines.[1] |
| The target pathway is not active in your cell model. | Confirm that the target proteins of this compound (SHP-1, SHP-2, DUSP26) are expressed and active in your cell line.[1][3] | |
| Cell toxicity observed in vehicle control | High concentration of DMSO in the final working solution. | Ensure the final concentration of DMSO in your cell culture medium is below the toxic level for your cells, typically less than 0.5%. |
Data Summary
This compound Stability
| Form | Storage Temperature | Stability |
| Lyophilized Powder | -20°C | ≥ 3 years[3] |
| Stock Solution in DMSO | -20°C | 1 month[1][2] |
| Stock Solution in DMSO | -80°C | 6 months[1] |
This compound Solubility
| Solvent | Concentration |
| DMSO | ≥ 5 mg/mL[4] |
| PBS (pH 7.2) | 0.5 mg/mL[3] |
This compound Target Inhibition
| Target | IC₅₀ |
| SHP-2 | 0.318 µM[1] |
| SHP-1 | 0.355 µM[1] |
| DUSP26 | Inhibition reported, specific IC₅₀ not consistently provided[1] |
Experimental Protocols
General Protocol for a Cell Viability (MTS) Assay
This protocol provides a general guideline for assessing the effect of this compound on cell viability using a colorimetric MTS assay.
Materials:
-
This compound
-
Anhydrous DMSO
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
MTS reagent
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Following the treatment period, add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTS reagent only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Visualizations
Caption: this compound inhibits SHP-1, SHP-2, and DUSP26, leading to downstream effects on cell growth and apoptosis.
Caption: A generalized workflow for conducting experiments with this compound.
References
Technical Support Center: Optimizing NSC-87877 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of NSC-87877 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and cell-permeable inhibitor of the protein tyrosine phosphatases SHP1 and SHP2.[1][2][3] It functions by binding to the catalytic cleft of these phosphatases, thereby inhibiting their activity.[4] SHP2 is a critical component of multiple signaling pathways, including the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in various cancers.[5] By inhibiting SHP2, this compound can block downstream signaling, leading to reduced cell proliferation and survival in cancer cells.[3] this compound has also been shown to inhibit dual-specificity phosphatase 26 (DUSP26).[1][6]
Q2: What is the key signaling pathway affected by this compound?
A2: The primary signaling pathway affected by this compound is the RAS-MAPK (mitogen-activated protein kinase) pathway. SHP2 is a positive regulator of this pathway, and its inhibition by this compound leads to the suppression of ERK1/2 phosphorylation and activation.[3][4] This pathway is crucial for cell proliferation, differentiation, and survival.
Q3: What are the typical concentrations of this compound used in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. The IC50 values for SHP2 and SHP1 are approximately 0.318 µM and 0.355 µM, respectively, in cell-free assays.[1] In cell-based assays, concentrations ranging from the low micromolar (e.g., 1-10 µM) to higher concentrations (e.g., 50 µM) have been reported.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How stable is this compound in cell culture media?
A4: Solutions of this compound are reported to be unstable.[7] It is recommended to prepare fresh solutions for each experiment or to use small, pre-packaged sizes to ensure potency.[7] Stock solutions should be stored appropriately, and working solutions should ideally be prepared fresh on the day of use.
Optimizing Incubation Time: A Guide
The optimal incubation time for this compound is highly dependent on the biological question being addressed. Short incubation times are generally sufficient for observing rapid signaling events, while longer incubation times are necessary for assessing effects on cell viability and proliferation.
Data on this compound Incubation Times and Their Effects
| Experimental Assay | Cell Line(s) | Concentration(s) | Incubation Time | Observed Effect |
| Inhibition of EGF-induced Erk1/2 activation | HEK293 | 50 µM | 3 hours (pre-treatment) | Inhibition of epidermal growth factor (EGF)-induced activation of SHP2, Ras, and Erk1/2.[3][4] |
| Inhibition of DUSP26 function | Neuroblastoma (NB) cell lines | 0-0.5 µM | 5 days | Increased p53 phosphorylation (Ser37 and Ser46) and activation.[1] |
| Apoptosis Induction | Various Neuroblastoma (NB) cell lines | 1.84 - 19.0 µM (IC50 values) | 5 days | Resulted in apoptosis.[1] |
| Cell Viability/Proliferation | MDA-MB-468 | Not specified | Not specified | Significantly reduces cell viability/proliferation.[3] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK1/2 Inhibition
This protocol is designed to assess the short-term effect of this compound on the phosphorylation of ERK1/2, a key downstream target of the SHP2 pathway.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation: Once cells are attached and growing, serum-starve them for 12-24 hours to reduce basal levels of ERK1/2 phosphorylation.
-
Inhibitor Pre-treatment: Pre-treat the serum-starved cells with the desired concentrations of this compound (or vehicle control) for 1-3 hours.
-
Stimulation: Stimulate the cells with a growth factor such as EGF (e.g., 100 ng/mL) for 5-15 minutes to induce ERK1/2 phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
-
Protocol 2: Cell Viability Assay (e.g., MTT or RealTime-Glo™)
This protocol is for assessing the long-term effects of this compound on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the duration of the assay (e.g., 2,000-10,000 cells per well). Allow cells to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control).
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilization solution and read the absorbance at the appropriate wavelength.
-
For RealTime-Glo™ MT Cell Viability Assay: Add the RealTime-Glo™ reagent at the beginning of the incubation period and measure luminescence at each desired time point.
-
-
Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of p-ERK | Incubation time is too short: The inhibitor may not have had enough time to enter the cells and inhibit SHP2 before stimulation. | Increase the pre-incubation time with this compound (e.g., try 2, 4, or 6 hours). |
| Inhibitor concentration is too low: The concentration of this compound may be insufficient to effectively inhibit SHP2 in your cell line. | Perform a dose-response curve to determine the optimal inhibitory concentration. | |
| This compound instability: The inhibitor may have degraded in the culture medium. | Prepare fresh this compound solutions for each experiment.[7] | |
| High basal p-ERK levels: The cells may not have been sufficiently serum-starved, leading to high background phosphorylation. | Ensure complete serum starvation for an adequate period (e.g., 24 hours). | |
| Inconsistent results in cell viability assays | Cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variability. | Ensure accurate and consistent cell seeding in all wells. |
| Edge effects in 96-well plates: Evaporation from the outer wells can affect cell growth and drug concentration. | Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. | |
| Incubation time is too short: For cytotoxic or anti-proliferative effects, a longer incubation period may be necessary. | Extend the incubation time to 48 or 72 hours.[8] | |
| Compound precipitation: High concentrations of this compound may precipitate out of the media. | Visually inspect the media for any precipitation. If observed, consider using a lower concentration or a different solvent. | |
| Unexpected or off-target effects | Inhibition of other phosphatases: this compound is also a potent inhibitor of SHP1 and can inhibit other phosphatases at higher concentrations.[1] | Consider using a more selective SHP2 inhibitor if off-target effects are a concern. Use the lowest effective concentration of this compound. |
| Cell line-specific responses: The genetic background of the cell line can influence its response to SHP2 inhibition. | Characterize the mutation status of key genes in your signaling pathway (e.g., RAS, BRAF) in your cell line. |
Visualizing Experimental Design and Signaling Pathways
To aid in experimental design and understanding, the following diagrams illustrate the core signaling pathway affected by this compound and a general experimental workflow for testing its effects.
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for optimizing this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. This compound, inhibitor of SHP-1/2 PTPs, inhibits dual-specificity phosphatase 26 (DUSP26) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: NSC-87877 and ERK Activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing no effect of NSC-87877 on ERK activation. This compound is a potent inhibitor of the protein tyrosine phosphatases SHP1 and SHP2 and is expected to modulate the Ras-ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on ERK activation?
This compound is a cell-permeable inhibitor of both SHP1 and SHP2.[1][2] SHP2 is a nonreceptor protein tyrosine phosphatase that is involved in the growth factor-induced activation of the Ras-mitogen-activated protein (MAP) kinase pathway.[3][4] Specifically, SHP2 is required for the full activation of the Ras-ERK1/2 signaling cascade downstream of many receptor tyrosine kinases (RTKs). Therefore, the expected effect of this compound is the inhibition of SHP2's catalytic activity, leading to a downstream reduction in ERK1/2 phosphorylation (activation).[1][3]
Q2: We treated our cells with this compound but observed no change in ERK phosphorylation. What are the possible reasons?
Observing no effect of this compound on ERK activation is a reported phenomenon and can be attributed to several factors:
-
Cellular Context and Stimulus: The effect of this compound on ERK activation can be cell-type and stimulus-dependent. For instance, while it has been shown to inhibit EGF-induced ERK1/2 activation in HEK293 cells, it does not affect PMA-induced ERK1/2 activation, which occurs independently of SHP2.[1][4] Some studies have reported that this compound does not exhibit robust inhibitory effects on growth factor-dependent MAPK pathway activation in certain contexts.[5][6][7]
-
Compound Potency and Off-Target Effects: While this compound is a potent inhibitor of SHP1 and SHP2, its efficacy can vary. It's also important to be aware of potential off-target effects. Some reports suggest that at concentrations used to inhibit SHP2, off-target effects on other signaling molecules, such as platelet-derived growth factor receptor β (PDGFRβ), can occur with some active site-targeting SHP2 inhibitors.[5][6] this compound has also been identified as an inhibitor of dual-specificity phosphatase 26 (DUSP26).[2][8][9]
-
Experimental Conditions: Factors such as the concentration of this compound used, the duration of treatment, and the specific growth factor or stimulus used to activate the ERK pathway can all influence the outcome. It's crucial to optimize these parameters for your specific cell line and experimental setup.
-
ERK Activation Kinetics: The timing of ERK activation and its subsequent dephosphorylation can be rapid. It is advisable to perform a time-course experiment to ensure you are measuring ERK phosphorylation at the peak of its activation in response to your stimulus.
Q3: What are the recommended concentrations and treatment times for this compound?
The optimal concentration and treatment time for this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. Published studies have used concentrations ranging from the low micromolar (e.g., 10-50 µM) for cell-based assays.[3] Pre-treatment times of 3 hours have been reported to be effective in some systems.[3]
Troubleshooting Guide: No Effect of this compound on ERK Activation
If you are not observing the expected decrease in ERK phosphorylation after treatment with this compound, please follow this troubleshooting guide.
Experimental Workflow for Assessing ERK Activation
Troubleshooting Steps
| Observation | Potential Cause | Recommended Action |
| No change in p-ERK levels with this compound | 1. Ineffective concentration or treatment time: The concentration of this compound may be too low, or the pre-treatment time may be too short for your cell line. | Perform a dose-response curve with a range of this compound concentrations (e.g., 1 µM to 50 µM). Also, perform a time-course experiment for pre-treatment (e.g., 1, 3, 6 hours). |
| 2. SHP2-independent ERK activation: The stimulus you are using may activate ERK through a pathway that does not involve SHP2. For example, PMA activates ERK via PKC, bypassing the need for SHP2.[4] | Use a stimulus known to activate ERK via an RTK-Ras-SHP2-dependent pathway, such as EGF or PDGF.[4] | |
| 3. Poor compound quality or stability: The this compound compound may have degraded. | Ensure the compound is stored correctly as per the manufacturer's instructions. Prepare fresh stock solutions in an appropriate solvent like DMSO. | |
| High basal p-ERK levels in control cells | 1. Incomplete serum starvation: Residual growth factors in the serum can lead to high basal ERK activation, masking the inhibitory effect of this compound. | Increase the duration of serum starvation (e.g., 12-24 hours). Ensure you are using a low-serum or serum-free medium for starvation. |
| 2. Cell stress: High cell density or other stressors can activate the MAPK pathway. | Plate cells at an optimal density to avoid contact inhibition and stress. Handle cells gently during experimental procedures. | |
| Inconsistent Western blot results | 1. Issues with antibody quality: The primary antibodies for p-ERK or total ERK may not be specific or sensitive enough. | Use well-validated antibodies from a reputable supplier. Optimize antibody dilutions and incubation times. |
| 2. Problems with protein lysis or sample handling: Inefficient lysis can lead to incomplete protein extraction. Phosphatase activity during lysis can lead to dephosphorylation of p-ERK. | Use a lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times. | |
| 3. Suboptimal Western blot protocol: Issues with protein transfer, blocking, or washing can lead to high background or weak signals. | Optimize the Western blot protocol, including transfer time, blocking buffer composition (e.g., BSA or non-fat milk), and wash steps. A detailed protocol for Western blotting to detect ERK phosphorylation is available.[10] |
Signaling Pathway
The following diagram illustrates the canonical EGF-induced Ras-ERK signaling pathway and the point of inhibition by this compound.
Quantitative Data Summary
| Compound | Target | IC₅₀ (nM) | Reference |
| This compound | SHP1 | 355 | [1] |
| SHP2 | 318 | [1] |
Experimental Protocols
A detailed, step-by-step protocol for the detection of ERK1/2 phosphorylation using a conventional Western blotting assay can be found in the literature.[10] This includes specific measures to obtain reliable data and a list of potential problems with corresponding troubleshooting steps. General protocols for Western blot analysis of p-ERK are also widely available.[11][12]
We hope this information helps you troubleshoot your experiments. For further assistance, please consult the original research articles cited or contact your reagent supplier's technical support.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target inhibition by active site-targeting SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, inhibitor of SHP-1/2 PTPs, inhibits dual-specificity phosphatase 26 (DUSP26) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 2.2.5. Activation of ERK1/2 assessed by Western blot analysis [bio-protocol.org]
ensuring complete dissolution of NSC-87877 for experiments
Welcome to the technical support center for NSC-87877. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this potent inhibitor of SHP1, SHP2, and DUSP26 protein tyrosine phosphatases. Here you will find troubleshooting guides and frequently asked questions to ensure the complete dissolution and successful application of this compound in your experiments.
Troubleshooting Guide: Ensuring Complete Dissolution of this compound
Researchers may occasionally face challenges with the solubility of this compound. This guide provides solutions to common dissolution problems.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms after adding this compound to aqueous buffer. | This compound has limited solubility in aqueous solutions at neutral pH. | Prepare a concentrated stock solution in an appropriate organic solvent like DMSO first. Subsequently, dilute the stock solution into your aqueous experimental medium. To improve solubility in the final solution, consider the use of excipients such as PEG300 and Tween-80. For instance, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can yield a clear solution.[1] |
| The compound does not fully dissolve in the organic solvent. | The concentration may be too high for the chosen solvent, or the solvent quality may be poor. | Use fresh, anhydrous DMSO for preparing stock solutions.[2] Moisture-absorbing DMSO can reduce solubility.[2] If solubility issues persist, gentle warming of the solution to 37°C and sonication in an ultrasonic bath can aid dissolution.[3] |
| The solution appears cloudy or contains visible particles. | Incomplete dissolution or precipitation of the compound. | Ensure the stock solution is completely clear before further dilution. If cloudiness appears upon dilution, the final concentration in the aqueous buffer may be too high. Try lowering the final concentration or adjusting the composition of the vehicle. |
| Compound precipitates out of solution during storage. | The stock solution may be unstable at the storage temperature or has undergone freeze-thaw cycles. | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] For long-term storage (months), store stock solutions at -80°C. For short-term storage (up to one month), -20°C is suitable.[1][2] It is recommended to prepare fresh solutions for each experiment as solutions can be unstable.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[2][5] It is soluble in DMSO at concentrations of up to 100 mg/mL.[2] For aqueous solutions, it has limited solubility in PBS (pH 7.2) at 0.5 mg/ml.[5]
Q2: How should I prepare this compound for in vivo experiments?
A2: A common method for preparing this compound for in vivo administration involves creating a vehicle solution. For example, a stock solution in DMSO can be diluted in a vehicle containing PEG300, Tween-80, and saline. A specific protocol involves adding a 25.0 mg/mL DMSO stock solution to PEG300 (to a final concentration of 10% DMSO and 40% PEG300), mixing, then adding Tween-80 (to a final concentration of 5%), mixing again, and finally adding saline to the desired volume.[1]
Q3: What are the recommended storage conditions for this compound?
A3: The solid powder form of this compound should be stored at -20°C for long-term stability (up to 3 years).[2][4] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for up to one month.[2]
Q4: Is this compound selective for specific phosphatases?
A4: this compound is a potent inhibitor of both SHP1 and SHP2 with similar IC50 values (0.355 μM and 0.318 μM, respectively).[1][2][4] It also inhibits dual-specificity phosphatase 26 (DUSP26).[1][4] It shows significantly less activity against other protein tyrosine phosphatases such as PTP1B, HePTP, DEP1, CD45, and LAR.[6][7]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 459.45 g/mol for the free acid) in a sterile microcentrifuge tube.[4][8]
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube thoroughly to dissolve the compound. If necessary, gently warm the tube to 37°C and sonicate in an ultrasonic bath until the solution is clear.[3]
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage.[1][2]
Cell-Based Assay Protocol: Inhibition of EGF-induced Erk1/2 Activation
This protocol is adapted from studies demonstrating the inhibitory effect of this compound on the EGF signaling pathway.[2][6]
-
Cell Culture: Plate HEK293 cells or another suitable cell line and grow to the desired confluency.
-
Serum Starvation: Before treatment, serum-starve the cells for a specified period (e.g., 3 hours) to reduce basal signaling activity.[2]
-
Pre-treatment with this compound: Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for a duration of 3 hours.[2]
-
EGF Stimulation: Stimulate the cells with epidermal growth factor (EGF) at a concentration of 100 ng/ml for 5 minutes to induce Erk1/2 activation.[2]
-
Cell Lysis: Lyse the cells in an appropriate lysis buffer (e.g., PTP lysis buffer).[2]
-
Western Blot Analysis: Analyze the cell lysates by Western blotting to detect the phosphorylation status of Erk1/2 and other relevant proteins in the signaling cascade.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by this compound and a general experimental workflow for its use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NSC 87877 | CAS:56990-57-9 | Shp2 /shp1 PTP inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. medkoo.com [medkoo.com]
minimizing NSC-87877 toxicity in long-term studies
This guide provides troubleshooting and frequently asked questions for researchers using the SHP1/SHP2 phosphatase inhibitor, NSC-87877, in long-term studies. The focus is on understanding its mechanism, potential for off-target effects, and strategies to mitigate toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a cell-permeable, active-site inhibitor of the protein tyrosine phosphatases (PTPs) SHP1 and SHP2.[1] It binds to the catalytic cleft of these enzymes to block their function.[2] SHP2 is a key signaling node downstream of receptor tyrosine kinases (RTKs) that is involved in activating the RAS/MAPK pathway.[2][3] By inhibiting SHP2, this compound can suppress the activation of downstream effectors like Erk1/2.[1][2]
Q2: How selective is this compound?
This compound shows poor selectivity between SHP1 and SHP2, inhibiting both with similar potency.[1][4][5] It is more selective for SHP1/SHP2 over several other PTPs, such as PTP1B, HePTP, DEP1, CD45, and LAR.[2][6] However, it is also a potent inhibitor of dual-specificity phosphatase 26 (DUSP26) and has been reported to inhibit DUSP23.[4][7][8]
Q3: What are the known off-target effects that can contribute to toxicity?
Beyond its intended targets of SHP1/SHP2 and the known off-target DUSP26, some studies report that this compound may not robustly inhibit SHP2 function in all cellular contexts.[9][10] Furthermore, some active-site SHP2 inhibitors have been shown to have off-target effects on protein tyrosine kinases (PTKs), such as the platelet-derived growth factor receptor β (PDGFRβ).[9][11] Such off-target kinase inhibition could lead to unexpected biological effects and contribute to toxicity. Therefore, researchers should use caution when interpreting data and attribute effects specifically to SHP2 inhibition.[10]
Q4: What is a recommended formulation and starting dose for in vivo studies?
A previously used formulation for intraperitoneal (IP) injection involves creating a vehicle of PEG300, Tween-80, and saline.[4] For example, a working solution can be prepared by mixing a DMSO stock solution with PEG300, followed by the addition of Tween-80 and saline.[4] In a mouse model of neuroblastoma, a dose of 30 mg/kg administered via IP injection once daily for 15 days was shown to inhibit tumor growth.[4] However, this should be considered a starting point, and optimal dosage and scheduling should be determined empirically for your specific model and study duration.
Troubleshooting Guides
Problem: I am observing unexpected weight loss, lethargy, or other signs of systemic toxicity in my animal models during a long-term study.
-
Possible Cause 1: Dose is too high. The principle of dose-response is fundamental in toxicology; higher doses are more likely to induce toxic effects.[12] The maximum tolerated dose (MTD) can vary significantly between different animal strains, ages, and disease models.
-
Solution 1: Perform a Dose-Range Finding Study. Before initiating a long-term experiment, conduct a short-term (e.g., 7-14 day) dose-escalation study to determine the MTD in your specific model. Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered food/water intake.[13]
-
Possible Cause 2: Off-target effects. As noted, this compound inhibits SHP1 and DUSP26, and potentially other kinases.[5][11][14] Inhibition of these other targets could lead to unforeseen physiological consequences over time. SHP1, for instance, is a critical negative regulator in hematopoietic cells.
-
Solution 2: Monitor for Specific Organ Toxicities. Conduct regular hematological and serum biochemistry analysis to monitor for signs of liver, kidney, or hematopoietic toxicity.[13] At the study endpoint, perform macroscopic and histological analysis of major organs.[13] If toxicity is observed, consider if it aligns with the known biology of SHP1 or other potential off-targets.
-
Possible Cause 3: Formulation or Vehicle Toxicity. The vehicle used for drug delivery (e.g., DMSO, PEG300, Tween-80) can itself cause irritation or toxicity, especially with repeated long-term administration.
-
Solution 3: Include a Vehicle-Only Control Group. Always include a control group that receives the exact same formulation vehicle without this compound, administered on the same schedule. This will allow you to differentiate between vehicle-induced effects and drug-specific toxicity.
Problem: My experimental results are inconsistent, or I am not seeing the expected inhibition of the SHP2 pathway (e.g., p-ERK levels remain high).
-
Possible Cause 1: Poor bioavailability or rapid clearance. The pharmacokinetic (PK) properties of this compound may lead to insufficient exposure at the target tissue.
-
Solution 1: Re-evaluate Formulation and Administration Route. Different formulation strategies can be employed to improve drug exposure and achieve a more stable concentration over time.[15] Consider alternative routes of administration (e.g., subcutaneous) or the use of extended-release formulations if IP bolus dosing provides inadequate exposure.[15]
-
Possible Cause 2: Lack of potency in your specific cellular model. Some reports suggest that this compound fails to effectively inhibit growth factor-dependent MAPK pathway activation in certain cell lines in vitro.[9][10]
-
Solution 2: Confirm Target Engagement in your Model. Before a long-term in vivo study, perform a pilot experiment to confirm that this compound inhibits the phosphorylation of SHP2 targets (like ERK) in your specific animal model and target tissue. Collect tissue samples at various time points after a single dose to assess both the extent and duration of pathway inhibition.
-
Possible Cause 3: Compound stability or quality issues. Commercially available inhibitors can vary in purity and stability.
-
Solution 3: Verify Compound Quality. Ensure the this compound you are using is of high purity (≥98%).[6] Store the compound under the recommended conditions (e.g., +4°C for solid, -80°C for stock solutions) to prevent degradation.[4][6]
Data Summary Tables
Table 1: In Vitro Inhibitory Activity of this compound Against Various Phosphatases
| Phosphatase | IC₅₀ (μM) | Selectivity vs. SHP2 (Fold) |
| SHP2 | 0.318 | 1 |
| SHP1 | 0.355 | ~1.1 |
| PTP1B | 1.691 | ~5.3 |
| HePTP | 7.745 | ~24.3 |
| DEP1 | 65.617 | ~206.3 |
| CD45 | 84.473 | ~265.6 |
| LAR | 150.930 | ~474.6 |
| Data compiled from references[6][16]. |
Table 2: Example In Vivo Dosing Regimen for this compound
| Parameter | Description |
| Animal Model | Intrarenal neuroblastoma (NB) tumor mouse model (female nude mice) |
| Dose | 30 mg/kg |
| Administration Route | Intraperitoneal (IP), once daily |
| Duration | 15 days |
| Reported Outcome | Significant inhibition of NB tumor growth |
| Data from reference[4]. |
Experimental Protocols
Protocol 1: In Vivo Toxicity Monitoring
-
Animal Acclimatization: Allow animals to acclimate for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle, Low Dose this compound, High Dose this compound).
-
Daily Monitoring:
-
Record the body weight of each animal daily.
-
Perform daily clinical observations, noting any changes in posture, activity, breathing, or behavior. Score using a standardized system.
-
Monitor food and water intake.
-
-
Interim Analysis (Optional): For very long-term studies, consider including interim sacrifice time points to collect blood and tissues for analysis.
-
Blood Collection: At specified time points or at the study terminus, collect blood via an appropriate method (e.g., cardiac puncture under terminal anesthesia).
-
Collect one aliquot in an EDTA tube for complete blood count (CBC) analysis.
-
Collect another aliquot in a serum separator tube for clinical chemistry analysis (e.g., ALT, AST for liver function; BUN, creatinine for kidney function).
-
-
Terminal Procedure:
-
At the end of the study, euthanize animals according to approved institutional guidelines.
-
Perform a gross necropsy, examining all major organs for abnormalities.
-
Collect major organs (liver, kidneys, spleen, lungs, heart, etc.) and fix them in 10% neutral buffered formalin for subsequent histopathological analysis.
-
Protocol 2: Western Blot for Target Engagement and Off-Target Assessment
-
Sample Collection: Euthanize animals at a predetermined time after the final dose of this compound or vehicle. Rapidly excise the target tissue (e.g., tumor, liver) and snap-freeze in liquid nitrogen.
-
Protein Extraction: Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Target Engagement: Phospho-Erk1/2 (Thr202/Tyr204), Total Erk1/2.
-
Potential Off-Target Effect: Phospho-PDGFRβ (e.g., Tyr1021), Total PDGFRβ.
-
Loading Control: GAPDH or β-Actin.
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a digital imager.
-
Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels and then to the loading control. Compare results from this compound-treated groups to the vehicle control.
-
Visualizations
Caption: Simplified SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for minimizing and monitoring toxicity in long-term studies.
Caption: Target and off-target profile of this compound, highlighting areas for caution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NSC 87877 | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]
- 7. This compound, inhibitor of SHP-1/2 PTPs, inhibits dual-specificity phosphatase 26 (DUSP26) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target inhibition by active site-targeting SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cmmcp.org [cmmcp.org]
- 13. Toxicity in animal models - Cellvax - Preclinical CRO [cellvax-pharma.com]
- 14. researchgate.net [researchgate.net]
- 15. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 16. rndsystems.com [rndsystems.com]
impact of serum concentration on NSC-87877 activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the SHP1 and SHP2 inhibitor, NSC-87877. The following information addresses common issues, particularly concerning the impact of serum concentration on the inhibitor's activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, cell-permeable inhibitor of the protein tyrosine phosphatases SHP1 and SHP2.[1][2][3] It functions by binding to the catalytic cleft of these phosphatases, thereby blocking their enzymatic activity.[4] This inhibition prevents the dephosphorylation of downstream signaling molecules, such as those in the Ras/MEK/ERK pathway, which are often activated by growth factors like EGF.[1][4][5]
Q2: I am not observing the expected inhibitory effect of this compound on my cells. What are the possible causes?
A2: Several factors could contribute to a lack of efficacy. A primary consideration is the presence of serum in your cell culture medium. Serum proteins, particularly albumin, can bind to small molecule inhibitors, reducing their effective concentration.[6][7] This is a common phenomenon that can significantly impact the potency of a drug.[8][9] Other factors could include inhibitor instability, incorrect dosage, or cell-line specific resistance.
Q3: How does serum concentration affect the activity of this compound?
Q4: What are the recommended experimental conditions to maximize this compound activity?
A4: To maximize the activity of this compound and ensure reproducible results, it is often recommended to perform experiments in serum-starved or low-serum conditions.[1] This minimizes the confounding variable of serum protein binding. If serum is required for cell viability, it is crucial to maintain a consistent serum concentration across all experiments to ensure comparability of results.
Q5: Is this compound selective for SHP1 and SHP2?
A5: this compound is a potent inhibitor of both SHP1 and SHP2.[2][3] It has been shown to be selective for SHP2 over other protein tyrosine phosphatases such as PTP1B, HePTP, DEP1, CD45, and LAR.[4][11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no inhibitory activity | Serum Protein Binding: High concentrations of serum in the culture medium can sequester this compound, reducing its effective concentration.[6][7] | - Perform experiments in serum-free or reduced-serum (e.g., 0.5-2%) medium. - If serum is necessary, perform a dose-response curve to determine the optimal this compound concentration for your specific serum conditions. - Consider using purified bovine serum albumin (BSA) instead of fetal bovine serum (FBS) to have a more defined system, but be aware that binding affinities can differ.[8][9] |
| Inhibitor Instability: this compound solutions may be unstable over time.[2] | - Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| Incorrect Dosage: The required concentration of this compound can vary between cell lines and experimental conditions. | - Perform a dose-response experiment to determine the IC50 value for your specific cell line and assay. - Consult the literature for effective concentrations used in similar experimental setups. | |
| Inconsistent results between experiments | Variable Serum Concentration: Using different batches or concentrations of serum can lead to variability in the unbound, active concentration of this compound. | - Use a single, quality-controlled batch of serum for an entire set of experiments. - Ensure the serum concentration is kept constant across all treatment groups and replicates. |
| Cell Density and Health: The number of cells and their metabolic state can influence drug uptake and response. | - Maintain consistent cell seeding densities and ensure cells are in a healthy, logarithmic growth phase before treatment. |
Data Presentation
Table 1: Expected Impact of Serum Concentration on this compound Activity
This table illustrates the theoretical relationship between serum concentration and the required effective concentration of this compound, based on the principles of protein binding. Actual values will vary depending on the specific cell line and experimental conditions.
| Serum Concentration (%) | Expected Relative IC50 | Rationale |
| 0 (Serum-Free) | 1x (Baseline) | In the absence of serum proteins, the majority of this compound is free and available to inhibit SHP1/SHP2. |
| 2.5 | 1.5x - 3x | A low concentration of serum will lead to some protein binding, requiring a slightly higher total concentration of the inhibitor to achieve the same effect. |
| 10 | 5x - 10x | Standard serum concentrations will result in significant protein binding, necessitating a substantially higher total concentration of this compound. |
Experimental Protocols
Protocol 1: Determining the Effect of Serum on this compound Activity using a Cell Viability Assay
This protocol provides a framework for quantifying the impact of serum on the IC50 of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Serum Starvation (Optional but Recommended): After 24 hours, replace the growth medium with serum-free medium and incubate for an additional 12-24 hours.
-
Treatment Preparation: Prepare serial dilutions of this compound in culture medium containing different concentrations of FBS (e.g., 0%, 2.5%, 10%).
-
Cell Treatment: Remove the serum-free medium and add the this compound dilutions. Include a vehicle control (e.g., DMSO) for each serum concentration.
-
Incubation: Incubate the plate for a period appropriate for your cell line and assay (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTT or CellTiter-Glo® assay.
-
Data Analysis: For each serum concentration, plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits SHP2, blocking the Ras/MEK/ERK signaling pathway.
Caption: Impact of serum proteins on the bioavailability of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 7. Serum albumin: clinical significance of drug binding and development as drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of protein binding on the pharmacological activity of highly bound antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NSC 87877 | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]
Navigating the Nuances of NSC-87877: A Technical Support Guide
Welcome to the technical support center for NSC-87877, a potent inhibitor of SHP1 and SHP2 phosphatases. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed information on the proper storage, handling, and troubleshooting of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. For long-term storage, the solid compound should be kept at -20°C for up to 3 years. Once in solution, it is recommended to aliquot and store at -80°C for up to one year or at -20°C for up to one month.[1] To prevent degradation from moisture, ensure the compound is stored in a desiccated environment.[2] Avoid repeated freeze-thaw cycles.[1]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO and water. For a 10 mM stock solution in DMSO, dissolve the appropriate amount of this compound powder in fresh, anhydrous DMSO.[3] Note that moisture-absorbing DMSO can reduce solubility.[3] For aqueous solutions, the solubility is approximately 100 mg/mL.[1] It is important to note that solutions of this compound are reported to be unstable, and it is recommended to prepare them fresh or purchase small, pre-packaged sizes.[4]
Q3: What are the primary cellular targets of this compound?
A3: this compound is a potent, cell-permeable inhibitor of the protein tyrosine phosphatases SHP1 (PTPN6) and SHP2 (PTPN11), with IC50 values of 355 nM and 318 nM, respectively.[3] It also inhibits the dual-specificity phosphatase 26 (DUSP26).[1][5] this compound shows selectivity for SHP1 and SHP2 over other phosphatases like PTP1B, HePTP, DEP1, CD45, and LAR.
Q4: In which signaling pathways is this compound known to be active?
A4: this compound has been shown to inhibit Epidermal Growth Factor (EGF)-induced Erk1/2 activation in HEK293 cells.[3] It also plays a role in the p53 and p38 MAPK signaling pathways.[1][6] By inhibiting DUSP26, this compound can lead to increased phosphorylation and activation of p53 and p38, resulting in apoptosis in certain cancer cell lines.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect observed in cell-based assays. | 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. Solutions are known to be unstable.[4] 2. Low cell permeability: Although described as cell-permeable, permeability can vary between cell lines. 3. Incorrect concentration: The effective concentration may vary depending on the cell line and experimental conditions. | 1. Prepare fresh stock solutions of this compound before each experiment. Ensure proper storage of the solid compound at -20°C in a desiccated environment. 2. Optimize the incubation time and concentration. If permeability is still an issue, consider using a cell line with higher expression of relevant transporters or a different inhibitor. 3. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and assay. |
| Precipitation of this compound in cell culture medium. | Low solubility in aqueous media: this compound has limited solubility in aqueous solutions, and high concentrations of DMSO from the stock solution can cause precipitation when diluted in media. | 1. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%). 2. Prepare intermediate dilutions of the stock solution in a suitable solvent before adding to the final culture medium. 3. If precipitation persists, consider using a different solvent for the stock solution, if compatible with your experimental setup. |
| Off-target effects observed. | Inhibition of other phosphatases: While selective, this compound can inhibit other phosphatases at higher concentrations. | 1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Include appropriate controls, such as a structurally related but inactive compound, to distinguish between on-target and off-target effects. 3. Consider using a more specific inhibitor for your target of interest if available. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound under various stress conditions. Specific parameters may need to be optimized for your equipment and reagents.
Objective: To determine the degradation of this compound under forced degradation conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Formic acid (or other suitable buffer components)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Method:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of ACN and water).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH.
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH. Incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Heat the stock solution at 80°C for a specified time.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified time.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of ACN and water with 0.1% formic acid. For example, start with 10% ACN and increase to 90% ACN over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the optimal wavelength; based on its structure, a wavelength in the UV range (e.g., 254 nm or 280 nm) is likely appropriate.
-
Injection Volume: 20 µL.
-
-
Data Analysis: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak. Calculate the percentage of degradation.
Signaling Pathways and Experimental Workflows
This compound Inhibition of EGF-Induced Erk1/2 Activation
This compound inhibits the activation of SHP2, which is a crucial step in the EGF receptor signaling pathway that leads to the activation of the Ras-Raf-MEK-Erk cascade.
Caption: this compound inhibits SHP2, blocking EGF-induced Erk1/2 activation.
This compound Induced Apoptosis via p53 and p38 MAPK Pathway
By inhibiting DUSP26, this compound leads to the activation of p38 and p53, promoting apoptosis.
Caption: this compound induces apoptosis by inhibiting DUSP26.
Experimental Workflow for Assessing this compound Activity
A typical workflow to assess the in vitro activity of this compound.
Caption: Workflow for in vitro testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, inhibitor of SHP-1/2 PTPs, inhibits dual-specificity phosphatase 26 (DUSP26) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to SHP2 Inhibitors: NSC-87877 Versus Modern Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the catalytic-site inhibitor NSC-87877 and contemporary allosteric inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical signaling node and a well-validated target in oncology and immuno-oncology. Understanding the distinctions in mechanism, specificity, and performance between different inhibitor classes is crucial for advancing research and therapeutic strategies.
Introduction to SHP2 and its Inhibition
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in multiple signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway.[1][2][3] It is essential for signal transduction downstream of various receptor tyrosine kinases (RTKs).[4][5] In its inactive state, SHP2 is auto-inhibited.[2][6] Upon activation by binding to phosphotyrosine motifs, it undergoes a conformational change that opens its catalytic site, allowing it to dephosphorylate substrates and positively regulate signaling pathways that drive cell proliferation, survival, and differentiation.[2][4] Gain-of-function mutations in PTPN11 are linked to developmental disorders like Noonan syndrome and various cancers, establishing SHP2 as a proto-oncogene.[7][8]
Inhibitors of SHP2 have been developed as potential cancer therapeutics.[1] They can be broadly classified into two categories:
-
Active-Site Inhibitors: These molecules, such as this compound, directly compete with substrates for the catalytic pocket of the phosphatase.
-
Allosteric Inhibitors: A newer class of compounds (e.g., TNO155, RMC-4630) that bind to a different site on the enzyme, locking it in its inactive, auto-inhibited conformation.[9][10]
This guide will focus on comparing the properties and performance of the active-site inhibitor this compound against several clinically relevant allosteric inhibitors.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and other prominent SHP2 inhibitors, providing a clear comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Potency of SHP2 Inhibitors
| Inhibitor | Type | Target | IC50 (μM) | Selectivity Notes |
| This compound | Active-Site | SHP2 | 0.318[11][12][13][14] | Also inhibits SHP1 (IC50 = 0.355 μM)[11][12][13][14]. Shows ~5-fold selectivity over PTP1B and lower selectivity against other PTPs.[12][15] |
| SHP1 | 0.355[11][12][13][14] | |||
| PTP1B | 1.691[12] | |||
| HePTP | 7.745[12] | |||
| TNO155 | Allosteric | SHP2 | Not widely published | Selective, allosteric inhibitor.[9][16] |
| RMC-4630 | Allosteric | SHP2 | Not widely published | Orally bioavailable, selective SHP2 inhibitor.[17] |
| JAB-3068 | Allosteric | SHP2 | 0.0258[18] | Potent allosteric inhibitor.[19] |
Table 2: Cellular Activity of SHP2 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 (μM) | Key Cellular Effects |
| This compound | MDA-MB-468 | Viability/Proliferation | Not specified | Significantly reduces cell viability.[11][12] Inhibits EGF-induced Erk1/2 activation.[11][12] |
| Neuroblastoma cell lines | Apoptosis | 1.84 - 19.0 | Induces apoptosis and increases p53 phosphorylation.[13] | |
| TNO155 | ALK-mutant Neuroblastoma | Cell Growth | Not specified | Synergistically reduces cell growth in combination with ALK inhibitors.[20][21] |
| RMC-4630 | Various | Not specified | Not specified | Prevents SHP2-mediated signaling and inhibits the MAPK pathway.[17] |
| JAB-3068 | KYSE-520 (Esophageal Squamous Cell) | Proliferation | 2.17[18] | Inhibits proliferation.[18] Enhances anti-tumor activity of CD8+ T cells.[19] |
Mechanism of Action and Specificity
This compound functions as a competitive inhibitor, binding directly to the protein tyrosine phosphatase (PTP) catalytic domain.[22] Docking studies suggest its sulfonic acid groups form hydrogen bonds with residues in the active site.[22] A key limitation of this compound is its lack of selectivity; it inhibits SHP1 and SHP2 with nearly identical potency.[11][12][22] This can be a significant drawback in research and therapeutic applications where specific targeting of SHP2 is desired, as SHP1 and SHP2 can have non-redundant or even opposing biological roles.[23]
In contrast, modern inhibitors like TNO155, RMC-4630, and JAB-3068 are allosteric.[9][19][24] They bind to a pocket formed by the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited, closed conformation of SHP2.[10] This mechanism prevents the enzyme from opening into its active state, thereby blocking its function. This allosteric approach confers high selectivity for SHP2 over other phosphatases, including the highly homologous SHP1, representing a major advantage over active-site inhibitors.[7]
Experimental Data and Clinical Relevance
This compound has been valuable as a research tool to probe SHP2 function. In vitro, it effectively inhibits SHP2's enzymatic activity.[12] In cell-based assays, it has been shown to block EGF-stimulated SHP2 activation and downstream ERK1/2 phosphorylation.[11][22] It also reduces the viability of cancer cells, particularly when combined with other agents like PI3K inhibitors.[11] In vivo, this compound has demonstrated anti-tumor activity in a neuroblastoma mouse model.[13]
The newer generation of allosteric inhibitors has progressed into clinical trials.
-
TNO155 has been evaluated in a first-in-human trial in adults with advanced solid tumors. The study showed favorable pharmacokinetics and a manageable safety profile, with evidence of target inhibition at doses of 20 mg/day and higher.[9][16] While monotherapy showed limited responses (stable disease was the best observed response), its potential lies in combination therapies, which are currently being explored.[9][25]
-
RMC-4630 is another orally bioavailable inhibitor being evaluated in clinical trials, often in combination with other targeted agents like KRAS G12C or MEK inhibitors.[3][17][26] Preliminary results in patients with KRAS-mutant non-small cell lung cancer showed some anti-tumor activity, supporting the rationale for combination strategies to overcome drug resistance.[24][27]
-
JAB-3068 is a potent allosteric inhibitor that has also entered clinical development.[28][29] Preclinical data suggest it can enhance the anti-tumor activity of T cells, highlighting its potential in immuno-oncology.[19]
Visualizing Pathways and Processes
The following diagrams illustrate the SHP2 signaling pathway, a typical experimental workflow for evaluating inhibitors, and the classification of the discussed compounds.
Caption: SHP2 is a key positive regulator of the RAS/MAPK signaling pathway.
Caption: A typical workflow for the discovery and validation of SHP2 inhibitors.
Caption: Classification of SHP2 inhibitors based on their mechanism of action.
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of experimental data. Below are summaries of key protocols used to characterize SHP2 inhibitors.
1. Biochemical (Enzymatic) Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the SHP2 enzyme.
-
Methodology:
-
Recombinant human SHP2 protein is incubated with varying concentrations of the inhibitor compound in an assay buffer.
-
A synthetic phosphopeptide substrate (e.g., DiFMUP) is added to initiate the enzymatic reaction.
-
The phosphatase activity is measured by detecting the product (e.g., fluorescence of the dephosphorylated DiFMUP) over time using a plate reader.
-
The rate of reaction at each inhibitor concentration is calculated and plotted against the log of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve. Selectivity is assessed by performing the same assay with other phosphatases like SHP1 and PTP1B.
-
2. Cell Proliferation/Viability Assay
-
Objective: To measure the effect of the inhibitor on the growth and survival of cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the SHP2 inhibitor (or vehicle control) for a specified period (e.g., 72 hours).
-
A viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or CCK-8) is added to the wells. These reagents measure metabolic activity, which correlates with the number of viable cells.
-
The signal (luminescence or absorbance) is read using a plate reader.
-
Data is normalized to the vehicle-treated control to calculate the percentage of inhibition, and IC50 values are determined.
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that the inhibitor binds to SHP2 inside intact cells (target engagement).[7][30][31]
-
Methodology:
-
Intact cells are treated with the inhibitor or a vehicle control.
-
The cell suspension is divided and heated to a range of different temperatures, causing proteins to denature and precipitate. Ligand-bound proteins are typically more thermally stable.
-
Cells are lysed, and the soluble fraction is separated from the precipitated protein by centrifugation.
-
The amount of soluble SHP2 remaining at each temperature is quantified, typically by Western blot or an enzyme complementation assay.[7]
-
A "melting curve" is generated. A shift in this curve to a higher temperature in the presence of the inhibitor indicates target engagement. An isothermal dose-response can also be performed at a fixed temperature to calculate an EC50 for target engagement.[30][31]
-
4. In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the SHP2 inhibitor in a living organism.
-
Methodology:
-
Human cancer cells are injected subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, inhibitor monotherapy, combination therapy).
-
The inhibitor is administered according to a specific dose and schedule (e.g., daily oral gavage).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., measuring pERK levels) to confirm target modulation in vivo.
-
Conclusion
This compound remains a useful chemical probe for studying the dual inhibition of SHP1 and SHP2. However, its utility as a therapeutic lead is limited by its active-site binding mode, which results in poor selectivity over other protein tyrosine phosphatases, most notably SHP1.
The field has decisively shifted towards allosteric inhibitors such as TNO155, RMC-4630, and JAB-3068. These compounds offer superior selectivity by stabilizing the inactive conformation of SHP2, a mechanism not available to active-site competitors. This enhanced specificity reduces the potential for off-target effects and provides a cleaner pharmacological tool. While their efficacy as monotherapies appears modest, their true potential is emerging in combination strategies, where they can suppress the adaptive resistance mechanisms that frequently limit the long-term success of other targeted therapies. For researchers and drug developers, the focus is now firmly on leveraging these highly selective allosteric inhibitors to unlock the full therapeutic potential of targeting SHP2.
References
- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. SHP2 Phosphatase [biology.kenyon.edu]
- 3. targetedonc.com [targetedonc.com]
- 4. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 6. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2 (Journal Article) | OSTI.GOV [osti.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. NSC 87877 | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Facebook [cancer.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Src homology 2 domain tyrosine phosphatases SHP-1 and SHP-2: diversified control of cell growth, inflammation, and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Revolution Medicines to Present Preliminary Data from Phase 1 Clinical Trial of RMC-4630 at 6th AACR-IASLC International Joint Conference [prnewswire.com]
- 25. targetedonc.com [targetedonc.com]
- 26. precisionmedicineonline.com [precisionmedicineonline.com]
- 27. researchgate.net [researchgate.net]
- 28. Facebook [cancer.gov]
- 29. JAB 3068 - AdisInsight [adisinsight.springer.com]
- 30. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 31. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of SHP2 Inhibitors: NSC-87877 vs. PHPS1
For researchers, scientists, and drug development professionals, the selection of a potent and selective SHP2 inhibitor is critical for advancing research and therapeutic strategies. This guide provides an objective comparison of two widely studied catalytic site inhibitors of SHP2: NSC-87877 and PHPS1. We present a comprehensive analysis of their performance based on available experimental data, detailing their inhibitory activity, selectivity, and cellular effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and PHPS1, providing a clear comparison of their potency and selectivity against SHP2 and other protein tyrosine phosphatases (PTPs).
Table 1: In Vitro Inhibitory Activity against SHP2
| Compound | Type of Inhibition | IC50 (SHP2) | Kᵢ (SHP2) |
| This compound | Competitive | 0.318 µM[1][2] | Not Reported |
| PHPS1 | Competitive | Not Reported | 0.73 µM[3] |
Table 2: Selectivity Profile against Other Phosphatases
| Compound | IC50 (SHP1) | Kᵢ (SHP1) | IC50 (PTP1B) | Kᵢ (PTP1B) | Other PTPs Inhibited |
| This compound | 0.355 µM[2][4] | Not Reported | 1.691 µM[1][4] | Not Reported | HePTP, DEP1, CD45, LAR, DUSP26[1][2][4] |
| PHPS1 | Not Reported | 10.7 µM (15-fold higher than SHP2)[3] | Not Reported | 5.8 µM (8-fold higher than SHP2)[3] | ECPTP[3] |
Table 3: Cellular Activity
| Compound | Effect on ERK1/2 Phosphorylation | Cell Lines Tested | Other Reported Cellular Effects |
| This compound | Inhibition of EGF-induced ERK1/2 phosphorylation[4][5] | HEK293, MDA-MB-468, MCF7, oligodendrocyte progenitor cells[4][5][6][7] | Reduces viability/proliferation of MDA-MB-468 cells[4]. |
| PHPS1 | Inhibition of HGF/SF-induced sustained ERK1/2 phosphorylation[3] | MDCK, HEK293, MCF7[3][6] | Inhibits HGF/SF-induced cell scattering and branching morphogenesis in MDCK cells. Blocks anchorage-independent growth of various human tumor cell lines[3]. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
In Vitro SHP2 Phosphatase Activity Assay
This protocol is adapted from studies measuring the enzymatic activity of SHP2.
Objective: To determine the in vitro inhibitory potency (IC50 or Kᵢ) of this compound and PHPS1 against the SHP2 phosphatase.
Materials:
-
Recombinant human SHP2 protein (catalytic domain or full-length)
-
This compound and PHPS1 compounds
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20
-
96-well or 384-well black plates
-
Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450 nm)
Procedure:
-
Prepare a serial dilution of the inhibitors (this compound and PHPS1) in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the SHP2 enzyme to the wells. For full-length SHP2, pre-incubation with a phosphopeptide activator (e.g., a dually phosphorylated IRS-1 peptide) may be required to relieve autoinhibition.
-
Add the diluted inhibitors or DMSO (as a vehicle control) to the respective wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the phosphatase reaction by adding the DiFMUP substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader. The rate of the reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. For Kᵢ determination, perform the assay with varying substrate concentrations.
Western Blotting for Phospho-ERK1/2
This protocol outlines the general procedure for assessing the effect of SHP2 inhibitors on the downstream ERK/MAPK signaling pathway.
Objective: To determine the effect of this compound and PHPS1 on the phosphorylation of ERK1/2 in cultured cells.
Materials:
-
Cell lines of interest (e.g., HEK293, MDA-MB-468, MDCK)
-
Cell culture medium and supplements
-
Growth factors (e.g., EGF, HGF/SF)
-
This compound and PHPS1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-actin or anti-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Pre-treat the cells with various concentrations of this compound, PHPS1, or DMSO for a specified time.
-
Stimulate the cells with a growth factor (e.g., EGF or HGF/SF) for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total ERK1/2 and a loading control to ensure equal protein loading.
Visualizations
The following diagrams illustrate the SHP2 signaling pathway and a typical experimental workflow for evaluating SHP2 inhibitors.
Caption: SHP2 in the RAS/MAPK Signaling Pathway.
Caption: Workflow for SHP2 Inhibitor Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSC 87877 | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]
- 5. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine Phosphatase Shp2 Mediates the Estrogen Biological Action in Breast Cancer via Interaction with the Estrogen Extranuclear Receptor | PLOS One [journals.plos.org]
- 7. Tyrosine phosphatases Shp1 and Shp2 have unique and opposing roles in oligodendrocyte development - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SHP2 Inhibitors: The Active-Site Inhibitor NSC-87877 vs. the Allosteric Inhibitor SHP099
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent SHP2 inhibitors, NSC-87877 and SHP099. We delve into their mechanisms of action, biochemical and cellular potencies, selectivity profiles, and the experimental protocols used to evaluate their performance.
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). Its role in activating the RAS-ERK signaling pathway has established it as a key target in oncology. This guide compares an early, active-site-directed SHP2 inhibitor, this compound, with the first-in-class, highly selective allosteric inhibitor, SHP099.
Mechanism of Action: A Tale of Two Binding Sites
This compound and SHP099 employ fundamentally different mechanisms to inhibit SHP2 activity.
This compound is a competitive inhibitor that binds to the catalytic cleft of SHP2, directly blocking the active site and preventing substrate dephosphorylation.[1] This mechanism, however, is common to many protein tyrosine phosphatases (PTPs), which can lead to off-target effects.
SHP099 , in contrast, is an allosteric inhibitor. It binds to a novel pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase domains.[2] This binding event stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and subsequent downstream signaling.[2] This unique mechanism of action confers high selectivity for SHP2.
Quantitative Performance Data
The following tables summarize the biochemical and cellular activities of this compound and SHP099.
Table 1: Biochemical Potency and Selectivity
| Inhibitor | Target | IC50 | Selectivity vs. SHP1 | Other PTPs Inhibited (IC50) |
| This compound | SHP2 | 0.318 µM[3] | Not selective (IC50 = 0.355 µM)[3] | PTP1B (1.691 µM), HePTP (7.745 µM), DEP1 (65.617 µM), CD45 (84.473 µM), LAR (150.930 µM)[4], DUSP26[3] |
| SHP099 | SHP2 | 0.071 µM[5] | Highly selective (No activity against SHP1)[] | No significant activity against a panel of 21 other phosphatases[7] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay | IC50 |
| This compound | HEK293 | EGF-induced Erk1/2 activation | Effective at 50 µM[1] |
| IMR32 (Neuroblastoma) | Apoptosis | 1.84 µM[3] | |
| SK-N-SH (Neuroblastoma) | Apoptosis | 6.35 µM[3] | |
| SHP099 | MV4-11 (AML) | Cell Growth | 0.32 µM[8] |
| TF-1 (Erythroleukemia) | Cell Growth | 1.73 µM[8] | |
| MDA-MB-468 (Breast Cancer) | p-ERK Inhibition | ~0.25 µM[7] | |
| KYSE520 (Esophageal Cancer) | p-ERK Inhibition | ~0.25 µM[7] | |
| PC9 (NSCLC) | Cell Growth | 7.536 µM (24h)[9] | |
| PC9GR (NSCLC) | Cell Growth | 8.900 µM (24h)[9] |
Table 3: In Vivo Efficacy
| Inhibitor | Xenograft Model | Dosing | Outcome |
| This compound | Intrarenal neuroblastoma | 30 mg/kg, IP daily for 15 days | Significantly inhibited tumor growth[3] |
| SHP099 | KYSE520 (Esophageal Cancer) | 100 mg/kg, oral daily | Tumor growth inhibition[10] |
| RPMI-8226 (Multiple Myeloma) | 75 mg/kg, oral daily | Reduced tumor size, growth, and weight[2] | |
| MC-38 (Colon Cancer) | - | Synergizes with anti-PD-1 therapy[11] |
Signaling Pathway Context
SHP2 is a crucial component of the RTK signaling cascade. Upon growth factor binding to an RTK, SHP2 is recruited to phosphorylated docking proteins, becomes activated, and dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK pathway. Both this compound and SHP099 aim to disrupt this signaling axis, albeit through different mechanisms.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize and compare SHP2 inhibitors.
Biochemical Phosphatase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified SHP2 protein.
-
Principle: The assay measures the dephosphorylation of a synthetic substrate by the SHP2 enzyme. The generation of a fluorescent or colorimetric product is monitored over time.
-
Reagents:
-
Purified recombinant SHP2 protein
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, 50 mM NaCl, 5 mM DTT, and 2.5 mM EDTA)
-
Test compounds (this compound or SHP099) dissolved in DMSO
-
-
Protocol Outline:
-
Incubate purified SHP2 enzyme with varying concentrations of the inhibitor in the assay buffer for a defined period (e.g., 30 minutes at room temperature).
-
Initiate the enzymatic reaction by adding the DiFMUP substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of the reaction and determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm that the inhibitor binds to SHP2 within a cellular context.
-
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. CETSA measures the amount of soluble protein remaining after heat treatment.
-
Protocol Outline:
-
Treat intact cells with the inhibitor or vehicle (DMSO).
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of soluble SHP2 in the supernatant using methods like Western blotting or AlphaScreen.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Western Blot Analysis of ERK Phosphorylation
This assay assesses the functional consequence of SHP2 inhibition on its downstream signaling pathway.
-
Principle: Western blotting is used to detect the levels of phosphorylated ERK (p-ERK), a key downstream effector of the SHP2-RAS pathway. A decrease in p-ERK levels indicates successful inhibition of the pathway.
-
Protocol Outline:
-
Culture cells and treat with the inhibitor for a specified time.
-
Stimulate the cells with a growth factor (e.g., EGF) to activate the RTK-SHP2 pathway.
-
Lyse the cells and determine the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for p-ERK and total ERK (as a loading control).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
-
Conclusion
This compound and SHP099 represent two distinct classes of SHP2 inhibitors. While this compound was an important early tool for studying SHP2, its lack of selectivity for SHP2 over SHP1 and other PTPs is a significant drawback. In contrast, the allosteric inhibitor SHP099 demonstrates high potency and remarkable selectivity for SHP2. This specificity, a direct result of its unique allosteric binding mode, has made SHP099 and its derivatives promising candidates for clinical development in the treatment of various cancers. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of novel SHP2 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NSC 87877 | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]
- 5. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sellerslab.org [sellerslab.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. embopress.org [embopress.org]
- 11. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
Validating NSC-87877 Results with Genetic Knockdown: A Comparative Guide
In drug discovery and cell signaling research, small molecule inhibitors are invaluable tools for probing protein function. However, ensuring that the observed effects are truly due to the inhibition of the intended target is a critical step that requires rigorous validation. This guide provides a framework for validating the experimental results of NSC-87877, a widely used phosphatase inhibitor, by comparing its effects with those of genetic knockdown techniques.
This compound is a cell-permeable small molecule that competitively inhibits the protein tyrosine phosphatases SHP-1 (PTPN6) and SHP-2 (PTPN11), with IC50 values of 355 nM and 318 nM, respectively[1][2]. It is known to bind to the catalytic site of these enzymes[3]. SHP-2, in particular, is a key positive regulator of the Ras-MAPK signaling cascade, and its aberrant activation is implicated in developmental disorders like Noonan syndrome and in various cancers[3][4][5]. While this compound can effectively block downstream signaling, such as EGF-induced Erk1/2 activation, its utility is complicated by a lack of perfect specificity[1][3]. Studies have shown that it also inhibits other phosphatases, such as DUSP26, and may have additional off-target effects[6][7][8][9].
To deconvolve on-target from off-target effects, genetic knockdown using small interfering RNA (siRNA) or short hairpin RNA (shRNA) serves as an essential validation strategy. These RNA interference (RNAi) tools reduce the expression of the target protein itself, providing a highly specific method to mimic the loss of its function[10][11]. When the phenotypic and signaling consequences of this compound treatment align with those from the genetic knockdown of its intended target (e.g., PTPN11), it provides strong evidence for on-target activity.
Comparison of Methodologies
A direct comparison highlights the distinct advantages and limitations of each approach. While small molecules offer ease of use and temporal control, genetic methods provide superior specificity.
Table 1: Comparison of this compound and Genetic Knockdown
| Feature | This compound (Small Molecule Inhibitor) | Genetic Knockdown (siRNA/shRNA) |
|---|---|---|
| Mechanism of Action | Pharmacological inhibition of target enzyme's catalytic activity. | Post-transcriptional silencing of mRNA, leading to reduced protein expression. |
| Specificity | Can have off-target effects on other proteins (e.g., DUSP26, PDGFRβ)[7][9]. | High on-target specificity, though off-target effects from the RNAi sequence are possible[12]. |
| Temporal Control | Acute, rapid, and often reversible upon washout. | Slower onset (24-72 hours)[10]. siRNA is transient; shRNA can be stable/inducible[13]. |
| Scope of Validation | Validates the function of the protein's enzymatic activity . | Validates the function of the entire protein , including scaffolding roles[11]. |
| Ease of Use | Simple addition to cell culture media. | Requires transfection (siRNA) or viral transduction (shRNA) protocols[13][14]. |
Experimental Protocols
Detailed and standardized protocols are crucial for generating reproducible and comparable data between the two methods.
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line where the target (e.g., SHP2) is known to be active and relevant to the signaling pathway of interest (e.g., HEK293, MDA-MB-468)[1].
-
Culture Conditions: Maintain cells in the recommended medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C or -80°C[2].
-
Treatment: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1-20 µM) in the cell culture medium. Treat cells for the specified duration (e.g., 1-24 hours) prior to analysis. Always include a vehicle-only (DMSO) control group.
Genetic Knockdown of PTPN11 (SHP2)
A. Transient Knockdown with siRNA
-
Transfection:
-
Plate cells to be 60-80% confluent at the time of transfection.
-
Use a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX). Dilute the siRNA and the reagent separately in serum-free medium according to the manufacturer's protocol.
-
Combine the diluted siRNA and reagent, incubate for 15-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate.
-
Harvest cells for analysis 48-72 hours post-transfection to allow for sufficient protein knockdown.
-
B. Stable Knockdown with shRNA
-
shRNA Vector: Clone at least two different shRNA sequences targeting PTPN11 into a lentiviral vector. The vector should contain a selection marker (e.g., puromycin resistance) and preferably a fluorescent reporter (e.g., GFP) to monitor transduction efficiency.
-
Lentivirus Production: Co-transfect the shRNA-containing vector with packaging and envelope plasmids (e.g., psPAX2 and pMD2.G) into a producer cell line like HEK293T.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection and concentrate if necessary.
-
Transduction: Add the viral supernatant to the target cells in the presence of polybrene (e.g., 8 µg/mL) to enhance transduction.
-
Selection: After 48-72 hours, apply selection with the appropriate antibiotic (e.g., puromycin) to generate a stable cell line with constitutive knockdown of PTPN11.
Western Blotting for Validation
-
Lysate Preparation: After treatment (this compound) or incubation (siRNA/shRNA), wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA).
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Anti-SHP2 (to confirm knockdown).
-
Anti-phospho-ERK1/2 and Anti-total-ERK1/2 (to assess downstream signaling).
-
Anti-Actin or Anti-GAPDH (as a loading control).
-
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation and Visualization
Summarizing quantitative data in tables allows for direct comparison of the effects. Visual diagrams are essential for understanding the underlying biological and experimental logic.
Comparative Data Summary
The following tables present hypothetical data illustrating how results from this compound and PTPN11 knockdown can be compared. Concordance between the two methods (i.e., similar reductions in p-ERK and viability) supports an on-target effect.
Table 2: Effect on Downstream Signaling (p-ERK Levels)
| Condition | SHP2 Protein Level (% of Control) | p-ERK/Total ERK Ratio (Normalized) |
|---|---|---|
| Untreated Control | 100% | 1.00 |
| Vehicle Control (DMSO) | 100% | 0.98 |
| This compound (10 µM) | 100% | 0.45 |
| Non-targeting siRNA | 95% | 0.95 |
| siRNA for PTPN11 | 20% | 0.38 |
Table 3: Comparison of Phenotypic Effects (Cell Viability)
| Condition | Cell Viability (% of Control) |
|---|---|
| Untreated Control | 100% |
| Vehicle Control (DMSO) | 99% |
| This compound (10 µM) | 65% |
| Non-targeting siRNA | 98% |
| siRNA for PTPN11 | 62% |
Mandatory Visualizations
Caption: SHP2 signaling pathway leading to ERK activation.
Caption: Experimental workflow for validating this compound.
Caption: Logic of a "rescue" experiment for shRNA validation.
Interpretation and Conclusion
The primary goal of this comparative approach is to determine if the biological effects of this compound can be recapitulated by specifically reducing the levels of its target protein, SHP2.
-
Concordant Results: If both this compound treatment and PTPN11 knockdown lead to similar outcomes (e.g., a comparable decrease in ERK phosphorylation and cell viability), this provides strong evidence that the inhibitor's effect is mediated through its on-target activity against SHP2.
-
Discordant Results: Discrepancies between the two methods can be informative. If this compound produces a stronger or different phenotype than PTPN11 knockdown, it may suggest significant off-target effects of the compound[8][9]. Conversely, if genetic knockdown yields a phenotype not seen with the inhibitor, it could imply that a non-catalytic, scaffolding function of the protein, which is unaffected by the inhibitor, is responsible[11].
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PTPN11 Mutations in Noonan Syndrome: Molecular Spectrum, Genotype-Phenotype Correlation, and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. This compound, inhibitor of SHP-1/2 PTPs, inhibits dual-specificity phosphatase 26 (DUSP26) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.stanford.edu [web.stanford.edu]
- 12. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 13. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mary-crowley-web.s3.amazonaws.com [mary-crowley-web.s3.amazonaws.com]
- 15. siRNA Design Guidelines | Technical Bulletin #506 | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]
- 17. An inducible system for expression and validation of the specificity of short hairpin RNA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
NSC-87877: A Comparative Analysis of SHP-1 and SHP-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of NSC-87877 against two closely related protein tyrosine phosphatases (PTPs), SHP-1 (PTPN6) and SHP-2 (PTPN11). Understanding the selectivity of small molecule inhibitors is paramount for their application as research tools and for their potential therapeutic development. This document summarizes key experimental data, outlines the methodologies used for these assessments, and visualizes the distinct signaling roles of SHP-1 and SHP-2.
Quantitative Analysis of Inhibition
This compound has been identified as a potent, cell-permeable inhibitor of both SHP-1 and SHP-2.[1] However, in vitro enzymatic assays reveal a lack of significant selectivity between the two phosphatases. The inhibitory potency, as measured by the half-maximal inhibitory concentration (IC50), is nearly identical for both enzymes.
| Target | IC50 (nM) | Reference |
| SHP-1 | 355 | [1] |
| SHP-2 | 318 | [1] |
These values were determined in cell-free enzymatic assays, indicating that this compound directly inhibits the catalytic activity of both phosphatases with similar efficacy.[1] The compound has been shown to be a competitive inhibitor, likely binding to the catalytic cleft of the phosphatases.[2][3][4][5]
Experimental Methodologies
The determination of the IC50 values for this compound against SHP-1 and SHP-2 typically involves an in vitro phosphatase assay. While specific laboratory protocols may vary, the general workflow is outlined below.
In Vitro Phosphatase Assay Workflow
Caption: Workflow for an in vitro phosphatase assay to determine IC50 values.
Key Steps in the Protocol:
-
Enzyme Source: Purified, recombinant human SHP-1 and SHP-2 are used as the enzyme sources.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Buffer: The assay is performed in a buffer optimized for phosphatase activity.
-
Pre-incubation: The enzyme is pre-incubated with the various concentrations of this compound for a defined period to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a phosphatase substrate. Common substrates include the fluorogenic 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) or the colorimetric p-nitrophenyl phosphate (pNPP).
-
Signal Detection: The reaction is allowed to proceed for a set time, and the formation of the product is measured using a fluorometer or spectrophotometer.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.
Signaling Pathways of SHP-1 and SHP-2
SHP-1 and SHP-2, despite their structural similarities, often play opposing roles in cellular signaling. SHP-1 is predominantly viewed as a negative regulator, while SHP-2 is largely considered a positive regulator, particularly in pathways initiated by growth factors and cytokines.[6][7][8]
SHP-1 as a Negative Regulator of JAK/STAT Signaling
SHP-1 is known to negatively regulate the JAK/STAT signaling pathway, which is crucial for cytokine-mediated cellular responses. Upon cytokine receptor activation, SHP-1 can be recruited to dephosphorylate and inactivate JAK kinases and STAT transcription factors, thereby attenuating the downstream signal.
Caption: SHP-1 negatively regulates the JAK/STAT signaling pathway.
SHP-2 as a Positive Regulator of the Ras/MAPK Pathway
In contrast to SHP-1, SHP-2 is a key positive regulator of the Ras/MAPK pathway, which is essential for cell proliferation, differentiation, and survival.[9][10][11] Following growth factor stimulation, SHP-2 is recruited to activated receptor tyrosine kinases (RTKs) or associated docking proteins. Its phosphatase activity is required for the full activation of the Ras-Erk cascade.[11][12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, inhibitor of SHP-1/2 PTPs, inhibits dual-specificity phosphatase 26 (DUSP26) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Shp-2 Tyrosine Phosphatase Functions as a Negative Regulator of the Interferon-Stimulated Jak/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shp1 function in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of signaling pathways in macrophages by the protein tyrosine phosphatase SHP1 - ProQuest [proquest.com]
- 9. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SHP2 Phosphatase [biology.kenyon.edu]
- 11. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 12. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
NSC-87877: A Comparative Guide to its Cross-Reactivity with Other Phosphatases
For Researchers, Scientists, and Drug Development Professionals
NSC-87877 is a potent, cell-permeable small molecule inhibitor primarily targeting the Src homology region 2 (SH2) domain-containing protein tyrosine phosphatases SHP-1 and SHP-2.[1][2][3] While it exhibits high affinity for these two phosphatases, understanding its cross-reactivity profile is crucial for the accurate interpretation of experimental results and for its potential development as a therapeutic agent. This guide provides a comparative analysis of this compound's inhibitory activity against a panel of protein tyrosine phosphatases (PTPs), supported by experimental data and detailed methodologies.
Performance Comparison: Inhibitory Activity of this compound
The inhibitory potency of this compound against various phosphatases is typically determined by in vitro phosphatase assays, which measure the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50). The following table summarizes the reported IC50 values of this compound for its primary targets and other known off-target phosphatases.
| Phosphatase | IC50 (µM) | Fold Selectivity vs. SHP2 |
| SHP2 (PTPN11) | 0.318 | 1 |
| SHP1 (PTPN6) | 0.355 | ~1.1 |
| DUSP26 | - | - |
| PTP1B | 1.691 | ~5.3 |
| HePTP (PTPN7) | 7.745 | ~24.3 |
| DEP1 (PTPRJ) | 65.617 | ~206.3 |
| CD45 (PTPRC) | 84.473 | ~265.6 |
| LAR (PTPRF) | 150.930 | ~474.6 |
Data compiled from multiple sources. Note that the IC50 for DUSP26 is not consistently reported in the same format, but studies indicate potent inhibition.[1][4][5]
As the data indicates, this compound is a highly potent inhibitor of both SHP1 and SHP2 with nearly equal affinity.[1][2] Its selectivity for SHP2 is approximately 5-fold higher than for PTP1B and significantly greater for other tested phosphatases, demonstrating a considerable window of selectivity.[5]
Signaling Pathways
The biological effects of this compound are a consequence of its ability to modulate signaling pathways regulated by its target phosphatases. Understanding these pathways is critical for predicting the cellular outcomes of this compound treatment.
Caption: SHP1 signaling pathway.
Caption: SHP2 signaling pathway.
Caption: DUSP26 signaling pathway.
Caption: PTP1B signaling pathway.
Experimental Protocols
The determination of IC50 values for this compound against various phosphatases is typically performed using an in vitro phosphatase assay. The following is a generalized protocol that can be adapted for specific phosphatases.
In Vitro Protein Tyrosine Phosphatase (PTP) Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay is a common method for measuring PTP activity.
Materials:
-
Purified recombinant phosphatase enzyme
-
This compound or other test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl Phosphate (pNPP) substrate solution (e.g., 10 mM in assay buffer)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer to achieve a range of desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Diluted this compound or vehicle control (e.g., DMSO)
-
Purified phosphatase enzyme
-
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 30°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the pNPP substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at the same temperature for a defined period (e.g., 15-60 minutes), allowing the phosphatase to dephosphorylate the pNPP.
-
Stop Reaction: Add the Stop Solution to each well to terminate the reaction. The stop solution also raises the pH, which enhances the color of the product.
-
Measurement: Read the absorbance of each well at 405 nm using a microplate reader. The intensity of the yellow color is proportional to the amount of p-nitrophenol produced, and thus to the phosphatase activity.
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow
Caption: Workflow for a typical in vitro phosphatase assay.
Conclusion
This compound is a potent dual inhibitor of SHP1 and SHP2. While it demonstrates selectivity over other tested phosphatases, its cross-reactivity, particularly with PTP1B and DUSP26, should be considered when designing and interpreting experiments. The provided data and protocols offer a framework for researchers to evaluate the utility of this compound in their specific experimental contexts and to guide further investigations into its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, inhibitor of SHP-1/2 PTPs, inhibits dual-specificity phosphatase 26 (DUSP26) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SHP2 Inhibitors: Alternatives to NSC-87877
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative compounds to NSC-87877 for the inhibition of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). SHP2 is a critical signaling node and a well-validated target in oncology and rare diseases. This document outlines the performance of various inhibitors, supported by experimental data, to aid in the selection of appropriate research tools and potential therapeutic candidates.
Introduction to SHP2 and this compound
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2] It is a key component of multiple signaling pathways, including the RAS/mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)/AKT, and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways, which are pivotal in regulating cell proliferation, differentiation, and survival.[3][4] Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various cancers.[5]
This compound is a widely used, cell-permeable inhibitor of SHP2. It acts as an active-site inhibitor, competing with the substrate for binding to the catalytic cleft of the phosphatase.[6][7] While a valuable research tool, this compound exhibits limited selectivity, notably inhibiting the closely related phosphatase SHP1 with similar potency.[8][9] This lack of selectivity can complicate the interpretation of experimental results and presents a hurdle for its therapeutic development.[5]
The Landscape of SHP2 Inhibitors
The search for more potent and selective SHP2 inhibitors has led to the development of two main classes of compounds:
-
Active-Site Inhibitors: These compounds, like this compound, bind to the catalytic pocket of SHP2, preventing the dephosphorylation of its substrates. While several have been identified, achieving high selectivity over other protein tyrosine phosphatases (PTPs) remains a significant challenge due to the conserved nature of the active site.[10]
-
Allosteric Inhibitors: Representing a breakthrough in SHP2-targeted drug discovery, these inhibitors bind to a tunnel-like allosteric site at the interface of the N-SH2, C-SH2, and PTP domains.[10] This binding mechanism locks SHP2 in a closed, auto-inhibited conformation, preventing its activation.[10] Allosteric inhibitors generally exhibit superior selectivity and possess more favorable pharmacokinetic properties compared to their active-site counterparts.[10]
Performance Comparison of SHP2 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound and a selection of its alternatives. The data highlights the significantly improved potency and selectivity of allosteric inhibitors.
| Compound | Type | SHP2 IC₅₀ (nM) | SHP1 IC₅₀ (nM) | PTP1B IC₅₀ (nM) | Selectivity (SHP1/SHP2) | Selectivity (PTP1B/SHP2) |
| This compound | Active-Site | 318[8] | 355[8] | 1691[5] | ~1.1 | ~5.3 |
| PHPS1 | Active-Site | 730[11] | 10,950[11] | 5,840[11] | 15 | 8 |
| SHP099 | Allosteric | 71[] | >10,000[13] | >10,000 | >140 | >140 |
| RMC-4550 | Allosteric | 0.58 - 1.55[1][9] | >10,000[9] | >10,000[9] | >17,241 | >17,241 |
| TNO155 | Allosteric | 11[3][] | >10,000 | >10,000 | >909 | >909 |
| IACS-13909 | Allosteric | 15.7[] | No inhibition | - | Highly Selective | - |
Experimental Protocols
SHP2 Enzymatic Assay (p-Nitrophenyl Phosphate - pNPP)
This colorimetric assay is a common method for measuring the enzymatic activity of PTPs.
Principle: The phosphatase cleaves the phosphate group from the artificial substrate p-nitrophenyl phosphate (pNPP), producing p-nitrophenol (pNP), which has a yellow color and can be quantified by measuring its absorbance at 405 nm.
Detailed Methodology: [14][15]
-
Reagents:
-
Procedure:
-
Add the PTP assay buffer to the wells of a 96-well microplate.
-
Add the test compound at various concentrations or the vehicle control (DMSO).
-
Add the SHP2 enzyme to each well and pre-incubate for a specified time (e.g., 5 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the pNPP substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 90 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the engagement of a drug with its target protein in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble target protein can then be quantified.[16]
Detailed Methodology: [16][17][18]
-
Reagents and Equipment:
-
Cultured cells expressing the target protein (SHP2).
-
Test compounds.
-
Cell lysis buffer.
-
Equipment for protein quantification (e.g., Western blotting apparatus, ELISA reader, or mass spectrometer).
-
Thermocycler or heating block.
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specific duration.
-
Heat the cell suspensions at a range of temperatures to create a melting curve, or at a single optimized temperature for isothermal dose-response analysis.
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of soluble SHP2 in the supernatant using a suitable detection method (e.g., Western blotting with a SHP2-specific antibody).
-
A shift in the melting temperature or an increase in the amount of soluble protein in the presence of the compound indicates target engagement. The EC₅₀ for target engagement can be determined from the isothermal dose-response curve.
-
Visualizing SHP2's Role and Inhibition
SHP2 Signaling Pathways
Caption: SHP2 is a key regulator of multiple signaling cascades.
Experimental Workflow for SHP2 Inhibitor Discovery
Caption: A typical workflow for screening and identifying novel SHP2 inhibitors.
Conclusion
The development of SHP2 inhibitors has evolved significantly, with allosteric inhibitors demonstrating superior potency and selectivity over traditional active-site inhibitors like this compound. Compounds such as RMC-4550 and TNO155 represent the next generation of research tools and potential therapeutics for SHP2-driven diseases. This guide provides a framework for researchers to compare and select the most appropriate SHP2 inhibitor for their specific experimental needs, taking into account both the biochemical and cellular context of their studies. The provided experimental protocols and diagrams serve as a foundational resource for the investigation of SHP2 signaling and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SHP2 Phosphatase [biology.kenyon.edu]
- 5. researchgate.net [researchgate.net]
- 6. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RMC-4550 (RMC4550) | SHP2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 13. sellerslab.org [sellerslab.org]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 17. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Scrutinizing NSC-87877: A Comparative Guide to its Efficacy and Specificity as a SHP2 Inhibitor
For researchers, scientists, and drug development professionals, the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical target in oncology and developmental disorders. NSC-87877, a widely cited inhibitor of SHP2, has been instrumental in preclinical studies. However, a growing body of evidence raises questions about its efficacy and specificity, necessitating a careful evaluation of its performance against alternative inhibitors.
This guide provides a comprehensive comparison of this compound with other SHP2 inhibitors, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
Questioning the Efficacy of this compound
While initially identified as a potent inhibitor of SHP1 and SHP2, subsequent studies have cast doubt on the robust efficacy of this compound in cellular contexts. A key criticism is its failure to consistently inhibit the downstream MAPK/ERK signaling pathway in certain cell lines upon growth factor stimulation. For instance, studies have shown that this compound does not exhibit robust inhibitory effects on PDGF-stimulated ERK activation in Swiss 3T3 cells or EGF-stimulated ERK activation in HEK293T cells.[1] This lack of a clear inhibitory effect on a crucial downstream signaling cascade questions its utility as a specific and potent SHP2 inhibitor in all cellular environments.
Furthermore, concerns have been raised about the off-target effects of this compound. Research has indicated that several active site-targeting SHP2 inhibitors, including this compound, can have off-target effects on receptor tyrosine kinases such as the platelet-derived growth factor receptor β (PDGFRβ).[2]
Comparative Analysis of SHP2 Inhibitor Specificity
To provide a clear comparison, the following table summarizes the reported IC50 values of this compound and several alternative SHP2 inhibitors against a panel of protein tyrosine phosphatases (PTPs).
| Inhibitor | SHP2 (nM) | SHP1 (nM) | PTP1B (nM) | HePTP (nM) | DEP1 (nM) | CD45 (nM) | LAR (nM) | Notes |
| This compound | 318[3][4] | 355[4][5][6] | 1691[3] | 7745[3] | 65617[3] | 84473[3] | 150930[3] | Poor selectivity between SHP1 and SHP2. Also inhibits DUSP26.[4][5] |
| SHP099 | 71[1][7] | >100,000 | >100,000 | >100,000 | >100,000 | >100,000 | >100,000 | Allosteric inhibitor with high selectivity. No significant activity against a panel of 21 PTPs and 66 kinases. |
| GS-493 | 71[7][8] | 2059 | 3195 | - | - | - | - | 29-fold and 45-fold more selective for SHP2 over SHP1 and PTP1B, respectively.[7][8] Off-target effects on PDGFRβ and SRC have been reported.[2] |
| 11a-1 | 200 | - | - | - | - | - | - | Reported to have greater than 5-fold selectivity against 20 mammalian PTPs. Specific IC50 values against a full panel are not readily available.[9] Off-target effects on PDGFRβ reported.[2] |
| IIB-08 | - | - | - | - | - | - | - | Specific IC50 values against a panel of PTPs are not readily available in the provided search results. Off-target effects on PDGFRβ have been reported.[2] |
Note: "-" indicates that the data was not available in the provided search results.
Signaling Pathways and Experimental Workflows
To visualize the cellular context of SHP2 inhibition and the experimental procedures used to evaluate inhibitor efficacy, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in studies questioning the efficacy of this compound.
Phosphatase Activity Assay (using DiFMUP)
This assay is used to determine the in vitro inhibitory activity of compounds against various phosphatases.
-
Reagents:
-
Recombinant human PTPs (SHP1, SHP2, PTP1B, etc.)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20.
-
Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
-
Inhibitor compounds (this compound and alternatives) dissolved in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well black plate, add the assay buffer.
-
Add the inhibitor dilutions to the wells. Include a DMSO-only control.
-
Add the recombinant phosphatase to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding DiFMUP substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of inhibitors on cell proliferation and viability.
-
Reagents:
-
Cell lines (e.g., MDA-MB-468, HEK293T, Swiss 3T3).
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Inhibitor compounds.
-
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compounds or vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blotting for ERK Phosphorylation
This technique is used to measure the activation of the MAPK/ERK signaling pathway in response to growth factors and the effect of inhibitors.
-
Cell Lines and Treatment:
-
Swiss 3T3 or HEK293T cells.
-
Serum-starve cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Pre-treat cells with inhibitors (e.g., this compound at 20 or 50 µM) for 3 hours.[1]
-
Stimulate cells with either PDGF-BB (50 ng/mL) for 5 minutes (for Swiss 3T3 cells) or EGF (1-100 ng/mL) for 5 minutes (for HEK293T cells).[1]
-
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with a primary antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
-
Conclusion
The available evidence suggests that while this compound can inhibit SHP2 in vitro, its efficacy and specificity in cellular systems are questionable. The lack of robust inhibition of downstream MAPK signaling in some contexts and potential for off-target effects warrant caution in the interpretation of studies relying solely on this inhibitor.
For researchers investigating SHP2-mediated signaling, the use of more selective and potent inhibitors, such as the allosteric inhibitor SHP099, is recommended. When using active-site inhibitors like this compound or GS-493, it is crucial to perform rigorous control experiments to validate on-target effects and rule out potential off-target contributions to the observed phenotypes. This comparative guide provides the necessary data and protocols to aid researchers in making informed decisions about the selection and application of SHP2 inhibitors in their studies.
References
- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Epidermal growth factor receptor signaling intensity determines intracellular protein interactions, ubiquitination, and internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kurodalab.bs.s.u-tokyo.ac.jp [kurodalab.bs.s.u-tokyo.ac.jp]
- 8. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of targeting the oncogenic SHP2 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of NSC-87877
NSC-87877 is a potent, cell-permeable small molecule inhibitor targeting the Src homology region 2 (SH2) domain-containing protein tyrosine phosphatases SHP-1 and SHP-2.[1][2] It has garnered significant interest within the research community for its potential therapeutic applications in various disease models, including cancer and inflammatory conditions. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed protocols to aid researchers in their study design and interpretation.
In Vitro Profile: Potent Inhibition of Key Phosphatases
In vitro studies have established this compound as a dual inhibitor of SHP-1 and SHP-2, with comparable potency against both enzymes.[1] It also exhibits inhibitory activity against dual-specificity phosphatase 26 (DUSP26).[2][3] Kinetic analyses have revealed that this compound acts as a competitive inhibitor of DUSP26.[3] While it demonstrates high potency for SHP-1 and SHP-2, this compound shows selectivity over other protein tyrosine phosphatases (PTPs) such as PTP1B, HePTP, DEP1, CD45, and LAR.[4]
Quantitative In Vitro Data Summary
| Target | IC50 (μM) | Assay Type | Reference |
| SHP-2 | 0.318 | Cell-free assay | [1][2] |
| SHP-1 | 0.355 | Cell-free assay | [1][2] |
| PTP1B | 1.691 | Cell-free assay | |
| HePTP | 7.745 | Cell-free assay | |
| DEP1 | 65.617 | Cell-free assay | |
| CD45 | 84.473 | Cell-free assay | |
| LAR | 150.930 | Cell-free assay |
In cellular assays, this compound has been shown to effectively inhibit signaling pathways downstream of its targets. For instance, it blocks epidermal growth factor (EGF)-induced activation of SHP-2, Ras, and Erk1/2 in HEK293 cells.[1][4][5] A 50% inhibition of EGF-stimulated Erk1/2 activation was observed at a concentration of approximately 6 μM.[6] Furthermore, this compound treatment can significantly reduce the viability and proliferation of cancer cell lines, such as MDA-MB-468.[1] It has also been shown to induce apoptosis in various neuroblastoma cell lines with IC50 values ranging from 1.84 μM to 19.0 μM.[2]
In Vivo Efficacy: Promising Results in Disease Models
The promising in vitro activity of this compound has translated to significant efficacy in multiple preclinical in vivo models. These studies highlight its therapeutic potential across a range of pathologies.
Key In Vivo Findings
| Animal Model | Disease | Dosing Regimen | Key Outcomes | Reference |
| Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | Not specified | Almost completely prevented EAE development by blocking inflammatory cell accumulation in the CNS. | [1] |
| Mouse | Intrarenal Neuroblastoma | 30 mg/kg, IP once daily for 15 days | Significantly inhibited tumor growth; increased p53 and p38 activity. | [2][7] |
| Rat | Spinal Nerve Ligation-Induced Allodynia | 1, 10, or 100 μM, intrathecal administration | Suppressed allodynia and spinal SHP2 and NR2B phosphorylation. | [1] |
| Mouse | Ovariectomy-Induced Osteoporosis | Not specified, intraperitoneal injection | Induced bone-sparing effects, increased preosteoclasts and specific blood vessel formation. | [8] |
| Mouse | Partial Hepatectomy (Liver Regeneration) | 7.5 mg/kg, twice daily | Accelerated hepatocyte proliferation and improved liver regeneration. | [9] |
These in vivo studies demonstrate the ability of this compound to modulate disease-relevant pathways and produce therapeutic benefits. For example, in a neuroblastoma model, its anti-tumor activity is associated with the activation of the p53 and p38 tumor-suppressor pathways.[2][7][10] In a model of osteoporosis, this compound was shown to inhibit osteoclast formation and promote angiogenesis.[8]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro SHP-2 Inhibition Assay
A cell-free phosphatase assay is utilized to determine the IC50 value of this compound against SHP-2. Recombinant human SHP-2 protein is incubated with the substrate, p-nitrophenyl phosphate (pNPP), in the presence of varying concentrations of this compound. The dephosphorylation of pNPP to p-nitrophenol is measured spectrophotometrically at 405 nm. The concentration of this compound that results in 50% inhibition of SHP-2 activity is determined as the IC50 value.
Cell Viability/Proliferation Assay
MDA-MB-468 cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound or a vehicle control (DMSO). After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT or MTS assay. The absorbance is read on a microplate reader, and the percentage of viable cells relative to the control is calculated to determine the effect of the compound on cell proliferation.
In Vivo Neuroblastoma Mouse Model
Female nude mice are used for this study. Neuroblastoma cells are surgically implanted into the kidney of each mouse. Once tumors are established, mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal (IP) injections of this compound at a dose of 30 mg/kg for 15 consecutive days.[2] The control group receives vehicle injections. Tumor volume is monitored regularly throughout the study. At the end of the treatment period, tumors are excised, and tissues are analyzed for markers of apoptosis and signaling pathway modulation, such as p53 and p38 activity, by methods like Western blotting or immunohistochemistry.[2][7]
Conclusion
This compound demonstrates potent inhibitory activity against SHP-1 and SHP-2 phosphatases in vitro, leading to the suppression of key signaling pathways involved in cell proliferation and survival. These in vitro findings are substantiated by robust in vivo efficacy in various disease models, including cancer and inflammatory diseases. The data presented in this guide underscore the potential of this compound as a valuable research tool and a promising candidate for further therapeutic development. Researchers are encouraged to utilize the provided data and protocols to inform their future investigations into the biological roles and therapeutic applications of SHP-1/2 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, inhibitor of SHP-1/2 PTPs, inhibits dual-specificity phosphatase 26 (DUSP26) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase-2 Facilitates CD31hiEndomucinhi Blood Vessel and Bone Formation in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI Insight - SHP2 inhibition enhances Yes-associated protein–mediated liver regeneration in murine partial hepatectomy models [insight.jci.org]
- 10. NSC 87877 | CAS:56990-57-9 | Shp2 /shp1 PTP inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
literature review of NSC-87877 off-target kinase inhibition
For Researchers, Scientists, and Drug Development Professionals
NSC-87877 is a potent, cell-permeable inhibitor of the protein tyrosine phosphatases (PTPs) SHP1 and SHP2, which are critical regulators of signaling pathways involved in cell growth, differentiation, and survival. While extensively characterized for its activity against PTPs, the off-target effects of this compound on protein kinases are less understood. This guide provides a comprehensive literature review of the known off-target kinase inhibition profile of this compound, presenting available quantitative data, detailed experimental protocols, and visual aids to support researchers in interpreting their findings and designing future experiments.
Comparative Analysis of Inhibitory Activity
This compound was identified as a potent inhibitor of SHP2 and subsequently found to inhibit the closely related phosphatase SHP1 with similar efficacy.[1][2] Its selectivity has been evaluated against a panel of other PTPs, demonstrating a preference for SHP1 and SHP2.
Table 1: In Vitro Inhibitory Potency of this compound against various Protein Tyrosine Phosphatases (PTPs)
| Target | IC50 (µM) |
| SHP2 | 0.318 ± 0.049[3] |
| SHP1 | 0.355 ± 0.073[3] |
| PTP1B | 1.691 ± 0.407[3] |
| HePTP | 7.745 ± 1.561[3] |
| DEP1 | 65.617 ± 4.120[3] |
| CD45 | 84.473 ± 16.185[3] |
| LAR | 150.930 ± 9.077[3] |
Off-Target Kinase Activity: Limited but Important Findings
Comprehensive kinome-wide profiling of this compound is not extensively documented in publicly available literature. However, studies investigating the off-target effects of active-site SHP2 inhibitors have provided some insights.
One key study explored the effects of this compound on the Platelet-Derived Growth Factor Receptor β (PDGFRβ) signaling pathway, a receptor tyrosine kinase (RTK). The findings indicated that this compound, unlike some other active-site SHP2 inhibitors, did not demonstrate robust inhibitory effects on the growth factor-dependent Mitogen-Activated Protein Kinase (MAPK) pathway activation in cellular assays. This suggests that in a cellular context, this compound may not be a potent inhibitor of key kinases within this pathway, such as PDGFRβ itself.
It is important to note that other SHP2 inhibitors have been shown to directly inhibit the kinase activity of PDGFRβ and the non-receptor tyrosine kinase Src in vitro. While this has not been directly demonstrated for this compound, it highlights a potential liability for this class of inhibitors that warrants careful consideration and further investigation.
Due to the limited availability of broad-panel kinase screening data for this compound, researchers are encouraged to perform their own kinase profiling to fully characterize its selectivity for their specific applications.
Experimental Methodologies
Below are detailed protocols for key assays cited in the literature, providing a foundation for reproducing and expanding upon these findings.
In Vitro Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against a panel of PTPs.
Materials:
-
Recombinant human PTP enzymes (e.g., SHP1, SHP2, PTP1B, etc.)
-
Phosphatase substrate: p-nitrophenyl phosphate (pNPP)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 1 mM EDTA
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the PTP enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on purified protein kinases, such as PDGFRβ or Src. This is a radiometric assay format.
Materials:
-
Purified recombinant kinase (e.g., human PDGFRβ, Src)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a microcentrifuge tube, combine the kinase, its specific substrate, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.
Visualizing Pathways and Workflows
To aid in the understanding of the molecular interactions and experimental designs, the following diagrams have been generated.
Caption: PDGFRβ signaling pathway and the primary target of this compound.
Caption: General workflow for an in vitro radiometric kinase inhibition assay.
Conclusion
This compound is a well-established dual inhibitor of SHP1 and SHP2 phosphatases with demonstrated selectivity over several other PTPs. While its off-target effects on the kinome have not been comprehensively profiled, existing evidence suggests it does not potently inhibit key kinases in the PDGFRβ signaling pathway in a cellular context. However, the potential for off-target kinase inhibition, as observed with other SHP2 inhibitors, cannot be disregarded. Researchers using this compound should be mindful of these considerations and are encouraged to perform appropriate selectivity profiling to ensure the accurate interpretation of their experimental results. The provided protocols and diagrams serve as a valuable resource for guiding such investigations.
References
Validating SHP2 Inhibition After NSC-87877 Treatment: A Comparative Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the inhibitory activity of NSC-87877 against the protein tyrosine phosphatase SHP2. We present a comparison of its performance, supported by experimental data and detailed protocols for key validation assays.
Introduction to SHP2 and this compound
Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is activated by growth factors and cytokines.[2][3] Dysregulation of SHP2 activity through gain-of-function mutations or overexpression is implicated in various developmental disorders, such as Noonan syndrome, and in the pathogenesis of several cancers, including leukemia and solid tumors.[2][3] This makes SHP2 an attractive target for therapeutic intervention.
This compound is a potent, cell-permeable small molecule inhibitor that targets the catalytic activity of SHP2.[2][4] It has been widely used as a chemical probe to investigate the biological functions of SHP2. This guide outlines the essential experimental methods to confirm and quantify the inhibitory effect of this compound on SHP2 activity.
Mechanism of Action of this compound
This compound functions as an active-site inhibitor, binding directly to the catalytic cleft of the SHP2 protein tyrosine phosphatase (PTP) domain.[2][5] This binding competitively blocks the access of phosphorylated substrates to the active site, thereby inhibiting the phosphatase activity of SHP2. While effective against SHP2, it is important to note that this compound also exhibits potent inhibitory activity against the closely related phosphatase SHP1.[3][4][6]
Data Presentation: Inhibitory Activity and Selectivity
The potency and selectivity of a chemical inhibitor are critical parameters. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
| Target Phosphatase | This compound IC50 (µM) | Reference(s) |
| SHP2 | 0.318 | [3][4][6][7] |
| SHP1 | 0.355 | [3][4][6] |
| PTP1B | 1.691 | [3] |
| HePTP | ~7.6 | [2] |
| DEP1 | ~65.6 | [2] |
| CD45 | ~84.5 | [2] |
| LAR | ~151 | [2] |
Table 1: In vitro inhibitory activity of this compound against various protein tyrosine phosphatases. The data demonstrates that this compound potently inhibits both SHP2 and SHP1 with similar efficacy, while showing significantly lower potency against other PTPs.
Comparison with Alternative SHP2 Inhibitors
While this compound is a valuable tool, other inhibitors with different mechanisms of action are available. Understanding these alternatives provides context for experimental design and data interpretation.
| Inhibitor | Mechanism of Action | SHP2 Potency (IC50/Ki) | Key Features | Reference(s) |
| This compound | Active-site inhibitor | IC50: 0.318 µM | Potent inhibitor of SHP2 and SHP1. | [3][4][6] |
| PHPS1 | Active-site inhibitor | Ki: 0.73 µM | Selective for SHP2 over SHP1 and PTP1B. | [8] |
| SHP099 | Allosteric inhibitor | IC50: 0.07 µM | Stabilizes SHP2 in a closed, auto-inhibited conformation; highly selective. | [5] |
Table 2: Comparison of this compound with other commonly used SHP2 inhibitors. The choice of inhibitor can depend on the desired mechanism of action and selectivity profile for a given experiment.
Mandatory Visualizations
SHP2 Signaling Pathway
Caption: SHP2 signaling cascade and the point of inhibition by this compound.
Experimental Workflow for Validation
Caption: Workflow for validating SHP2 inhibition by this compound in a cell-based model.
Experimental Protocols
Here we provide detailed methodologies for key experiments used to validate SHP2 inhibition.
In Vitro SHP2 Phosphatase Assay
This assay directly measures the enzymatic activity of recombinant SHP2 in the presence of an inhibitor.
Materials:
-
Recombinant human SHP2 protein
-
This compound
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[9]
-
Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)[9][10]
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of recombinant SHP2 (e.g., 0.625 nM for a final concentration of 0.5 nM) in the assay buffer.[9]
-
For full-length SHP2, which exists in an auto-inhibited state, pre-incubate the enzyme with a dually phosphorylated peptide (e.g., from IRS-1) to activate it.[9][10]
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the SHP2 enzyme solution.
-
Add the this compound dilutions or vehicle (DMSO) to the wells and pre-incubate for 15-20 minutes at room temperature.[9][11]
-
Initiate the reaction by adding the DiFMUP substrate (e.g., to a final concentration of 100 µM).[11]
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation: 358 nm, Emission: 450 nm) at room temperature for 30-60 minutes.[11]
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for Phospho-ERK (p-ERK)
Since SHP2 is a positive regulator of the ERK pathway, its inhibition is expected to decrease ERK phosphorylation.[2][4] Measuring the ratio of phosphorylated ERK to total ERK is a reliable downstream readout of SHP2 inhibition in cells.
Materials:
-
Cell line of interest (e.g., HEK293, MDA-MB-468)[4]
-
This compound
-
Stimulant (e.g., Epidermal Growth Factor, EGF), if required[2][4]
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2[12][13]
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. If necessary, serum-starve the cells to reduce basal ERK phosphorylation.[13] Pre-treat cells with various concentrations of this compound for a designated time (e.g., 2-4 hours).[7]
-
Stimulation: If the pathway requires activation, add a stimulant like EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) before harvesting.[12]
-
Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.[12][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[12][13]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal.[12]
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody, following steps 6-9.[12][13]
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample and compare across treatment groups. A dose-dependent decrease in this ratio indicates successful SHP2 inhibition.[12]
SHP2 Immunoprecipitation (IP) and Activity Assay
This method confirms that SHP2 activity is inhibited within the cellular context by first isolating SHP2 from treated cells and then measuring its phosphatase activity.
Materials:
-
Treated cell lysates (prepared as in the Western blot protocol)
-
Protein A/G agarose or magnetic beads[15]
-
IP Lysis Buffer (e.g., Triton X-100 based buffer)[15]
-
Wash Buffer
-
Reagents for the in vitro phosphatase assay (see Protocol 1)
Procedure:
-
Cell Lysis: Lyse cells treated with this compound or vehicle as described previously.
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with Protein A/G beads for 30-60 minutes.
-
Incubate the pre-cleared lysates with an anti-SHP2 antibody overnight at 4°C with gentle rotation.[15]
-
Add fresh Protein A/G beads to capture the antibody-SHP2 complexes and incubate for 2-4 hours.
-
Pellet the beads by centrifugation and wash them multiple times with cold wash buffer to remove non-specific binders.
-
-
Phosphatase Assay:
-
Resuspend the beads (containing immunoprecipitated SHP2) in the phosphatase assay buffer.
-
Add the DiFMUP substrate to initiate the reaction.
-
Transfer the supernatant to a new plate and measure fluorescence as described in the in vitro phosphatase assay protocol.[17]
-
-
Analysis: Compare the phosphatase activity of SHP2 immunoprecipitated from this compound-treated cells to that from vehicle-treated cells. A significant reduction in activity validates the intracellular inhibition of SHP2 by the compound.
References
- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A small molecule inhibitor targeting SHP2 mutations for the lung carcinoma [ccspublishing.org.cn]
- 8. pnas.org [pnas.org]
- 9. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. benchchem.com [benchchem.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The tyrosine phosphatase SHP2 is required for cell transformation by the receptor tyrosine kinase mutants FIP1L1‐PDGFRα and PDGFRα D842V - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. SHP-2 activity assay [bio-protocol.org]
A Head-to-Head Comparison of NSC-87877 and Other Catalytic Site Inhibitors of SHP2
For Researchers, Scientists, and Drug Development Professionals
The protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2), encoded by the PTPN11 gene, is a critical regulator of cell signaling pathways. It plays a pivotal role in the RAS-MAPK pathway, which is essential for cell proliferation and survival.[1] Due to its function downstream of numerous receptor tyrosine kinases (RTKs), SHP2 has emerged as a significant target in cancer therapy and for treating developmental disorders like Noonan syndrome.[1][2]
Inhibitors of SHP2 are broadly classified into two categories: catalytic site inhibitors and allosteric inhibitors. Catalytic site inhibitors, the focus of this guide, function by directly binding to the enzyme's active site, competing with the natural phosphopeptide substrates.[2] The development of these inhibitors has been challenging due to the highly conserved and positively charged nature of the PTP active site, which often leads to poor selectivity and low cell permeability.[]
This guide provides an objective, data-supported comparison of NSC-87877, a well-characterized catalytic site inhibitor of SHP2, with other notable inhibitors that target the same active site.
Quantitative Comparison of SHP2 Catalytic Site Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against other prominent catalytic site inhibitors of SHP2. Potency is primarily reported as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Selectivity is assessed by comparing the IC50 for SHP2 to that of other highly homologous phosphatases, such as SHP1 and PTP1B.
| Inhibitor | Target | IC50 (µM) | Selectivity vs. SHP1 (Fold) | Selectivity vs. PTP1B (Fold) | Reference |
| This compound | SHP2 | 0.318 | ~1 | ~5 | [2][4] |
| SHP1 | 0.335 | - | - | [2] | |
| PTP1B | 1.691 | - | - | [2] | |
| PHPS1 | SHP2 | 2.1 (Ki = 0.73) | ~15 | ~8 | [2][5] |
| SHP1 | 30 | - | - | [5] | |
| PTP1B | 19 | - | - | [5] | |
| GS-493 | SHP2 | 0.071 | ~29 | ~45 | [2][6] |
| SHP1 | ~2.06 | - | - | [6][7] | |
| PTP1B | ~3.20 | - | - | [6][7] | |
| CNBDA | SHP2 | 5 | ~25 | - | [] |
| 11a-1 | SHP2 | 0.2 | ~7 | - | [] |
| BPDA2 | SHP2 | 0.092 (DiFMUP) | >369 | >442 | [8] |
| SHP1 | >34 | - | - | [8] | |
| PTP1B | >40 | - | - | [8] |
Note: IC50 values can vary between studies due to different assay conditions, substrates, and enzyme preparations. The fold-selectivity is calculated as IC50 (Other PTP) / IC50 (SHP2).
Key Insights from Comparative Data
-
This compound is a potent inhibitor of SHP2 but exhibits virtually no selectivity against the closely related phosphatase SHP1.[4] Its selectivity over PTP1B is modest.[2]
-
GS-493 demonstrates higher potency than this compound and shows significantly improved selectivity against both SHP1 and PTP1B.[6][7]
-
PHPS1 is less potent than this compound but offers better selectivity, particularly against SHP1.[5]
-
CNBDA and 11a-1 are other examples of catalytic site inhibitors, with 11a-1 showing higher potency. Both exhibit moderate selectivity over SHP1.[]
-
BPDA2 , a derivative of CNBDA, stands out as a highly potent and exceptionally selective catalytic site inhibitor, demonstrating the potential for rational design to overcome the selectivity challenges inherent in targeting the PTP active site.[8]
Experimental Methodologies
The quantitative data presented in this guide are primarily derived from in vitro biochemical phosphatase activity assays. Below are detailed protocols representative of the methods used to evaluate these inhibitors.
Fluorescence-Based PTP Activity Assay (DiFMUP Substrate)
This is the most common method for determining the in vitro potency of PTP inhibitors. It relies on the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), which is dephosphorylated by SHP2 to produce the highly fluorescent compound 6,8-difluoro-4-methylumbelliferone (DiFMU).[9][10]
Protocol:
-
Enzyme Preparation: A working solution of recombinant human SHP2 catalytic domain is prepared in an assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20).[11] For full-length SHP2, which exists in an auto-inhibited state, a dually phosphorylated peptide from IRS-1 is pre-incubated with the enzyme to induce an active conformation.[9][11]
-
Compound Incubation: The SHP2 enzyme solution is dispensed into wells of a 384-well microplate. Test compounds (e.g., this compound, GS-493) are added at various concentrations and pre-incubated with the enzyme for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[12]
-
Reaction Initiation: The enzymatic reaction is initiated by adding a solution of DiFMUP substrate to each well (final concentration typically 10-100 µM).[12][13]
-
Signal Detection: The increase in fluorescence intensity is monitored over time (kinetically) using a microplate reader with excitation and emission wavelengths set to approximately 360 nm and 460 nm, respectively.[11][14]
-
Data Analysis: The initial reaction velocity (rate of fluorescence increase) is calculated for each inhibitor concentration. These rates are then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.[10]
High-Throughput Screening (HTS) Cross-Validation Protocol
To improve the reliability of screening campaigns and eliminate false positives, a cross-validation workflow can be employed.[15] This approach combines a primary enzymatic assay with a secondary biophysical assay.
Protocol:
-
Primary Screen (Fluorescence-Based Enzyme Assay): A large compound library is screened at a single concentration (e.g., 10 µM) using the DiFMUP-based assay described above. Compounds showing significant inhibition (e.g., >30-50%) are identified as primary "hits".[15]
-
Hit Confirmation and IC50 Determination: The primary hits are re-tested in the same enzymatic assay across a range of concentrations to confirm their activity and determine their IC50 values.
-
Secondary Screen (Conformation-Dependent Thermal Shift Assay - TSA): This biophysical assay measures the thermal stability of the target protein. The binding of a ligand (inhibitor) typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). This method confirms direct binding of the inhibitor to SHP2 and can help differentiate between catalytic and allosteric inhibitors.[8][15]
-
Selectivity Profiling: Confirmed hits are then tested against other related phosphatases (e.g., SHP1, PTP1B) to assess their selectivity profile.
Visualizing Pathways and Processes
SHP2 Signaling in the RAS-MAPK Pathway
SHP2 is a crucial positive regulator of the RAS-MAPK signaling cascade, which is frequently activated by receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[16][17] Upon EGF binding, EGFR autophosphorylates, creating docking sites for adaptor proteins like Gab1. SHP2 is recruited to phosphorylated Gab1, where its phosphatase activity is required to promote the activation of Ras, leading to the downstream phosphorylation and activation of ERK1/2.[18][19]
Caption: EGFR-mediated activation of the SHP2-RAS-ERK signaling pathway.
Logical Classification of SHP2 Inhibitors
SHP2 inhibitors can be categorized based on their binding site and mechanism of action. This fundamental distinction dictates their pharmacological properties and potential therapeutic applications. Catalytic inhibitors compete with substrates at the active site, while allosteric inhibitors bind to a separate pocket and lock the enzyme in an inactive conformation.[1]
Caption: Classification of SHP2 inhibitors by mechanism of action.
Experimental Workflow for SHP2 Inhibitor Discovery
The discovery and characterization of novel SHP2 inhibitors typically follow a multi-stage workflow, progressing from large-scale screening to detailed biochemical and cellular characterization.
Caption: A typical workflow for the discovery of SHP2 inhibitors.
References
- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design and synthesis of improved active-site SHP2 inhibitors with anti-breast cancer cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Mechanism for a Role of SHP2 in Epidermal Growth Factor Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular mechanism for the Shp-2 tyrosine phosphatase function in promoting growth factor stimulation of Erk activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BioKB - Publication [biokb.lcsb.uni.lu]
Safety Operating Guide
Essential Safety and Operational Guide for Handling NSC-87877
This document provides comprehensive safety protocols and detailed operational procedures for the handling and use of NSC-87877, a potent inhibitor of SHP-1 and SHP-2 protein tyrosine phosphatases. The intended audience for this guide includes researchers, scientists, and professionals in the drug development field. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.
I. Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation. Although a safety data sheet has classified this compound as not a hazardous substance, it is a potent bioactive molecule, and caution is warranted.
Core PPE Requirements:
-
Gloves: Chemical-resistant gloves are required. While specific compatibility data for this compound is not available, nitrile gloves provide good resistance to a wide range of chemicals and are a suitable choice for handling the solid compound and solutions.[1] For prolonged handling or in case of a spill, heavier-duty gloves such as butyl rubber may be considered. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect the eyes from dust particles of the solid compound or splashes of solutions.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from accidental contamination.
-
Respiratory Protection: If there is a risk of generating dust from the solid compound, a NIOSH-approved respirator with the appropriate cartridge for organic vapors and particulates should be used. Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
II. Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the stability and efficacy of this compound.
Handling:
-
Preparation of Stock Solutions: this compound is typically supplied as a solid. Prepare stock solutions in a chemical fume hood. Solutions are often prepared in dimethyl sulfoxide (DMSO).[2]
-
Avoid Dust Generation: When working with the solid form, handle it carefully to avoid creating dust.
-
Prevent Contact: Avoid direct contact with the skin, eyes, and clothing. In case of contact, follow the first aid measures outlined in the safety data sheet.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage:
-
Solid Form: Store the solid compound at -20°C for long-term stability.[3]
-
Stock Solutions: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[3] Always check the manufacturer's recommendations for specific storage conditions and stability information.
III. Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste.
Disposal Procedures:
-
Solid Waste: Collect any solid waste, such as contaminated gloves, weigh paper, and pipette tips, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of unused solutions and contaminated media in a designated hazardous liquid waste container. Do not pour solutions down the drain.
-
Decontamination: Decontaminate all work surfaces, glassware, and equipment that have come into contact with this compound using an appropriate cleaning agent.
Quantitative Data
The following table summarizes the inhibitory activity of this compound against various protein tyrosine phosphatases and its cytotoxic effects on different neuroblastoma cell lines.
| Target/Cell Line | IC50 (µM) | Reference |
| Phosphatases | ||
| SHP-2 | 0.318 | [3] |
| SHP-1 | 0.355 | [3] |
| PTP1B | 1.691 | |
| HePTP | 7.745 | |
| DEP1 | 65.617 | |
| CD45 | 84.473 | |
| LAR | 150.930 | |
| Neuroblastoma Cell Lines | ||
| IMR32 | 1.84 | [3] |
| SK-N-SH | 6.35 | [3] |
| NB-19 | 8.69 | [3] |
| SMS-KCN | 12.6 | [3] |
| SH-SY5Y | 15.7 | [3] |
| JF | 15.8 | [3] |
| CHLA-225 | 19.0 | [3] |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol outlines a typical procedure for assessing the effect of this compound on the proliferation of neuroblastoma cells.
Materials:
-
Neuroblastoma cell lines (e.g., IMR32, SK-N-SH)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuroblastoma cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound from a stock solution in complete culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
In Vivo Neuroblastoma Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse model of neuroblastoma.[3] All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Neuroblastoma cells
-
Matrigel (optional)
-
This compound
-
Vehicle solution for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of neuroblastoma cells (typically 1-5 x 10^6 cells) into the flank of each mouse. Cells may be mixed with Matrigel to promote tumor formation.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or the vehicle solution to the mice according to the planned dosing schedule (e.g., intraperitoneal injection daily). A previously reported dosage is 30 mg/kg, administered once daily for 15 days.[3]
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated group and the control group to assess the anti-tumor efficacy.
Visualizations
Signaling Pathway of SHP-1 and SHP-2 Inhibition by this compound
Caption: Inhibition of SHP-1 and SHP-2 by this compound blocks downstream signaling pathways.
Experimental Workflow for In Vitro this compound Efficacy Testing
Caption: Workflow for determining the in vitro efficacy of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
